Fluprostenol lactone diol
描述
属性
分子式 |
C18H19F3O5 |
|---|---|
分子量 |
372.3 g/mol |
IUPAC 名称 |
(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C18H19F3O5/c19-18(20,21)10-2-1-3-12(6-10)25-9-11(22)4-5-13-14-7-17(24)26-16(14)8-15(13)23/h1-6,11,13-16,22-23H,7-9H2/b5-4+/t11-,13-,14+,15-,16-/m1/s1 |
InChI 键 |
XYSPYIAAWRUEML-GYQXSDTBSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Stereochemistry of Fluprostenol Lactone Diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprostenol lactone diol, systematically named (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one, is a key chiral intermediate in the synthesis of potent prostaglandin (B15479496) F2α analogues, notably Fluprostenol and the glaucoma medication Travoprost (B1681362).[1][2][3] The precise stereochemical configuration of this molecule is paramount to the therapeutic efficacy and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on its synthesis, stereochemical control, and the analytical methods pertinent to its characterization.
Molecular Structure and Stereochemical Assignment
The unequivocal stereochemical configuration of this compound is defined by five chiral centers: four on the bicyclic core and one on the α-side chain. The IUPAC name specifies the following stereoisomer:
-
(3aR,4R,5R,6aS) : These descriptors define the relative and absolute stereochemistry of the fused cyclopentane (B165970) and lactone rings. This specific arrangement is crucial for mimicking the natural prostaglandin structure.
-
(1E,3R) : This designates the stereochemistry of the α-side chain, indicating a trans (E) configuration for the double bond and an R configuration for the hydroxyl group at the C-3 position of the butenyl chain.
The absolute configuration of key precursors in the synthetic pathway leading to Fluprostenol and its analogs has been unambiguously confirmed through X-ray crystallography, which in turn dictates the stereochemistry of the this compound intermediate.[4]
Stereoselective Synthesis
The synthesis of this compound with the correct stereochemistry is a significant challenge, addressed through highly stereoselective synthetic strategies. Chemoenzymatic approaches have proven particularly effective in establishing the desired chirality.[2][4]
A common synthetic route commences with a bicyclic ketone, which undergoes a series of stereocontrolled transformations.[2] Key stereochemistry-defining steps often include:
-
Enzymatic Baeyer-Villiger Oxidation : A Baeyer-Villiger monooxygenase (BVMO) is employed for the stereoselective oxidation of a prochiral bicyclic ketone to a chiral lactone. This enzymatic step is critical for establishing the initial stereocenters of the core ring system with high enantiomeric excess.[4]
-
Diastereoselective Reduction : A ketoreductase (KRED) can be utilized for the diastereoselective reduction of an enone intermediate, thereby setting the stereochemistry of a hydroxyl group on the prostaglandin core.[2]
-
Substrate-Controlled Reactions : The inherent stereochemistry of the core lactone diol intermediates is leveraged to direct the stereochemical outcome of subsequent reactions, such as the introduction of the side chains.
The overall synthetic workflow ensures the precise spatial arrangement of all substituents, leading to the formation of the single, desired diastereomer of this compound.
Synthetic Workflow Diagram
Caption: A simplified workflow for the stereoselective synthesis of this compound.
Quantitative Stereochemical Data
While the qualitative stereochemistry of this compound is well-established through its synthesis and the characterization of related compounds, specific quantitative data such as optical rotation and detailed NMR assignments for this particular intermediate are not extensively reported in publicly available literature. The following tables are placeholders for such data, which would typically be determined during process development and characterization in a drug development setting.
Table 1: Physicochemical and Stereochemical Properties
| Parameter | Value | Method |
| CAS Number | 53872-60-9 | - |
| Molecular Formula | C₁₈H₁₉F₃O₅ | - |
| Molecular Weight | 372.34 g/mol | - |
| Specific Optical Rotation ([α]D) | Data not available | Polarimetry |
| Enantiomeric Excess (ee) | >99% (inferred from synthesis) | Chiral HPLC |
| Diastereomeric Ratio (dr) | >99:1 (inferred from synthesis) | NMR/HPLC |
Table 2: Representative ¹H NMR Data (Predicted/Typical)
Note: The following are predicted chemical shifts and coupling constants based on the known structure. Actual experimental values would need to be determined.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~4.0-4.2 | m | - |
| H-4 | ~2.5-2.7 | m | - |
| H-3a | ~2.8-3.0 | m | - |
| H-6a | ~4.8-5.0 | t | ~5.0 |
| C(O)CH₂ | ~2.2-2.4 | m | - |
| =CH-CH= | ~5.5-5.8 | m | - |
| CH(OH) side chain | ~4.4-4.6 | m | - |
| Ar-H | ~6.9-7.5 | m | - |
Table 3: Representative ¹³C NMR Data (Predicted/Typical)
Note: The following are predicted chemical shifts based on the known structure. Actual experimental values would need to be determined.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (lactone) | ~175-178 |
| C-O (lactone) | ~80-85 |
| C-OH (ring) | ~70-75 |
| C-OH (side chain) | ~68-72 |
| C=C | ~125-135 |
| Ar-C | ~110-160 |
| CF₃ | ~124 (q) |
Experimental Protocols for Stereochemical Analysis
The stereochemical integrity of this compound is typically confirmed using a combination of spectroscopic and chromatographic techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for determining the enantiomeric and diastereomeric purity of chiral intermediates like this compound.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® or Chiralcel® series), are often effective for separating prostaglandin intermediates.[5][6]
-
Mobile Phase Optimization: A systematic screening of mobile phases is conducted. This typically involves normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water with acidic or basic modifiers), or polar organic modes.
-
Detection: UV detection is commonly used, as the aromatic ring in the side chain provides a suitable chromophore.
-
Quantification: The enantiomeric excess (ee) or diastereomeric ratio (dr) is calculated from the peak areas of the separated isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, HMBC, and NOESY) is indispensable for confirming the relative stereochemistry of the molecule.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Provides information on the chemical environment of each proton and their coupling, which can help deduce the relative stereochemistry of adjacent protons.
-
¹³C NMR and DEPT: Determines the number of different carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Used for the complete and unambiguous assignment of all proton and carbon signals.
-
NOESY/ROESY: These experiments are crucial for determining the spatial proximity of protons. The presence or absence of through-space correlations between specific protons can confirm the relative stereochemistry of the ring system and side chains.
X-ray Crystallography
For unambiguous determination of the absolute and relative stereochemistry, single-crystal X-ray diffraction is the gold standard.
Methodology:
-
Crystallization: A single crystal of suitable quality must be grown. This can be a challenging step and often requires screening of various solvents and crystallization conditions.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, providing the precise three-dimensional arrangement of atoms in the molecule and the crystal lattice.
Experimental Workflow for Stereochemical Confirmation
Caption: A logical workflow for the comprehensive stereochemical analysis of this compound.
Conclusion
The stereochemistry of this compound is a critical determinant of the biological activity of the resulting prostaglandin analogs. Its synthesis is achieved through highly controlled stereoselective methods, often employing enzymatic transformations to ensure the correct configuration of its five chiral centers. While detailed quantitative stereochemical data for this specific intermediate is not widely published, its stereochemical integrity can be rigorously assessed through a combination of chiral HPLC, advanced NMR techniques, and X-ray crystallography. For professionals in drug development, a thorough understanding and application of these principles and analytical methods are essential for the successful production of safe and effective prostaglandin-based therapeutics.
References
- 1. hplc.today [hplc.today]
- 2. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 3. (3aR,4R,5R,6aS)-5-Hydroxy-4-{(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-one | C18H19F3O5 | CID 67180222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of Prostaglandin Intermediates
For Researchers, Scientists, and Drug Development Professionals
Prostaglandins (B1171923), a class of lipid compounds derived from fatty acids, are of profound interest in the fields of biochemistry and pharmacology due to their diverse and potent physiological effects. Their complex structures and therapeutic potential have made their synthesis a challenging and important area of organic chemistry. This technical guide provides an in-depth overview of the core strategies for synthesizing key prostaglandin (B15479496) intermediates, focusing on methodologies, quantitative data, and experimental protocols to aid researchers in this field.
Core Synthetic Strategies: A Comparative Overview
The synthesis of prostaglandins has evolved significantly since their discovery, with several key strategies emerging as the most robust and widely adopted. These include the classical Corey lactone-based synthesis, modern organocatalytic approaches, and highly efficient chemoenzymatic methods. Each strategy offers distinct advantages in terms of efficiency, stereocontrol, and scalability.
The Corey Lactone Synthesis
The Corey lactone-based synthesis is a landmark in prostaglandin chemistry, providing a versatile and stereocontrolled route to a wide range of prostaglandins.[1][2] The strategy relies on the construction of a key bicyclic lactone intermediate, commonly known as the Corey lactone, which contains the essential stereochemical information for the final prostaglandin structure.[3][4] This intermediate is then elaborated through a series of well-defined steps to introduce the two side chains.[5][6]
Organocatalytic Synthesis
More recent developments have led to highly efficient organocatalytic routes to prostaglandin intermediates.[7] These methods often utilize small organic molecules, such as proline, to catalyze key bond-forming reactions with high enantioselectivity.[7][8] A notable example is the organocatalytic dimerization of succinaldehyde (B1195056) to form a key bicyclic enal intermediate, which can be converted to various prostaglandins in a reduced number of steps compared to the classical Corey synthesis.[5][7]
Chemoenzymatic Synthesis
Chemoenzymatic strategies combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to provide highly efficient and stereoselective routes to prostaglandins.[9][10] Enzymes, such as lipases, reductases, and monooxygenases, are employed to establish key stereocenters with exceptional fidelity, often under mild reaction conditions.[5] This approach is particularly attractive for its potential for green and sustainable synthesis.[9]
Quantitative Data Summary
The efficiency of different synthetic strategies can be compared based on key quantitative metrics such as overall yield and the number of synthetic steps. The following tables summarize these data for the synthesis of Prostaglandin F2α (PGF2α), a representative member of the prostaglandin family.
| Synthetic Strategy | Number of Steps | Overall Yield (%) | Reference |
| Corey Synthesis | ~15-17 | Variable, typically low single digits | [5] |
| Organocatalytic Synthesis | 7 | ~3 | [5][7] |
| Chemoenzymatic Synthesis | 5-7 | Not explicitly stated, but described as concise and scalable | [9][10] |
Key Intermediates and Synthetic Pathways
The synthesis of prostaglandins revolves around the construction of key intermediates that serve as common precursors for a variety of final products.
The Corey Lactone
The Corey lactone is a cornerstone of prostaglandin synthesis.[3] Its rigid bicyclic structure allows for precise stereochemical control during the introduction of the side chains.
Corey Lactone Synthetic Pathway
Organocatalytic Bicyclic Enal
The organocatalytic approach provides a rapid entry to a versatile bicyclic enal intermediate.[7] This intermediate is primed for the sequential attachment of the two prostaglandin side chains.[8]
Organocatalytic Synthetic Pathway
Biosynthesis of Prostaglandins
In biological systems, prostaglandins are synthesized from arachidonic acid through a cascade of enzymatic reactions.[11][12][13] This pathway is initiated by the cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12]
Biosynthetic Pathway of Prostaglandins
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of prostaglandin intermediates.
Synthesis of the Bicyclic Enal via Organocatalysis[5]
This protocol describes the L-proline catalyzed dimerization of succinaldehyde.
Materials:
-
Succinaldehyde
-
L-proline
-
Dry ethyl acetate (B1210297) (EtOAc)
-
1,3,5-trimethylbenzene (internal standard)
Procedure:
-
Dissolve succinaldehyde in dry ethyl acetate (EtOAc).
-
Add L-proline (2 mol%) and an internal standard (e.g., 1,3,5-trimethylbenzene).
-
Stir the reaction mixture at the desired temperature and monitor the progress by NMR or GC.
-
Upon completion, quench the reaction and perform an aqueous work-up to isolate the bicyclic enal.
-
Purify the product by column chromatography.
Note: The yield of this reaction is sensitive to solvent, temperature, and concentration.[5]
Horner-Wadsworth-Emmons Reaction for ω-Side Chain Installation[5]
This procedure is a general representation for the attachment of the ω-side chain to the Corey aldehyde or a similar intermediate.
Materials:
-
Dimethyl (2-oxoheptyl)phosphonate
-
Sodium hydride (NaH)
-
Dimethoxyethane (DME)
-
Corey aldehyde intermediate
Procedure:
-
To a solution of dimethyl (2-oxoheptyl)phosphonate in dimethoxyethane (DME), add sodium hydride (NaH) at room temperature.
-
Stir the mixture for 60 minutes.
-
Add a solution of the Corey aldehyde in DME to the reaction mixture.
-
After the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purify the resulting enone by column chromatography.
Note: Specific quantities and reaction conditions may vary depending on the specific substrate.[5]
Chemoenzymatic Baeyer-Villiger Oxidation[5]
This protocol outlines the enzymatic oxidation of a bicyclic ketone to the corresponding lactone.
Materials:
-
Bicyclic ketone substrate
-
Baeyer-Villiger monooxygenase (BVMO)
-
Cofactor (e.g., NADPH)
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Buffered aqueous solution
Procedure:
-
Prepare a buffered aqueous solution containing the bicyclic ketone substrate.
-
Add the Baeyer-Villiger monooxygenase (BVMO) and a cofactor (e.g., NADPH).
-
If necessary, include a cofactor regeneration system.
-
Incubate the reaction mixture at a controlled temperature with shaking.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the lactone product with an organic solvent and purify.
Conclusion
The synthesis of prostaglandin intermediates remains a dynamic field of research, with ongoing efforts to develop more efficient, stereoselective, and sustainable methodologies. The classical Corey synthesis, innovative organocatalytic routes, and powerful chemoenzymatic strategies each provide valuable tools for accessing these complex and biologically important molecules. This guide provides a foundational understanding of these core approaches, equipping researchers and drug development professionals with the knowledge to navigate this challenging and rewarding area of synthetic chemistry.
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A concise and scalable chemoenzymatic synthesis of prostaglandins [ideas.repec.org]
- 11. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Fluprostenol Lactone Diol in the Synthesis of Travoprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Travoprost (B1681362) is a potent synthetic prostaglandin (B15479496) F2α analogue renowned for its efficacy in reducing intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] As a prodrug, it is administered as an isopropyl ester and is hydrolyzed by corneal esterases into its biologically active free acid, fluprostenol.[2][3][4] The chemical synthesis of Travoprost is a complex, multi-step process that requires precise stereochemical control. Central to many modern synthetic routes is the formation of a key intermediate: Fluprostenol Lactone Diol. This molecule represents a significant milestone in the synthesis, incorporating the complete and stereochemically correct ω-side chain onto the core cyclopentane (B165970) ring structure. This guide provides a detailed examination of the role of this compound in the synthesis of Travoprost, complete with experimental protocols, quantitative data, and process visualizations.
The Core Intermediate: this compound
This compound, formally named (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one, is a crucial intermediate in the preparation of Travoprost.[5][6] Its structure contains the essential stereocenters and the complex ω-side chain that are characteristic of the final Travoprost molecule. The synthesis strategy often involves constructing this intermediate from a simpler, readily available chiral building block, such as a protected Corey lactone derivative.
Chemical Structures
| Compound | Structure |
| This compound C₁₈H₁₉F₃O₅ | ![]() |
| Travoprost C₂₆H₃₅F₃O₆ |
Synthetic Pathway Overview
The synthesis of Travoprost from a Corey lactone derivative can be broadly divided into two major phases: the construction of the ω-side chain to form this compound, and the subsequent elaboration of the α-side chain and final esterification to yield Travoprost. This compound marks the completion of the first phase.
The general pathway is as follows:
-
Oxidation and Olefination: A protected Corey lactone is oxidized to its corresponding aldehyde. This aldehyde then undergoes a Horner-Wadsworth-Emmons (HWE) reaction with a specific phosphonate (B1237965) to attach the majority of the ω-side chain, resulting in an enone intermediate.
-
Stereoselective Reduction: The ketone at the C-15 position of the enone is stereoselectively reduced to a hydroxyl group. This step is critical for the biological activity of Travoprost and yields the desired (S)-alcohol. The product of this reaction is the key intermediate, this compound (referred to in some patents as the "enol" or "Travoprost 2. intermediate").[7][8]
-
Lactone Reduction: The lactone ring is reduced to a lactol (a cyclic hemiacetal).
-
Protecting Group Removal: Any protecting groups on the hydroxyl functions are removed to yield a triol intermediate.
-
Wittig Reaction: The α-side chain is installed via a Wittig reaction, which converts the lactol into the complete carboxylic acid side chain of the prostaglandin.
-
Esterification: The carboxylic acid is esterified with isopropyl iodide to produce the final Travoprost molecule.[7][9]
The following diagram illustrates the overall synthetic logic, highlighting the central position of this compound.
Caption: Overall synthetic pathway for Travoprost.
Detailed Experimental Protocols & Data
The following sections provide detailed methodologies adapted from patent literature for the key transformations involving the formation and conversion of this compound.[7][9]
Synthesis of the Enone Intermediate (Precursor to this compound)
This step involves the oxidation of a protected Corey lactone followed by a Horner-Wadsworth-Emmons (HWE) reaction to form the ω-side chain.
-
Protocol:
-
Suspend 1069 g of p-phenylbenzoyl (PPB)-Corey-lactone in 11.1 L of anhydrous toluene (B28343) under an inert atmosphere.
-
Add 1.4 L of diisopropylcarbodiimide, followed by 0.855 L of dimethyl sulfoxide (B87167) in phosphoric acid.
-
Heat the reaction mixture to 50°C and add another 0.34 L of dimethyl sulfoxide in phosphoric acid in portions to complete the oxidation to the aldehyde.
-
Cool the mixture to -10°C.
-
While maintaining the temperature, add 316 g of solid potassium hydroxide (B78521) followed by 1.45 kg of the appropriate Travoprost phosphonate in a toluene solution.
-
After the HWE reaction is complete, pour the mixture into a 1 M hydrochloric acid solution and stir.
-
Filter the precipitated crystals. The filtrate phases are separated, and the organic phase is washed, dried, and evaporated.
-
Purify the crude product by silica (B1680970) gel chromatography (eluent: toluene-ethyl acetate) and crystallize from an ethyl acetate-hexane mixture to yield the enone intermediate.[9][10]
-
| Parameter | Value | Reference |
| Starting Material | PPB-Corey-Lactone | [7][9] |
| Key Reagents | Diisopropylcarbodiimide, DMSO, KOH, Travoprost Phosphonate | [7][9] |
| Yield | 55% (915 g) | [8][9] |
Stereoselective Reduction to this compound
This is the most critical step, where the C-15 ketone of the enone is reduced to the (S)-hydroxyl group, forming this compound. High stereoselectivity is paramount.
-
Protocol:
-
Charge a reaction vessel with the enone intermediate and an appropriate solvent (e.g., a mixture of toluene and tetrahydrofuran) under a nitrogen atmosphere.
-
Cool the solution to between -10°C and -20°C.
-
Add the chiral catalyst, (R)-2-methyl-CBS-oxazaborolidine.
-
Slowly add the reducing agent, catecholborane, while maintaining the temperature.
-
Stir the reaction mixture until completion, monitored by TLC or HPLC.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., acetone), followed by the addition of a polar solvent like methanol (B129727) and an aqueous acid solution (e.g., citric acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic phases, dry over sodium sulfate, filter, and evaporate.
-
Purify the crude this compound by crystallization from a solvent mixture like hexane (B92381):acetone, followed by methanol, to remove the undesired (15R)-isomer.
-
| Parameter | Value | Reference |
| Chiral Catalyst | (R)-2-methyl-CBS-oxazaborolidine | [7][8] |
| Reducing Agent | Catecholborane | [7][8] |
| Initial Diastereomeric Excess (de) | >90% | [7] |
| Diastereomeric Excess (de) after Crystallization | >98% | [7] |
| Yield after Crystallization | 55% (701 g) | [7] |
The workflow for this critical reduction step is visualized below.
Caption: Workflow for stereoselective reduction.
Conversion of this compound to Travoprost Acid
This phase involves reducing the lactone, removing the protecting group, and building the α-side chain.
-
Protocol (Lactone Reduction):
-
Dissolve 701 g of this compound in 6.8 L of THF under a nitrogen atmosphere.
-
Cool the solution to -75°C.
-
Over 30 minutes, add 2921 mL of a pre-cooled (-75°C) 1 M hexane solution of diisobutylaluminum hydride (DIBAL-H).
-
Stir at -75°C until the reaction is complete.
-
Pour the reaction mixture into a mixture of NaHSO₄ solution and ethyl acetate for workup.
-
Separate the phases, extract the aqueous phase, and wash the combined organic layers to yield the lactol intermediate (PPB-triol).[7]
-
-
Protocol (Deprotection & Wittig Reaction):
-
The PPB-triol is deprotected (removal of the p-phenylbenzoyl group) using a base like potassium carbonate in methanol to yield the core triol.
-
This triol is then subjected to a Wittig reaction. The triol is reacted with (4-carboxybutyl)triphenylphosphonium bromide in the presence of a base (e.g., potassium tert-butoxide) in THF to form the α-side chain, yielding Travoprost acid.
-
-
Protocol (Esterification):
-
Dissolve 463 g of Travoprost acid in 2.3 L of 1,3-dimethylimidazolidinone (DMI).
-
Add 420 g of K₂CO₃ and 300 mL of isopropyl iodide.
-
Stir the reaction mixture at 45°C until completion.
-
Work up the reaction by adding NaHSO₄ solution, water, hexane, and ethyl acetate.
-
Separate the phases, wash the organic layer, dry, and evaporate the solvent.
-
Purify the final product by silica gel chromatography to obtain Travoprost.[9]
-
| Stage | Key Reagents | Yield | Reference |
| Lactone Reduction | DIBAL-H | 91% | [7] |
| Esterification | Isopropyl Iodide, K₂CO₃, DMI | 67% | [9] |
| Overall Process Yield | ~16% (from PPB-Corey-Lactone) | [8] |
Conclusion
This compound is not merely an intermediate; it is a strategic cornerstone in the total synthesis of Travoprost. Its successful, highly stereoselective preparation resolves the complex stereochemistry of the ω-side chain early in the synthetic sequence. This allows for subsequent, more straightforward chemical transformations—lactone reduction, Wittig olefination, and esterification—to complete the synthesis of the final active pharmaceutical ingredient. The methods detailed, particularly the use of CBS-catalyzed reduction, enable the production of Travoprost with high purity and diastereomeric excess, which is essential for its therapeutic safety and efficacy. This technical guide underscores the pivotal role of this compound, making it a key target for process optimization and a point of critical quality control in the manufacturing of Travoprost.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. caming.com [caming.com]
- 6. caymanchem.com [caymanchem.com]
- 7. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 8. CA2859923A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 9. US20160137621A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 10. EP2802562B1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
A Technical Guide to the Chemoenzymatic Synthesis of Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
Prostaglandins (B1171923), a class of lipid compounds derived from fatty acids, are of significant interest in the pharmaceutical industry due to their diverse physiological effects. Their complex stereochemistry, however, presents a considerable challenge for traditional chemical synthesis. Chemoenzymatic approaches, which leverage the high stereoselectivity of enzymes for key transformations, have emerged as powerful strategies for the efficient and scalable synthesis of these valuable molecules. This guide provides an in-depth overview of modern chemoenzymatic methods for prostaglandin (B15479496) synthesis, focusing on key enzymatic and chemical steps, quantitative data, and detailed experimental protocols.
Introduction to Prostaglandin Synthesis
Prostaglandins are synthesized in the body from arachidonic acid through a cascade of enzymatic reactions.[1][2] The key enzymes in this pathway are cyclooxygenases (COX-1 and COX-2), which catalyze the formation of the unstable intermediate Prostaglandin H2 (PGH2).[2] PGH2 is then converted to various prostaglandins by specific synthases.[2]
The chemical synthesis of prostaglandins has been a long-standing goal for organic chemists. A landmark achievement in this area was the Corey lactone-based synthesis, which provides a versatile intermediate for the construction of the prostaglandin scaffold.[1] More recent efforts have focused on developing more concise and efficient routes, with chemoenzymatic methods playing a pivotal role in achieving high stereoselectivity under mild reaction conditions.[1][3]
Key Chemoenzymatic Strategies
Modern chemoenzymatic syntheses of prostaglandins often focus on the stereoselective construction of the chiral cyclopentane (B165970) core. Two prominent strategies involve the use of lipases and Baeyer-Villiger monooxygenases.
Lipase-Mediated Desymmetrization
This approach utilizes a lipase (B570770) to selectively acylate one of the hydroxyl groups of a meso-diol, creating a chiral monoacetate. This intermediate can then be carried forward through a series of chemical reactions to form the desired prostaglandin. A recent example is the synthesis of a key lactone intermediate for PGF2α, which involves the lipase-mediated desymmetrization of a commercially available diol.[4]
Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Oxidation
Baeyer-Villiger monooxygenases are enzymes that catalyze the oxidation of ketones to esters or lactones with high regio- and enantioselectivity.[5] This reaction is particularly useful for the synthesis of the Corey lactone and its analogs. A unified strategy for the synthesis of several prostaglandins, including cloprostenol, bimatoprost, and PGF2α, employs a BVMO-catalyzed stereoselective oxidation of a bicyclic ketone as a key step.[3][6]
Ketoreductase (KRED)-Mediated Reduction
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols. In prostaglandin synthesis, KREDs are used to control the stereochemistry of the hydroxyl group on the ω-side chain. The aforementioned unified strategy also utilizes a KRED-catalyzed diastereoselective reduction of an enone intermediate.[3][6]
Quantitative Data on Chemoenzymatic Syntheses
The following tables summarize quantitative data from recent chemoenzymatic syntheses of prostaglandins, highlighting the efficiency and stereoselectivity of the key enzymatic steps.
Table 1: Chemoenzymatic Synthesis of Prostaglandin F2α and Analogs via a Common Bromohydrin Intermediate [7]
| Step | Transformation | Enzyme/Reagent | Product | Yield | ee/dr |
| 1 | Lipase-mediated desymmetrization | Lipase | Chiral mono-acetate | - | 95% ee |
| 2 | Johnson–Claisen rearrangement | Triethyl orthoacetate, o-nitrophenol | Lactone intermediate | High | - |
| 3 | Bromohydrin formation | NBS | Bromohydrin | High | - |
| 4 | Nickel-catalyzed cross-coupling | NiBr2·diglyme, Ligand, Zn, Pyridine | Coupled product | High | - |
| 5 | Wittig reaction | Wittig salt, KHMDS | Prostaglandin F2α | High (from lactone) | - |
Table 2: Unified Chemoenzymatic Synthesis of Various Prostaglandins [3][6]
| Step | Transformation | Enzyme/Reagent | Product | Yield | ee/dr |
| 1 | BVMO-catalyzed stereoselective oxidation | Baeyer-Villiger Monooxygenase | Chiral lactone | High | 99% ee |
| 2 | KRED-catalyzed diastereoselective reduction | Ketoreductase (ChKRED20) | Chiral alcohol | High | 87:13 to 99:1 dr |
| 3 | Copper(II)-catalyzed regioselective p-phenylbenzoylation | CuCl2, p-phenylbenzoyl chloride | Protected diol | High | 9.3:1 rr |
| 4-6 | Further chemical steps | Various | Cloprostenol, Bimatoprost, PGF2α, etc. | 3.8–8.4% overall | - |
Experimental Protocols
The following are representative, detailed methodologies for key experiments cited in recent literature.
Protocol for BVMO-Catalyzed Stereoselective Oxidation[5]
-
Reaction Setup: In a suitable reaction vessel, combine the bicyclic ketone substrate (e.g., 6a in the unified synthesis) in a buffer solution (e.g., 100 mM KPi buffer, pH 7.0).
-
Enzyme and Cofactor Addition: Add the Baeyer-Villiger monooxygenase (BVMO) and a source of the cofactor NADPH. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is typically included.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-35 °C) with shaking (e.g., 200 rpm).
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Upon completion, extract the lactone product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol for KRED-Catalyzed Diastereoselective Reduction[5]
-
Reaction Setup: In a buffered solution (e.g., 100 mM KPi buffer, pH 7.0), dissolve the enone substrate (e.g., 12a in the unified synthesis).
-
Enzyme and Cofactor Addition: Add the ketoreductase (KRED), NADP+, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). A small amount of a co-solvent like DMSO may be used to improve substrate solubility.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm).
-
Monitoring: Monitor the conversion and diastereomeric ratio by HPLC or supercritical fluid chromatography (SFC).
-
Workup and Purification: Once the reaction is complete, extract the product with an organic solvent. The combined organic extracts are dried and concentrated. The resulting chiral alcohol is purified by column chromatography.
Protocol for Lipase-Mediated Desymmetrization[4]
-
Reaction Setup: Dissolve the meso-diol substrate in an appropriate organic solvent.
-
Enzyme and Acyl Donor Addition: Add the lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate).
-
Incubation: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC to determine the conversion and enantiomeric excess of the product.
-
Workup and Purification: Upon reaching the desired conversion (typically around 50% for kinetic resolution), filter off the enzyme. The filtrate is concentrated, and the resulting mixture of the chiral monoacetate and unreacted diol is separated by column chromatography.
Visualizations
Signaling Pathway of Prostaglandin E2
References
- 1. benchchem.com [benchchem.com]
- 2. digikogu.taltech.ee [digikogu.taltech.ee]
- 3. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 6. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluprostenol Lactone Diol: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fluprostenol (B1673476) lactone diol, a key intermediate in the synthesis of Fluprostenol, a potent prostaglandin (B15479496) F2α analogue. This document details its chemical properties, provides insights into the synthetic pathways for its conversion to the active Fluprostenol molecule, and explores the downstream signaling mechanisms relevant to its therapeutic applications, particularly in the context of glaucoma treatment.
Chemical and Physical Properties
Fluprostenol lactone diol is a crucial building block in the chemical synthesis of Fluprostenol. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉F₃O₅ | --INVALID-LINK-- |
| Molecular Weight | 372.3 g/mol | --INVALID-LINK-- |
| CAS Number | 53872-60-9 | --INVALID-LINK-- |
Synthesis of Fluprostenol from Lactone Intermediates
Experimental Protocol: Chemoenzymatic Synthesis of Fluprostenol
This protocol describes a general, multi-step synthesis of Fluprostenol from a bicyclic ketone precursor, which is converted to a key lactone intermediate.
-
Baeyer–Villiger Oxidation: A bicyclic ketone is subjected to a stereoselective Baeyer–Villiger oxidation catalyzed by a monooxygenase to produce the corresponding lactone.[5][6]
-
Dechlorination and Prins Reaction: The lactone undergoes dechlorination followed by a Prins reaction to introduce further functional groups.[5][6]
-
Deformylation: The resulting intermediate is deformylated to yield a diol.[5][6]
-
p-Phenylbenzoyl (PPB) Ester Hydrolysis: The hydroxyl groups are selectively protected and deprotected, often involving the hydrolysis of a p-phenylbenzoyl ester.[5][6]
-
DIBAL-H Reduction: The lactone is reduced to the corresponding lactol (a cyclic hemiacetal) using diisobutylaluminium hydride (DIBAL-H).[5][6]
-
Wittig Olefination: The final side chain is introduced via a Wittig reaction to yield Fluprostenol.[5][6]
Biological Activity and Signaling Pathway
Fluprostenol is a selective agonist for the prostaglandin F (FP) receptor.[7][8] Its therapeutic effect in glaucoma is primarily attributed to the reduction of intraocular pressure by increasing the uveoscleral outflow of aqueous humor. The binding of Fluprostenol to the FP receptor in trabecular meshwork cells initiates a downstream signaling cascade.[7][8][9][10]
Signaling Pathway of Fluprostenol in Trabecular Meshwork Cells
The FP receptor is a Gq protein-coupled receptor. Upon agonist binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca²⁺]i). This increase in intracellular calcium is a key event in the cellular response to Fluprostenol.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 6. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
The Corey Lactone: A Cornerstone in Prostaglandin Analogue Discovery and Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The discovery of the Corey lactone intermediate by E.J. Corey marked a pivotal moment in synthetic organic chemistry, providing an elegant and stereocontrolled pathway to a vast array of prostaglandins (B1171923) and their analogues. This guide explores the discovery and enduring significance of Corey lactone analogues, detailing their synthesis, biological activity, and the signaling pathways they modulate. It serves as a comprehensive resource for scientists engaged in prostaglandin (B15479496) research and the development of novel therapeutics.
Discovery and Strategic Importance
The Corey lactone, formally known as (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a versatile chiral building block that contains the key stereochemical information required for the synthesis of biologically active prostaglandins.[1] Its development in the late 1960s as part of E.J. Corey's landmark total synthesis of Prostaglandin F2α (PGF2α) revolutionized the field, making these potent lipid mediators accessible for extensive biological investigation.[2][3]
The strategic importance of the Corey lactone lies in its rigid bicyclic structure, which allows for the controlled introduction of the two characteristic side chains of prostaglandins—the α-chain and the ω-chain.[3][4] The lactone functionality serves as a masked carboxylic acid (the α-chain), while the hydroxyl groups provide handles for the elaboration of the ω-chain. This modular approach has enabled the synthesis of a multitude of analogues with modified chains, leading to compounds with enhanced stability, receptor selectivity, and therapeutic efficacy.[1][5]
Therapeutic Significance of Corey Lactone Analogues
Corey lactone analogues are primarily known for their activity as prostaglandin F2α analogues, which are potent agonists of the prostaglandin F (FP) receptor.[6] Activation of the FP receptor in various tissues mediates a range of physiological effects. The most prominent therapeutic application of these analogues is in ophthalmology for the treatment of glaucoma.
Key Therapeutic Applications:
-
Glaucoma: Analogues such as Latanoprost (B1674536), Travoprost, and Bimatoprost are first-line treatments for open-angle glaucoma.[7] They reduce intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[8]
-
Pulmonary Hypertension: Certain analogues have been explored for their vasodilatory effects.
-
Cosmetic Applications: Bimatoprost is famously used to promote eyelash growth.
The development of these drugs from the Corey lactone scaffold highlights the power of synthetic chemistry to refine the therapeutic profile of natural signaling molecules.
Quantitative Biological Data: A Comparative Analysis
The therapeutic success of Corey lactone analogues is rooted in their high affinity and agonist activity at the FP receptor. The following table summarizes the in vitro potency of the active free acid forms of several widely used prostaglandin analogues at the cloned human ciliary body FP receptor.
| Compound (Free Acid Form) | Agonist Potency (EC50, nM) |
| Travoprost acid | 3.2 ± 0.6 |
| Bimatoprost acid | 5.8 ± 2.6 |
| Fluprostenol | 6.1 ± 1.5 |
| Latanoprost acid | 54.6 ± 12.4 |
| Unoprostone (B1682063) | >1,000 |
| Table 1: Comparative agonist activity of prostaglandin analogue free acids at the human FP receptor, measured by phosphoinositide turnover assays. Data sourced from Sharif et al., 2002.[6] |
Signaling Pathway of FP Receptor Agonists
Prostaglandin F2α and its analogues mediate their effects by activating the FP receptor, a G-protein coupled receptor (GPCR). The binding of an agonist initiates a cascade of intracellular events, as depicted in the diagram below.
Upon agonist binding, the FP receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein.[9] This stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates downstream targets to elicit the final cellular response, such as the remodeling of the extracellular matrix in the eye's uveoscleral pathway to enhance aqueous humor outflow.
Experimental Protocols
Key Synthesis Step: Wittig Reaction for ω-Chain Installation
The installation of the ω-chain onto the Corey lactone aldehyde derivative is a critical step, commonly achieved via a Wittig reaction. This reaction forms the C13-C14 double bond found in many prostaglandins.
Protocol: Synthesis of a Prostaglandin Analogue via Wittig Reaction
This protocol is a representative example for the olefination of a protected Corey lactone aldehyde.
-
Ylide Generation:
-
To a stirred suspension of (4-carboxybutyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere at 0 °C, add potassium tert-butoxide (2.2 equivalents) portion-wise.
-
Allow the resulting deep orange-red mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonium ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Dissolve the protected Corey lactone aldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 4 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica (B1680970) gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to afford the desired prostaglandin analogue with the α-chain installed.[8][10]
-
Biological Evaluation: Radioligand Receptor Binding Assay
To determine the binding affinity of new Corey lactone analogues for the FP receptor, a competitive radioligand binding assay is commonly employed.
Protocol: FP Receptor Competitive Binding Assay
-
Membrane Preparation:
-
Use cell membranes prepared from a stable cell line overexpressing the human FP receptor (e.g., HEK293-FP).
-
Homogenize cells in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuge at low speed to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
To each well, add:
-
Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
A constant concentration of a high-affinity radioligand, such as [³H]-PGF2α (typically at its Kd concentration).
-
Increasing concentrations of the unlabeled test compound (Corey lactone analogue) or a known competitor (unlabeled PGF2α for the standard curve).
-
The cell membrane preparation (typically 20-50 µg of protein per well).
-
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled PGF2α.
-
Calculate the specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Conclusion
The Corey lactone remains a cornerstone of prostaglandin synthesis, enabling decades of research and the development of life-changing medicines. Its strategic design allows for the efficient and stereocontrolled construction of complex analogues, leading to drugs with fine-tuned biological activities. The continued exploration of new synthetic methodologies originating from this key intermediate, coupled with detailed pharmacological profiling, promises to yield novel therapeutics targeting the prostaglandin signaling pathways for a wide range of diseases.
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table 2, Key Characteristics of Prostaglandin Analogues - Clinical Review Report: Preservative-free latanoprost 50 μg/mL ophthalmic solution (Monoprost) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aoa.org [aoa.org]
- 9. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Biocatalytic Retrosynthesis of Prostaglandin F2α Analogues
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) F2α (PGF2α) and its analogues are a critical class of lipid compounds with significant therapeutic applications, most notably in the treatment of glaucoma. The complexity of their stereochemistry has historically posed a considerable challenge for synthetic chemists. This guide explores the burgeoning field of biocatalytic retrosynthesis, which leverages the inherent selectivity of enzymes to overcome these hurdles, offering more efficient and environmentally benign synthetic routes.
Introduction to Biocatalytic Retrosynthesis of PGF2α Analogues
The core challenge in synthesizing PGF2α analogues lies in the precise control of multiple stereocenters within the cyclopentane (B165970) core and the two side chains. Traditional chemical synthesis often involves lengthy and complex protection-deprotection steps, leading to lower overall yields. Biocatalytic retrosynthesis offers an elegant solution by employing enzymes to catalyze key stereoselective transformations. This approach simplifies the synthetic pathway, often leading to higher yields and enantiomeric purity under milder reaction conditions.
A prominent strategy in the chemoenzymatic synthesis of prostaglandins (B1171923) is the use of the Corey lactone, a key bicyclic intermediate that allows for the controlled installation of functional groups on the cyclopentane ring.[1][2][3] Enzymes are strategically employed to create the chiral centers of this intermediate or to perform selective modifications in later steps.
Key Enzymes in PGF2α Analogue Synthesis
Several classes of enzymes are instrumental in the biocatalytic synthesis of PGF2α and its analogues. These enzymes offer high stereoselectivity and operate under mild conditions, making them ideal for complex molecule synthesis.[3]
-
Cyclooxygenases (COX-1 and COX-2): These enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are responsible for the initial step in the natural biosynthesis of prostaglandins.[4] They convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[4][5]
-
Aldo-Keto Reductases (AKRs): Members of this superfamily, such as AKR1C1, AKR1C2, and AKR1C3, are involved in the conversion of PGH2 to PGF2α.[6] They can also catalyze the reduction of PGE2 to PGF2α.[6]
-
Baeyer-Villiger Monooxygenases (BVMOs): These enzymes are crucial for the stereoselective oxidation of cyclic ketones to lactones, a key step in the synthesis of the Corey lactone intermediate from bicyclic ketones.[3][7]
-
Ketoreductases (KREDs): KREDs are employed for the diastereoselective reduction of enones, which is a critical step in setting the stereochemistry of the side chains.[7]
-
Prostaglandin F Synthase (PGFS): This enzyme catalyzes the formation of PGF2α from PGH2 and 9α,11β-PGF2α from PGD2.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various chemoenzymatic synthesis strategies for PGF2α and its analogues, allowing for a direct comparison of their efficiencies.
| Synthesis Target | Key Biocatalytic Step | Starting Material | Overall Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| PGF2α, Cloprostenol, Bimatoprost, Fluprostenol, Travoprost (B1681362) | BVMO-catalyzed stereoselective oxidation; KRED-catalyzed diastereoselective reduction | Dichloro-containing bicyclic ketone | 3.8–8.4% | >99% ee for lactone; 87:13 to >99:1 dr for alcohol | [7] |
| PGF2α | Chemoenzymatic synthesis via bromohydrin intermediate | Commercially available starting materials | 10.6 g from 14.2 g of lactone | High enantioselectivity | [2] |
| Bicyclic enal (PGF2α precursor) | Proline organocatalysis (aldol cascade) | Succinaldehyde | Not specified | 98% ee | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key biocatalytic reactions in the synthesis of PGF2α analogues.
BVMO-Catalyzed Stereoselective Oxidation of a Bicyclic Ketone
This protocol describes the general procedure for the enzymatic Baeyer-Villiger oxidation to produce a key lactone intermediate.[3]
Materials:
-
Bicyclic ketone substrate
-
Baeyer-Villiger monooxygenase (BVMO)
-
NADPH (cofactor)
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a buffered aqueous solution containing the bicyclic ketone substrate.
-
Add the Baeyer-Villiger monooxygenase (BVMO) and the NADPH cofactor.
-
If necessary, include a cofactor regeneration system (e.g., glucose dehydrogenase and glucose) to ensure a continuous supply of the reduced cofactor.
-
Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with shaking.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the lactone product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
KRED-Catalyzed Diastereoselective Reduction of an Enone
This protocol outlines the general method for the stereoselective reduction of an enone to introduce a chiral alcohol in the side chain.
Materials:
-
Enone substrate
-
Ketoreductase (KRED)
-
NADPH or NADH (cofactor)
-
Cofactor regeneration system (e.g., isopropanol (B130326) and a corresponding alcohol dehydrogenase)
-
Buffered aqueous solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the enone substrate in a minimal amount of a water-miscible organic solvent and add it to the buffered aqueous solution.
-
Add the ketoreductase (KRED) and the appropriate cofactor (NADPH or NADH).
-
Incorporate a cofactor regeneration system. For example, if using NADPH, an alcohol dehydrogenase and a secondary alcohol like isopropanol can be used.
-
Stir the reaction mixture at a controlled temperature (typically 25-37 °C).
-
Monitor the conversion of the enone to the chiral alcohol using TLC, HPLC, or GC.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Purify the resulting alcohol by flash chromatography.
Visualizing the Pathways
Biocatalytic Retrosynthesis of PGF2α
The following diagram illustrates a chemoenzymatic retrosynthetic approach to PGF2α, highlighting the key biocatalytic steps.
References
- 1. researchgate.net [researchgate.net]
- 2. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluprostenol lactone diol as a building block for prostaglandin F2 alpha analogues
An In-depth Technical Guide: Fluprostenol (B1673476) Lactone Diol as a Building Block for Prostaglandin (B15479496) F2α Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fluprostenol lactone diol, a critical intermediate in the stereocontrolled synthesis of Prostaglandin F2α (PGF2α) analogues. PGF2α analogues, such as fluprostenol and its prodrug travoprost (B1681362), are potent therapeutic agents primarily used to reduce intraocular pressure in the treatment of glaucoma and ocular hypertension.[1][2] The synthesis of these complex molecules often relies on a convergent strategy, famously pioneered by E.J. Corey, which utilizes key lactone intermediates to establish the correct stereochemistry of the cyclopentane (B165970) core.[3][4][5]
This compound serves as a versatile synthon, containing the necessary stereocenters and functional groups for the elaboration of the two characteristic side chains of the final prostaglandin analogue. This document details its chemical properties, outlines modern synthetic routes, presents available quantitative data, and describes the biological signaling pathways activated by the resulting PGF2α analogues.
This compound: Properties and Identification
This compound is the internal ester form of fluprostenol, a synthetic PGF2α analogue.[6] Its rigid, bicyclic structure is instrumental in controlling the stereochemistry during the synthesis of the target prostaglandin. Key physicochemical and identification data are summarized below.
| Property | Value | Reference |
| CAS Number | 53872-60-9 | [6][7] |
| Formal Name | (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one | [6] |
| Molecular Formula | C₁₈H₁₉F₃O₅ | [6][7] |
| Molecular Weight | 372.3 g/mol | [6] |
| UV Maximum | 222, 280 nm | [6] |
| Solubility (DMF) | 25 mg/ml | [6] |
| Solubility (DMSO) | 17 mg/ml | [6] |
| Solubility (Ethanol) | 20 mg/ml | [6] |
| SMILES | O=C1C[C@@H]2--INVALID-LINK--COC3=CC=CC(C(F)(F)F)=C3">C@@H--INVALID-LINK--C[C@@H]2O1 | [6] |
| InChI Key | XYSPYIAAWRUEML-AVMWIMHJSA-N | [6] |
Synthetic Pathways and Methodologies
The total synthesis of PGF2α analogues from lactone intermediates is a well-established field, rooted in the Corey synthesis.[4][8] Modern approaches often employ chemoenzymatic strategies to enhance efficiency and stereoselectivity. A unified strategy reported for the synthesis of fluprostenol, travoprost, and other prostaglandins (B1171923) utilizes a common lactone intermediate derived from a bicyclic ketone.[9][10][11]
Chemoenzymatic Synthesis Workflow
A key advancement involves the use of a Baeyer–Villiger monooxygenase (BVMO) enzyme to catalyze the stereoselective oxidation of a bicyclic ketone, yielding a crucial lactone precursor.[10][11] This lactone is then converted to a diol, which serves as the direct building block for elaborating the full prostaglandin structure.
Key Experimental Protocols (Summarized)
The following methodologies are summaries of published procedures and represent key transformations in the synthesis of fluprostenol from its lactone diol precursor.[10][11]
-
Enzymatic Lactone Formation : The synthesis begins with the stereoselective oxidation of a dichloro-containing bicyclic ketone. This reaction is catalyzed by a Baeyer–Villiger monooxygenase (BVMO), which regioselectively inserts an oxygen atom to form the corresponding lactone intermediate with high enantiopurity.[10]
-
Conversion of Lactone to Diol : The resulting lactone is transformed into the pivotal diol intermediate (this compound) through a three-step sequence:
-
Lactone Reduction to Lactol (Hemiacetal) : A critical step in prostaglandin synthesis is the reduction of the lactone carbonyl to a lactol (a cyclic hemiacetal). This is conventionally achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78°C).[12] This unmasks a reactive aldehyde equivalent necessary for introducing the α-side chain.
-
Side-Chain Elaboration :
-
ω-Side Chain : The omega (lower) side chain is typically installed first. This often involves protecting the hydroxyl groups on the cyclopentane ring, oxidizing the primary alcohol of the diol to an aldehyde, and then performing a Horner-Wadsworth-Emmons (HWE) olefination to introduce the unsaturated side chain.[11]
-
α-Side Chain : After reduction of the lactone to the lactol, the alpha (upper) side chain is introduced via a Wittig reaction. The ylide required for this reaction is generated from a corresponding phosphonium (B103445) salt, and its reaction with the lactol's aldehyde form extends the chain to complete the prostaglandin carbon skeleton.[10]
-
Synthesis Yields
The efficiency of the chemoenzymatic route allows for the divergent synthesis of several PGF2α analogues from common intermediates.
| Product | Starting Material | Number of Steps | Overall Yield | Reference |
| Fluprostenol (4) | Bicyclic Ketone (6a) | 11-12 | 5.1% | [10][11] |
| Travoprost (5) | Fluprostenol (4) | 1 | 68% | [10][11] |
| Cloprostenol (1) | Bicyclic Ketone (6a) | 11-12 | 3.8% | [10][11] |
| Bimatoprost (2) | Bicyclic Ketone (6a) | 11-12 | 3.1% | [10][11] |
| PGF2α (3) | Bicyclic Ketone (6a) | 11-12 | 6.3% | [10][11] |
Biological Activity and Signaling Pathway
Fluprostenol and other PGF2α analogues exert their biological effects by acting as agonists for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[13] The activation of the FP receptor initiates a cascade of intracellular signaling events that are crucial for its therapeutic action.
PGF2α Analogue Signaling Cascade
The binding of a PGF2α analogue like fluprostenol to the FP receptor, which is coupled to the Gq class of G-proteins, triggers the following pathway:
-
Gq Protein Activation : The activated FP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
Phospholipase C (PLC) Activation : The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects :
-
IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular Ca²⁺.[14]
-
DAG and elevated Ca²⁺ levels activate Protein Kinase C (PKC).
-
In some cell types, this pathway can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently activating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which can influence cellular processes like proliferation.[13]
-
In the context of glaucoma, this signaling in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.[15]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caming.com [caming.com]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 12. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
The Lactone Moiety: A Linchpin in Prostaglandin Precursor Strategy for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prostaglandins (B1171923), a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes. Their therapeutic potential is vast, yet their inherent chemical and metabolic instability presents a significant hurdle in drug development. A key strategy to circumvent these challenges lies in the chemical modification of the prostaglandin (B15479496) scaffold, with the introduction of a lactone functionality emerging as a critical approach. This technical guide delves into the multifaceted role of the lactone in prostaglandin precursors, from serving as a crucial synthetic intermediate to its application as a prodrug moiety designed to enhance therapeutic efficacy.
The Dual Role of Lactones in Prostaglandin Chemistry
Lactones, which are cyclic esters, play two significant roles in the context of prostaglandins. Firstly, they are indispensable intermediates in the total synthesis of these complex molecules, most notably in the highly efficient and stereocontrolled Corey synthesis.[1][2][3] This synthetic route utilizes key δ- and γ-lactone intermediates, which allow for the precise construction of the characteristic five-membered ring and the stereospecific introduction of the two side chains.[2][3]
Secondly, the formation of macrolactones from the terminal carboxylic acid and a hydroxyl group on the prostaglandin backbone has proven to be an effective prodrug strategy.[4] This internal esterification masks the polar carboxylic acid group, rendering the molecule more lipophilic and capable of passively diffusing across biological membranes, such as the cornea.[5] Once in the target tissue, endogenous esterases hydrolyze the lactone, releasing the active prostaglandin to exert its pharmacological effect.[4]
Quantitative Analysis of Prostaglandin Lactone Prodrugs
The efficacy of a lactone prodrug strategy is contingent on a delicate balance between stability, membrane permeability, and efficient enzymatic conversion to the active form. The position of the lactone bridge significantly influences these properties. Prostaglandins have been converted into 1,9-, 1,11-, and 1,15-lactones to investigate their potential as prodrugs.[4]
Experimental evidence demonstrates that the rate of enzymatic hydrolysis varies considerably with the lactone's structure. The general order of hydrolysis susceptibility is 1,15-lactones being approximately equal to or greater than 1,11-lactones, both of which are much more readily hydrolyzed than 1,9-lactones.[4] This differential hydrolysis rate directly impacts the biological activity profile of these prodrugs. While 1,11- and 1,15-lactones show comparable in vivo efficacy to the parent hydroxy acids in long-term assays, their activity in acute in vitro tests is markedly lower, indicating that their effect is dependent on in vivo hydrolysis.[4] In contrast, the stable 1,9-lactones exhibit less than 1% of the biological activity of the parent compound.[4]
The development of modern prostaglandin analogs for ophthalmic use, such as latanoprost, travoprost, and bimatoprost, has largely focused on ester or amide prodrugs of the C-1 carboxylic acid rather than internal macrolactones.[6] These modifications also serve to increase corneal penetration. The active forms of these drugs are potent agonists of the prostaglandin F2α (FP) receptor.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| PGF2α | 1.6 - 4.7[7][8] | 45[9] |
| Travoprost acid | 35[6] | 1.4 - 3.6[6] |
| Latanoprost acid | 98[6] | 32 - 124[6] |
| Bimatoprost acid | 83[6] | 2.8 - 3.8[6] |
| Fluprostenol | - | - |
| 15(S)15-Methyl-PGF2α | High affinity (lower than PGF2α)[7] | - |
| 16-phenoxy-tetranor PGF2α | - | Lower potency than PGF2α in decreasing IOP[10] |
| 17-phenyl-trinor PGF2α | - | Lower potency than PGF2α in decreasing IOP[10] |
Experimental Protocols
Corey-Nicolaou Macrolactonization
This procedure is a mild and efficient method for the synthesis of macrolides from ω-hydroxy acids.[1]
Materials:
-
ω-hydroxy acid
-
Triphenylphosphine (B44618) (PPh3)
-
2,2'-Dipyridyl disulfide
-
Anhydrous, non-polar solvent (e.g., toluene, xylene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve the ω-hydroxy acid (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add triphenylphosphine (1.5 - 2 equivalents) and 2,2'-dipyridyl disulfide (1.5 - 2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting macrolactone by column chromatography on silica (B1680970) gel.
Mechanism: The reaction proceeds through the formation of a 2-pyridinethiol ester, which is then activated for intramolecular cyclization by the alkoxide of the hydroxyl group.[1]
In Vitro Enzymatic Hydrolysis of Prostaglandin Lactones
This assay is used to determine the rate at which esterases in a biological sample hydrolyze the lactone prodrug to its active form.
Materials:
-
Prostaglandin lactone stock solution (in a suitable organic solvent like DMSO or ethanol)
-
Tissue homogenate (e.g., corneal, liver S9 fraction) or purified esterase solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Prepare the reaction mixture by adding the tissue homogenate or esterase solution to pre-warmed PBS in a microcentrifuge tube.
-
Initiate the reaction by adding a small volume of the prostaglandin lactone stock solution to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points, withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the enzymatic reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the disappearance of the lactone prodrug and the appearance of the active hydroxy acid.
-
The rate of hydrolysis can be determined by plotting the concentration of the remaining prodrug against time and fitting the data to an appropriate kinetic model.
Visualizing Key Processes
FP Receptor Signaling Pathway
Prostaglandin F2α and its analogs exert their effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to various cellular responses.
Caption: FP Receptor Signaling Cascade.
Experimental Workflow for Prostaglandin Lactone Prodrug Screening
The development of novel prostaglandin lactone prodrugs requires a systematic screening process to identify candidates with optimal properties.
Caption: Prostaglandin Prodrug Screening Workflow.
Conclusion
The lactone functionality is a cornerstone of modern prostaglandin chemistry. As a key synthetic intermediate, it enables the efficient and stereocontrolled construction of these complex molecules. Furthermore, the transformation of prostaglandins into their lactone derivatives represents a viable and historically significant prodrug strategy to enhance bioavailability and therapeutic efficacy. A thorough understanding of the structure-activity relationships governing lactone hydrolysis and receptor activation is paramount for the rational design of the next generation of prostaglandin-based therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for the continued exploration and development of these potent signaling molecules for a wide range of clinical applications.
References
- 1. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological activity of prostaglandin lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Prostaglandin prodrugs VI: structure-thermodynamic activity and structure-aqueous solubility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific binding of prostaglandin F2 alpha to membranes of rat corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Relationship between Fluprostenol lactone diol and Fluprostenol
An In-depth Technical Guide to the Synthetic Relationship Between Fluprostenol Lactone Diol and Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical relationship between Fluprostenol and its key synthetic intermediate, this compound. The document outlines the synthetic pathway, experimental methodologies, and relevant chemical data, serving as a comprehensive resource for professionals in the field of prostaglandin (B15479496) research and pharmaceutical development.
Introduction
Fluprostenol is a potent synthetic analogue of prostaglandin F2α (PGF2α). It functions as a selective FP receptor agonist and is the active metabolite of the prodrug Travoprost (B1681362), which is used to reduce intraocular pressure in the treatment of glaucoma and ocular hypertension[1]. The chemical synthesis of complex molecules like Fluprostenol is a multi-step process that relies on the use of key intermediates to build the target structure with the correct stereochemistry. One such critical intermediate is this compound[2][3]. This guide elucidates the transformation of this lactone diol intermediate into the final active pharmaceutical ingredient, Fluprostenol.
Physicochemical Properties and Structures
The distinct structures of this compound and Fluprostenol underpin their different roles in the synthetic process. The lactone diol serves as a stable, bicyclic precursor, while Fluprostenol is the final, biologically active carboxylic acid. Their key properties are summarized below.
| Property | This compound | Fluprostenol |
| CAS Number | 53872-60-9[2] | 40666-16-8[1] |
| Molecular Formula | C₁₈H₁₉F₃O₅[2] | C₂₃H₂₉F₃O₆[1][4] |
| Molecular Weight | 372.3 g/mol [2] | 458.47 g/mol [4] |
| IUPAC Name | (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one[2] | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid[1] |
| Role | Synthetic Intermediate[2][3] | Active Pharmaceutical Ingredient / FP Receptor Agonist[1] |
The Synthetic Pathway: From Lactone to Carboxylic Acid
The conversion of this compound to Fluprostenol is a cornerstone of its chemical synthesis, often referred to as the "Corey synthesis" approach for prostaglandins (B1171923). This transformation involves two primary steps:
-
Reduction of the Lactone: The bicyclic lactone in the intermediate is selectively reduced to a lactol (a cyclic hemiacetal). This is a critical step that unmasks a reactive aldehyde functional group in equilibrium with the lactol.
-
Wittig Olefination: The lactol/aldehyde is then reacted with a specific phosphorus ylide (a Wittig reagent). This reaction forms the final carbon-carbon double bond of the α-chain and attaches the carboxylic acid moiety, completing the Fluprostenol carbon skeleton.
This synthetic strategy is widely adopted for various prostaglandins and has been described in numerous publications, including a unified chemoenzymatic synthesis approach for Fluprostenol and related compounds[5][6][7][8].
Experimental Protocols
While a single, unified protocol for the conversion of the specific this compound is not detailed in publicly available literature, the following sections provide representative methodologies for the key chemical reactions involved, based on standard procedures for prostaglandin synthesis.
Step 1: DIBAL-H Reduction of Lactone to Lactol
Diisobutylaluminum hydride (DIBAL-H) is a powerful reducing agent used to selectively reduce lactones to lactols at low temperatures, preventing over-reduction to the diol[9][10].
Objective: To reduce the lactone moiety of this compound to the corresponding lactol.
Materials:
-
This compound
-
Anhydrous Toluene (B28343) (or Dichloromethane (B109758)/THF)
-
Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in hexanes or toluene
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene in a flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to ensure the selective formation of the lactol[9][11].
-
Addition of DIBAL-H: Slowly add DIBAL-H solution (1.0 - 1.2 equivalents) dropwise to the cooled solution, ensuring the internal temperature remains at or below -78 °C[9].
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 to 3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) by observing the consumption of the starting material[9][11].
-
Quenching: Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C[9].
-
Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form[9].
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude lactol is often used directly in the next step without further purification due to its potential instability.
Step 2: Wittig Reaction for α-Chain Installation
The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide[12][13][14]. In this synthesis, the ylide is generated from (4-carboxybutyl)triphenylphosphonium bromide.
Objective: To attach the α-chain to the lactol intermediate to form Fluprostenol.
Materials:
-
Crude lactol intermediate from Step 1
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
Strong base (e.g., Potassium tert-butoxide, Sodium hydride)
-
Anhydrous solvent (e.g., DMSO, THF)
-
Diethyl ether
-
Aqueous HCl (1 M)
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Preparation: In a flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (approx. 2.0 equivalents) in anhydrous DMSO. Add a strong base (e.g., potassium tert-butoxide, 2.0 equivalents) portion-wise. Stir the resulting deep orange or red mixture at room temperature until the ylide is formed.
-
Addition of Lactol: Dissolve the crude lactol from the previous step in a small amount of anhydrous DMSO and add it dropwise to the ylide solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the lactol.
-
Quenching and Acidification: Pour the reaction mixture into ice-water and acidify to a pH of ~4-5 with 1 M HCl.
-
Extraction: Extract the aqueous mixture thoroughly with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude Fluprostenol using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to isolate the final product.
References
- 1. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
A Technical Guide to the Core Intermediates in Ophthalmic Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key intermediates and synthetic strategies employed in the manufacturing of widely used ophthalmic prostaglandins (B1171923) for the treatment of glaucoma, such as latanoprost (B1674536), travoprost, and bimatoprost (B1667075). This document details the pivotal chemical transformations, presents quantitative data in structured tables, outlines experimental protocols for key reactions, and visualizes synthetic and biological pathways.
Introduction
Ophthalmic prostaglandins, analogues of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), are first-line treatments for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Their efficacy stems from their ability to increase the outflow of aqueous humor from the eye.[1][2][3] The synthesis of these complex molecules is a significant undertaking in medicinal chemistry, relying on stereocontrolled reactions to construct the intricate cyclopentane (B165970) core and its two side chains. At the heart of many successful synthetic routes lies a versatile chiral building block known as the Corey lactone.
The Cornerstone Intermediate: Corey Lactone
The Corey lactone is a bicyclic lactone that serves as a foundational intermediate in the synthesis of a wide array of prostaglandins.[4][5] Its rigid structure allows for high stereocontrol in subsequent reactions, making it an ideal starting point for introducing the required functionalities of the final drug molecules. The synthesis of the Corey lactone itself has been the subject of extensive research, with numerous methods developed to improve yield and enantioselectivity.[6][7][8]
Synthetic Pathway to Corey Lactone Diol
The following diagram outlines a common synthetic route to the (-)-Corey lactone diol, a key precursor for ophthalmic prostaglandins.
Caption: Synthetic route to (-)-Corey lactone diol.
Key Synthetic Transformations for Ophthalmic Prostaglandins
Starting from the Corey lactone, the synthesis of latanoprost, travoprost, and bimatoprost involves a series of key transformations to introduce the α- and ω-side chains. The Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction are instrumental in this process.[9][10]
Horner-Wadsworth-Emmons (HWE) Reaction for the α-Chain
The HWE reaction is a powerful method for the stereoselective formation of alkenes, typically yielding the (E)-isomer with high selectivity.[9] In prostaglandin synthesis, it is commonly used to introduce the α-side chain by reacting an aldehyde derived from the Corey lactone with a phosphonate (B1237965) ylide.
Wittig Reaction for the ω-Chain
The Wittig reaction is another cornerstone of olefination chemistry and is frequently employed to install the ω-side chain of the prostaglandin.[10][11] This reaction involves the coupling of a phosphonium (B103445) ylide with a ketone or aldehyde.
Synthetic Pathways to Latanoprost, Travoprost, and Bimatoprost
The following diagram illustrates the general synthetic strategy for producing latanoprost, travoprost, and bimatoprost from the Corey lactone diol.
Caption: General synthetic pathways from Corey lactone.
Quantitative Data Summary
The following tables summarize typical yields for the key synthetic steps in the production of ophthalmic prostaglandins. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.
Table 1: Synthesis of Key Intermediates
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Dichloro-adduct formation | 1,3-Cyclopentadiene | Dichloro-adduct | 86%[6] |
| Favorskii Rearrangement | Dichloro-adduct | Favorskii Product | ~50% (over 2 steps)[8] |
| HWE Reaction | Corey Aldehyde | Enone Intermediate | 70-80%[12] |
Table 2: Final Synthesis Steps
| Prostaglandin | Key Reaction | Starting Intermediate | Final Product | Typical Yield (%) |
| Latanoprost | Wittig & Esterification | Prostaglandin Core | Latanoprost | ~80% (from lactol) |
| Bimatoprost | Wittig & Amidation | Prostaglandin Core | Bimatoprost | ~75% (from lactol) |
| Travoprost | Wittig & Esterification | Prostaglandin Core | Travoprost | Not specified |
Detailed Experimental Protocols
Synthesis of the Corey Aldehyde from (-)-Corey Lactone Diol
-
Protection of Hydroxyl Groups: The primary and secondary hydroxyl groups of the (-)-Corey lactone diol are protected, often using a p-phenylbenzoyl group for the secondary alcohol to facilitate crystallization and a silyl (B83357) protecting group for the primary alcohol.
-
Oxidation: The protected diol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.
Horner-Wadsworth-Emmons Reaction for the Enone Intermediate
-
Ylide Formation: A suitable phosphonate, such as dimethyl (2-oxoheptyl)phosphonate, is deprotonated with a strong base like sodium hydride in an aprotic solvent (e.g., dimethoxyethane) at low temperatures (-5 to 0 °C) to generate the phosphonate carbanion.[12]
-
Reaction with Aldehyde: A solution of the Corey aldehyde in the same solvent is added dropwise to the ylide solution.[12]
-
Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., ammonium (B1175870) chloride), and the product is extracted with an organic solvent. The crude enone is then purified by column chromatography.[12]
Wittig Reaction for the ω-Side Chain and Final Product Formation
-
Lactol Formation: The lactone in the prostaglandin core structure is reduced to a lactol (a cyclic hemiacetal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Ylide Generation: The appropriate phosphonium salt for the desired ω-side chain is treated with a strong base (e.g., potassium tert-amylate) to form the corresponding ylide.[13]
-
Wittig Reaction: The lactol is then reacted with the ylide to form the full prostaglandin structure.
-
Deprotection and Final Modification: The protecting groups are removed, and the final modification (esterification for latanoprost and travoprost, amidation for bimatoprost) is carried out to yield the active pharmaceutical ingredient.
Mechanism of Action: Signaling Pathway
Ophthalmic prostaglandins lower IOP by increasing the outflow of aqueous humor, primarily through the uveoscleral pathway and to some extent through the trabecular meshwork.[14][15][16] They are analogues of PGF2α and act as selective agonists for the prostaglandin F (FP) receptor, a G-protein coupled receptor.[17][18][19]
The binding of the prostaglandin analogue to the FP receptor initiates a signaling cascade.[20][21][22] This leads to the activation of various downstream effectors, including the upregulation of matrix metalloproteinases (MMPs).[15][23] These enzymes remodel the extracellular matrix in the ciliary muscle and trabecular meshwork, reducing the resistance to aqueous humor outflow and thereby lowering IOP.[23][24]
Caption: Signaling cascade of ophthalmic prostaglandins.
Conclusion
The synthesis of ophthalmic prostaglandins is a testament to the power of stereocontrolled organic chemistry. The Corey lactone remains a central and highly valuable intermediate, providing a reliable platform for the construction of these complex and vital medications. The Horner-Wadsworth-Emmons and Wittig reactions are key enabling technologies for the efficient assembly of the prostaglandin framework. A thorough understanding of these synthetic routes and the underlying biological mechanisms of action is crucial for researchers and professionals in the field of drug development, paving the way for the discovery of next-generation therapies for glaucoma and other ocular diseases.
References
- 1. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 16. Travoprost - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is Travoprost used for? [synapse.patsnap.com]
- 19. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 20. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 23. Latanoprostene bunod ophthalmic solution 0.024% for IOP lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
The Critical Role of the Diol Group in Prostaglandin Synthesis and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the significance of the diol group in the synthesis and biological activity of prostaglandins (B1171923). Prostaglandins, a class of lipid compounds, are pivotal signaling molecules in a vast array of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis. The precise stereochemistry and chemical nature of their constituent functional groups, particularly the diol moieties, are paramount to their biological function and provide a key focus for synthetic strategy and drug design.
The Structural Significance of Diol Groups in Prostaglandins
Prostaglandins are derivatives of prostanoic acid, which features a 20-carbon skeleton containing a five-membered ring.[1][2] Key to their structure and function are the hydroxyl groups, which often present as diol functionalities. The most critical diol systems in prostaglandins are:
-
The C9, C11-diol on the cyclopentane (B165970) ring: This is a defining feature of several prostaglandins, notably Prostaglandin (B15479496) F2α (PGF2α), where the two hydroxyl groups are in a cis-diol configuration.[3] The stereochemistry of these hydroxyls (α or β) is crucial for receptor binding and biological activity.[4]
-
The C15-hydroxyl group: While not always part of a ring diol, the C15-hydroxyl is a common feature and its interaction with other hydroxyl groups in the molecule influences the overall conformation and activity. Oxidation of this allylic hydroxyl group is a primary step in the metabolic inactivation of prostaglandins.[5]
The spatial arrangement of these hydroxyl groups dictates the molecule's three-dimensional shape, which in turn governs its ability to bind to specific prostaglandin receptors (e.g., FP, EP receptors) and elicit a biological response.[6][7]
Biosynthesis of Prostaglandins: Enzymatic Formation of the Diol
The biosynthesis of prostaglandins from arachidonic acid is a well-characterized enzymatic cascade.[8][9] The formation of the crucial hydroxyl groups is a key part of this pathway.
The process begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2.[8] Cyclooxygenase (COX) enzymes (COX-1 and COX-2) then convert arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin G2 (PGG2), which is subsequently reduced to Prostaglandin H2 (PGH2).[10][11] PGH2 serves as the central precursor for various prostaglandins.[12]
Terminal prostaglandin synthases then catalyze the conversion of PGH2 into specific prostaglandins, including the formation of diol-containing structures.[12][13] For instance, Prostaglandin F synthase (PGFS) reduces the endoperoxide bridge of PGH2 to form the 9α,11α-diol of PGF2α.[12]
Signaling Pathways of Key Diol-Containing Prostaglandins
The interaction of prostaglandins with their specific G-protein coupled receptors initiates intracellular signaling cascades. The stereochemistry of the diol group is a key determinant for high-affinity binding.
Caption: PGF2α Signaling Pathway.
Caption: PGE2 Signaling via EP2/EP4 Receptors.
Chemical Synthesis of Prostaglandins: Stereoselective Diol Formation
The total synthesis of prostaglandins has been a significant area of research in organic chemistry, with the stereocontrolled introduction of the diol group being a central challenge. The Corey synthesis of PGF2α and PGE2 is a landmark achievement in this field.[3][14]
A key feature of many synthetic routes is the use of a lactone intermediate, often referred to as the "Corey lactone," which contains the necessary stereochemical information for the cyclopentane ring.[15] The diol is typically unmasked or formed in later stages of the synthesis.
Experimental Workflow: Corey Synthesis of PGF2α (Illustrative Steps)
The following diagram illustrates a simplified workflow for the synthesis of PGF2α, highlighting the key transformations leading to the formation of the diol.
Caption: Simplified workflow of the Corey synthesis of PGF2α.
Quantitative Data on Prostaglandin-Receptor Interactions
The affinity of prostaglandins for their receptors is a quantitative measure of their biological potency. This binding is highly dependent on the structure of the prostaglandin, including the stereochemistry of the diol group. The following table summarizes binding affinity data for various prostaglandins with their receptors.
| Prostaglandin | Receptor | Binding Affinity (IC50, nmol/L) | Tissue/Cell Type | Reference |
| PGF2α | FP | 21 | Bovine Luteal Plasma Membrane | [6] |
| PGD2 | FP | 35 | Bovine Luteal Plasma Membrane | [6] |
| PGE2 | FP | 223 | Bovine Luteal Plasma Membrane | [6] |
| PGE1 | FP | >10,000 | Bovine Luteal Plasma Membrane | [6] |
| PGE2 | EP (high affinity) | 2.5 | Human Adipocytes | [16] |
| PGE1 | EP3/EP4 | Higher affinity than EP1/EP2 | - | [17] |
Experimental Protocols
General Method for Prostaglandin Extraction and Analysis
A common method for the extraction and quantitative analysis of prostaglandins from biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
Sample Preparation: Tissues or cells are homogenized and lipids are extracted using a liquid-liquid extraction technique, often with a solvent system like ethyl acetate.
-
Internal Standard: A deuterated analog of the prostaglandin of interest (e.g., PGF2α-d4) is added to the sample prior to extraction to serve as an internal standard for quantification.[18]
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The separated compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[18] Specific parent ion to product ion transitions are monitored for the target prostaglandin and the internal standard.
-
Quantification: The amount of the endogenous prostaglandin is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Chemoenzymatic Synthesis of a Prostaglandin Intermediate
A concise chemoenzymatic synthesis for prostaglandin F2α has been reported, utilizing a bromohydrin intermediate.[19][20]
-
Enzymatic Desymmetrization: A meso-diol is subjected to an enzymatic Baeyer-Villiger oxidation to produce a chiral lactone with high enantioselectivity.
-
Bromohydrin Formation: The lactone is then converted to a key bromohydrin intermediate. A representative procedure involves treating the lactone with N-bromosuccinimide (NBS) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[20]
-
Chain Installation: The two side chains of the prostaglandin are sequentially installed via nickel-catalyzed cross-coupling reactions and Wittig reactions.[19]
Conclusion
The diol group is a fundamental structural motif in many prostaglandins, playing a critical role in defining their biological activity through stereospecific interactions with their receptors. Both biosynthetic pathways and total chemical syntheses have evolved to precisely control the formation and stereochemistry of these diol functionalities. An in-depth understanding of the structure-activity relationships conferred by the diol group is essential for the ongoing research and development of novel prostaglandin-based therapeutics. The experimental protocols and analytical methods described herein provide a foundation for researchers to further investigate the multifaceted roles of these important signaling molecules.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Prostaglandins: Basic Chemistry and Action | GLOWM [glowm.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Prostaglandin moieties that determine receptor binding specificity in the bovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 8. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 11. Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uh-ir.tdl.org [uh-ir.tdl.org]
- 18. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A concise and scalable chemoenzymatic synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fluprostenol Lactone Diol as a Starting Material for Prostaglandin Analogue Synthesis
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fluprostenol lactone diol, a critical intermediate in the synthesis of potent prostaglandin (B15479496) F2α analogues. It details the physicochemical properties, core synthetic transformations, detailed experimental protocols, and the pharmacological context of the resulting active pharmaceutical ingredients (APIs), such as Fluprostenol and its prodrug Travoprost (B1681362), which are essential in the treatment of glaucoma.
Introduction
This compound is an advanced synthetic intermediate derived from the Corey lactone scaffold, which is a cornerstone of prostaglandin synthesis.[1][2] Its specific structure, featuring a diol on the cyclopentane (B165970) core and a pre-installed ω-side chain, makes it a highly valuable starting material for the efficient synthesis of Fluprostenol and related prostaglandin analogues.[3][4] These synthetic prostaglandins (B1171923) are potent agonists of the prostaglandin F (FP) receptor and are widely used as first-line treatments for open-angle glaucoma and ocular hypertension due to their efficacy in reducing intraocular pressure (IOP).[5][6] This document outlines the key chemical transformations and methodologies required to convert this compound into these vital therapeutic agents.
Physicochemical and Handling Properties
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring successful synthetic outcomes. The key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 53872-60-9[3][7] |
| Formal Name | (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one[3] |
| Molecular Formula | C₁₈H₁₉F₃O₅[3][7] |
| Formula Weight | 372.3 g/mol [3] |
| Purity | ≥98%[3] |
| Formulation | A crystalline solid[3] |
| Solubility (approx.) | DMF: 25 mg/mL; DMSO: 17 mg/mL; Ethanol: 20 mg/mL[3] |
| λmax | 222, 280 nm[3] |
| Storage | -20°C[3][5] |
| Stability | ≥ 2 years (when stored as directed)[2][3] |
Core Synthetic Strategy: From Lactone to Active Prostaglandin
The conversion of this compound to the final API, such as Fluprostenol, is a well-established two-stage process rooted in the classic Corey synthesis of prostaglandins.[8][9] The strategy involves the selective reduction of the lactone functional group to a lactol, followed by the introduction of the α-side chain via a Wittig reaction.
Caption: General workflow for synthesizing Fluprostenol from its lactone diol precursor.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involved in the synthesis. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
This procedure uses Diisobutylaluminium hydride (DIBAL-H) to selectively reduce the lactone to a lactol (a cyclic hemiacetal) without reducing it further to a diol.[3] The reaction's success is highly dependent on maintaining a low temperature.[6][10]
-
Principle: At -78°C, the tetrahedral intermediate formed by the addition of one hydride equivalent from DIBAL-H to the lactone carbonyl is stable.[3] Aqueous work-up then hydrolyzes this intermediate to the desired lactol.
-
Reagents & Equipment:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in an appropriate solvent (e.g., toluene)
-
Anhydrous Toluene (B28343) or Dichloromethane (DCM)
-
Methanol (B129727) (for quenching)
-
Aqueous solution of Rochelle's salt (Potassium sodium tartrate) or 1M HCl for work-up
-
Dry, round-bottom flask with a magnetic stir bar
-
Dry ice/acetone bath
-
-
Procedure:
-
Setup: Under an inert atmosphere, add this compound (1.0 eq.) to a dry round-bottom flask.
-
Dissolution: Dissolve the lactone in anhydrous toluene (or DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
DIBAL-H Addition: Add DIBAL-H solution (1.1-1.2 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70°C.
-
Reaction Monitoring: Stir the reaction at -78°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add methanol dropwise at -78°C to quench the excess DIBAL-H. A vigorous reaction with gas evolution is expected.
-
Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for several hours until two clear layers form. Alternatively, quench with dilute HCl.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (B1210297) or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude lactol is often used directly in the next step without further purification.[8]
-
Table 2: Quantitative Data for Synthesis Steps
| Reaction Stage | Reagents | Typical Yield | Reference(s) |
| Lactone to Lactol Reduction | DIBAL-H, Toluene, -78°C | >90% (crude) | [8][11][12] |
| Wittig Olefination (Lactol to Acid) | (4-Carboxybutyl)triphenylphosphonium bromide, Dimsyl sodium, DMSO | ~80% | [11][13] |
The Wittig reaction is a cornerstone of prostaglandin synthesis, enabling the formation of the α-chain with the required (Z)-stereochemistry.[14][15] This is achieved by reacting the lactol with a non-stabilized phosphonium (B103445) ylide.[16]
-
Principle: The lactol exists in equilibrium with its open-chain aldehyde form. A strong base deprotonates the phosphonium salt to form a highly nucleophilic ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate. This intermediate collapses to yield the desired Z-alkene and triphenylphosphine (B44618) oxide.
-
Reagents & Equipment:
-
Lactol intermediate from Protocol 1
-
(4-Carboxybutyl)triphenylphosphonium bromide (1.5-2.0 eq.)
-
Strong base such as dimsyl sodium (prepared from NaH and DMSO) or potassium tert-butoxide.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF)
-
Equipment for handling air-sensitive reagents.
-
-
Procedure:
-
Ylide Preparation: In a dry flask under an inert atmosphere, prepare the dimsyl sodium solution by reacting sodium hydride (NaH) with anhydrous DMSO. To this, add the (4-carboxybutyl)triphenylphosphonium bromide salt and stir until the characteristic deep red color of the ylide forms.
-
Lactol Addition: Dissolve the crude lactol from the previous step in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for several hours. Monitor by TLC.
-
Quenching & Work-up: Cool the reaction mixture and carefully quench by pouring it into ice-water.
-
Purification: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to a pH of ~4-5 to protonate the carboxylate. Extract the product (Fluprostenol free acid) with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.[17][18]
-
Mechanism of Action & Signaling Pathway
Fluprostenol and its prodrug Travoprost exert their therapeutic effect by acting as potent and selective agonists for the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[5][17] In the eye, FP receptors are located in the ciliary muscle and trabecular meshwork.[2]
Activation of the FP receptor initiates a signaling cascade that leads to the reduction of intraocular pressure. This is primarily achieved by increasing the uveoscleral outflow of aqueous humor, the fluid that fills the front of the eye.[17] The key signaling events are depicted below.
Caption: Signaling cascade following FP receptor activation by Fluprostenol.
This cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to downstream effects that include the remodeling of the extracellular matrix (ECM) in the ciliary body, ultimately enhancing aqueous humor outflow.[2]
Conclusion
This compound stands as a highly refined and indispensable starting material for the synthesis of complex prostaglandin F2α analogues. Its strategic design allows for a convergent and efficient synthetic route to important ophthalmic drugs. The methodologies detailed in this guide, centered on selective reduction and stereocontrolled olefination, represent robust and scalable processes critical for pharmaceutical development and manufacturing. A thorough understanding of these protocols and the underlying chemical principles is essential for researchers and scientists working in the field of medicinal chemistry and drug synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin receptor agonists as antiglaucoma agents (a patent review 2013 - 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. FP Prostanoid Receptors and the Eye - John Regan [grantome.com]
- 8. researchgate.net [researchgate.net]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. US20160137621A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluprostenol Lactone Diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Fluprostenol Lactone Diol, a key intermediate in the preparation of Fluprostenol, a prostaglandin (B15479496) F2α analog. The synthesis is based on a chemoenzymatic strategy, employing a Baeyer-Villiger monooxygenase-catalyzed oxidation to establish the core lactone structure, followed by a series of chemical transformations to yield the desired diol.
Overview of the Synthetic Strategy
The synthesis of this compound commences with a bicyclic ketone precursor, which undergoes a stereoselective Baeyer-Villiger oxidation to form a dichloro-lactone intermediate. This intermediate is then subjected to a three-step sequence, often performed in a continuous flow system for improved efficiency and safety, involving dechlorination, a Prins reaction, and deformylation to afford the target this compound. This intermediate is crucial for the subsequent introduction of the ω-side chain to complete the synthesis of Fluprostenol. The overall synthetic approach is a modification of the classic Corey synthesis for prostaglandins.[1][2][3]
Data Presentation
The following table summarizes the key steps and associated yields for the synthesis of this compound, starting from the dichloro-containing bicyclic ketone.
| Step No. | Reaction | Starting Material | Key Reagents/Catalysts | Product | Yield (%) | Reference |
| 1 | Baeyer-Villiger Oxidation | Bicyclic Ketone (6a) | Baeyer-Villiger monooxygenase (BVMO) | Dichloro-lactone (7a) | Not specified | [2] |
| 2 | Dechlorination | Dichloro-lactone (7a) | Zinc powder | Dechlorinated Lactone (NL 15) | 90 | [2][4] |
| 3 | Prins Reaction | Dechlorinated Lactone (NL 15) | Paraformaldehyde, HCOOH/H₂SO₄ | Formylated Diol Intermediate (17) | Full conversion | [2][4] |
| 4 | Deformylation | Formylated Diol Intermediate (17) | NaOMe, MeOH | This compound (10) | 81 (over 2 steps) | [2][4] |
Experimental Protocols
Step 1: Baeyer-Villiger Oxidation of Bicyclic Ketone (6a)
This step utilizes a Baeyer-Villiger monooxygenase (BVMO) for the stereoselective oxidation of the bicyclic ketone to the corresponding lactone. The specific conditions for this enzymatic reaction, including the choice of BVMO, buffer, and co-factors, are critical for achieving high enantioselectivity and yield.[2] While detailed specifics for this enzymatic step can vary, it is a key transformation for establishing the stereochemistry of the core structure.
Step 2-4: Continuous Flow Synthesis of this compound (10) from Dichloro-lactone (7a)
The following three-step sequence is efficiently performed using a continuous flow reactor, which offers advantages in terms of reaction time and safety compared to batch processing.[2][4]
Materials and Equipment:
-
Dichloro-lactone (7a)
-
Zinc powder
-
Formic acid (HCOOH)
-
Sulfuric acid (H₂SO₄)
-
Paraformaldehyde
-
Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe)
-
Acetic acid (AcOH)
-
Packed bed reactor
-
PTFE reactor coils (0.5 mL, 0.8 mm i.d.)
-
Pumps for continuous flow
Protocol:
-
Dechlorination:
-
Prepare a solution of the dichloro-lactone (7a) in a suitable solvent.
-
Pack a reactor column with zinc powder.
-
Pump the solution of 7a through the packed bed reactor at 70 °C with a back-pressure of 7 bar.
-
A residence time of 10 minutes is maintained to afford the dechlorinated lactone (NL 15).[2][4]
-
-
Prins Reaction:
-
Dissolve the dechlorinated lactone (NL 15) in a 10:1 mixture of formic acid and sulfuric acid containing pre-dissolved paraformaldehyde.
-
Pump this mixture into a 0.5 mL PTFE reactor coil at 70 °C with a back-pressure of 17 bar.
-
A residence time of 15 minutes is required for the Prins reaction to proceed to full conversion, yielding the crude formylated intermediate (17).[2][4]
-
-
Deformylation:
-
After neutralization and removal of inorganic salts from the output of the Prins reaction, dissolve the crude intermediate (17) in methanol.
-
In a separate stream, prepare a solution of sodium methoxide in methanol.
-
Combine the two streams via a T-junction and pump the mixture into a 0.5 mL PTFE reactor coil.
-
Quench the reaction by introducing a stream of acetic acid.
-
Purification
The crude this compound can be purified by column chromatography on silica (B1680970) gel. The choice of eluent will depend on the specific impurities present, but a gradient of ethyl acetate (B1210297) in hexanes is a common starting point for the purification of prostaglandin intermediates.[1]
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound.
Logical Relationship of Synthesis Stages
References
- 1. researchgate.net [researchgate.net]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of Fluprostenol Lactone Diol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprostenol lactone diol is a key intermediate in the synthesis of Fluprostenol, a potent prostaglandin (B15479496) F2α analog used in veterinary and human medicine.[1][2] Achieving high purity of this diol is critical for the successful synthesis of the final active pharmaceutical ingredient and for meeting stringent regulatory requirements. This document provides detailed protocols for the purification of this compound using two common column chromatography techniques: normal-phase chromatography on silica (B1680970) gel and on a diol-functionalized stationary phase. These methods are designed to remove starting materials, by-products, and other impurities generated during the synthesis.
Purification Strategies
The choice of chromatographic method depends on the specific impurity profile of the crude material and the desired scale of purification.
-
Normal-Phase Chromatography on Silica Gel: This is a widely used, cost-effective method for the purification of moderately polar organic compounds. Prostaglandin intermediates are frequently purified using silica gel with a mobile phase consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol).[3]
-
Normal-Phase Chromatography on Diol-Bonded Silica: Diol-functionalized silica offers an alternative selectivity to bare silica and can be particularly effective for the separation of polar compounds, including diols.[4][5][6] It is often less acidic than silica gel, which can be advantageous for purifying acid-sensitive compounds.[7] This stationary phase can be used in normal-phase mode with organic solvents or in Hydrophilic Interaction Liquid Chromatography (HILIC) mode with a mobile phase containing a small amount of water.[5][8]
Data Presentation
The following tables summarize the proposed chromatographic conditions for the purification of this compound. These are starting points and may require optimization based on the specific crude mixture.
Table 1: Proposed Parameters for Normal-Phase Chromatography on Silica Gel
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Gradient | 0-100% Ethyl Acetate over 10-20 column volumes |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 222 and 280 nm |
| Sample Loading | 1-5% of silica gel weight |
| Expected Purity | >98% |
Table 2: Proposed Parameters for Normal-Phase Chromatography on Diol-Bonded Silica
| Parameter | Value |
| Stationary Phase | Diol-Bonded Silica (60 Å, 40-63 µm) |
| Column Dimensions | Dependent on sample size |
| Mobile Phase | Gradient of Methanol (B129727) in Dichloromethane (B109758) |
| Gradient | 0-20% Methanol over 10-20 column volumes |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 222 and 280 nm |
| Sample Loading | 1-4% of stationary phase weight |
| Expected Purity | >98% |
Experimental Workflows
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification using Normal-Phase Chromatography on Silica Gel
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
2. Column Packing:
-
Select a glass column of appropriate size. As a general rule, use 20-50 g of silica gel for every 1 g of crude material.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a homogeneously packed bed. Do not let the column run dry.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Alternatively, for better resolution, dry-load the sample by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully add the sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 100% ethyl acetate over 10-20 column volumes.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
5. Fraction Analysis:
-
Monitor the separation by TLC analysis of the collected fractions. Use a mobile phase system similar to the elution conditions (e.g., 1:1 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions containing the pure this compound (purity can be confirmed by HPLC).
6. Product Isolation:
-
Evaporate the solvent from the pooled pure fractions under reduced pressure to obtain the purified this compound as a solid or oil.
Protocol 2: Purification using Normal-Phase Chromatography on Diol-Bonded Silica
1. Materials:
-
Crude this compound
-
Diol-bonded silica (60 Å, 40-63 µm)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Pre-packed diol flash column or glass column for self-packing
-
Fraction collector
-
TLC plates (silica gel or diol)
-
UV lamp
2. Column Packing (if not using a pre-packed column):
-
Follow the same procedure as for silica gel, using a slurry of diol-bonded silica in dichloromethane.
3. Sample Preparation and Loading:
-
Dissolve the crude product in a minimal volume of dichloromethane.
-
Load the sample onto the column. Dry loading (as described in Protocol 1, using diol-bonded silica) is also recommended for this method.
4. Elution and Fraction Collection:
-
Start the elution with 100% dichloromethane.
-
Increase the solvent polarity by introducing methanol in a gradient. A suggested gradient is from 0% to 20% methanol over 10-20 column volumes.
-
Collect fractions and monitor the elution.
5. Fraction Analysis:
-
Analyze the fractions by TLC (a diol TLC plate may provide better correlation) or HPLC.
-
Pool the fractions containing the pure product.
6. Product Isolation:
-
Remove the solvent from the combined fractions by rotary evaporation to yield the purified product.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in selecting a purification method.
Caption: Decision tree for selecting a purification strategy.
Conclusion
The protocols provided offer robust starting points for the purification of this compound. The choice between silica gel and diol-bonded silica will depend on the specific impurity profile and the resources available. For both methods, optimization of the mobile phase gradient and sample loading will be key to achieving high purity and yield. It is recommended to perform small-scale trial separations to determine the optimal conditions before proceeding to a larger scale.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 4. hawach.com [hawach.com]
- 5. labex.hu [labex.hu]
- 6. silicycle.com [silicycle.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. teledynelabs.com [teledynelabs.com]
Application Note: HPLC Analysis for Purity Determination of Fluprostenol Lactone Diol
AN-HPLC-FLD-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Fluprostenol lactone diol, a critical intermediate in the synthesis of Fluprostenol, a prostaglandin (B15479496) F2α analog.[1][2][3] The described Reverse-Phase HPLC (RP-HPLC) method is designed to separate the main compound from potential impurities, such as process-related impurities and degradation products. This document provides a comprehensive protocol, system suitability requirements, and data presentation guidelines to ensure accurate and reproducible results.
Introduction
This compound is a key synthetic intermediate in the manufacturing of Fluprostenol, a potent prostaglandin F2α analog used in both veterinary and human medicine.[4][5] The purity of this intermediate is crucial as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a robust analytical method for its purity assessment is essential.
This note describes a stability-indicating HPLC method capable of separating this compound from its potential impurities, including stereoisomers and other related substances that may arise during synthesis. The method utilizes a C18 stationary phase with UV detection, a common and effective approach for the analysis of prostaglandins (B1171923) and their analogs.[2][6]
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: HPLC grade phosphoric acid.
-
Sample: this compound test sample.
2.2. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-25 min: 40-80% B, 25-30 min: 80% B, 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 222 nm[1] |
| Injection Vol. | 10 µL |
| Run Time | 35 minutes |
2.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC grade water. Mobile Phase B is HPLC grade acetonitrile. Degas both mobile phases before use.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample and prepare a 50 mL solution using the same procedure as the standard solution.
Method Validation Parameters (Summary)
The method should be validated according to ICH guidelines. A summary of typical system suitability and validation parameters is provided.
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% (for n=5) |
Data Presentation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 1: Representative Chromatographic Data for this compound Purity Analysis
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 12.5 | 1500 | 0.10 |
| Impurity 2 (Epimer) | 14.2 | 4500 | 0.30 |
| This compound | 15.8 | 1489500 | 99.30 |
| Impurity 3 | 19.1 | 3000 | 0.20 |
| Unknown Impurity | 21.4 | 1500 | 0.10 |
| Total | 1500000 | 100.0 |
Calculation of Purity:
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Visualization of Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for HPLC analysis and the position of this compound within the broader synthetic context of Fluprostenol.
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Simplified synthetic relationship of this compound to Fluprostenol.
Conclusion
The described HPLC method is suitable for the purity determination of this compound. It is specific, allowing for the separation of the main component from its potential impurities, and can be readily implemented in a quality control laboratory. The validation of this method in accordance with regulatory standards will ensure its suitability for routine analysis in a pharmaceutical development and manufacturing environment.
References
- 1. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. US8901319B2 - Process for the preparation of F-series prostaglandins - Google Patents [patents.google.com]
Application Note: 1H and 13C NMR Characterization of Fluprostenol Lactone Diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluprostenol lactone diol is a key intermediate in the synthesis of potent prostaglandin (B15479496) F2α analogues such as Travoprost, a medication used to control the progression of glaucoma and in the management of ocular hypertension. The precise chemical structure and purity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This document provides a detailed protocol and representative data for the 1H and 13C NMR characterization of this compound.
Chemical Structure
This compound, with the chemical formula C₁₈H₁₉F₃O₅, possesses a complex stereochemistry that is crucial for its biological activity upon conversion to the final product.[1][2]
(Image of the chemical structure of this compound would be placed here if image generation were supported)
Caption: Chemical structure of this compound.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for this compound.
Materials:
-
This compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[3][4]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial for dissolution
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Weigh the desired amount of this compound and transfer it to a small, clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[3][4]
-
Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to prevent line broadening and shimming issues.
-
Add a small amount of TMS as an internal reference standard for chemical shift calibration.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
The following are typical acquisition parameters for 1H and 13C NMR spectroscopy on a 400 MHz or 500 MHz spectrometer.
1H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse (zg30)
-
Spectral Width: 10-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
13C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30)
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
Data Presentation: Representative NMR Data
The following tables summarize the expected, hypothetical 1H and 13C NMR spectral data for this compound based on its structure and known chemical shifts for similar prostaglandin analogues.[5][6][7][8]
Table 1: Hypothetical 1H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.20 - 7.40 | m | - | 3H | Ar-H |
| 6.95 | d | 8.0 | 1H | Ar-H |
| 5.60 - 5.80 | m | - | 2H | CH=CH |
| 4.90 | m | - | 1H | CH-O (lactone ring) |
| 4.50 | m | - | 1H | CH-OH |
| 4.10 | m | - | 1H | CH-OH |
| 3.90 | d | 5.0 | 2H | O-CH₂ |
| 2.80 | m | - | 1H | CH (lactone ring) |
| 2.50 | m | - | 1H | CH (lactone ring) |
| 2.20 | m | - | 1H | CH (lactone ring) |
| 1.50 - 1.80 | m | - | 4H | CH₂ (lactone ring and side chain) |
Table 2: Hypothetical 13C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 176.5 | C | C=O (lactone) |
| 158.0 | C | Ar-C-O |
| 135.0 | C | Ar-C-CF₃ |
| 132.0 | CH | CH= |
| 130.0 | CH | CH= |
| 129.5 | CH | Ar-CH |
| 124.0 (q) | C | CF₃ |
| 118.0 | CH | Ar-CH |
| 112.0 | CH | Ar-CH |
| 85.0 | CH | CH-O (lactone ring) |
| 78.0 | CH | CH-OH |
| 72.0 | CH | CH-OH |
| 70.0 | CH₂ | O-CH₂ |
| 55.0 | CH | CH (lactone ring) |
| 45.0 | CH | CH (lactone ring) |
| 40.0 | CH | CH (lactone ring) |
| 35.0 | CH₂ | CH₂ |
| 30.0 | CH₂ | CH₂ |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for the characterization of this compound.
Caption: Workflow for NMR characterization of this compound.
References
- 1. caming.com [caming.com]
- 2. caymanchem.com [caymanchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. cif.iastate.edu [cif.iastate.edu]
- 5. Carbon-13 nuclear magnetic resonance spectra of prostaglandins and some prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Carbon-13 nuclear magnetic resonance spectra of prostaglandins and some prostaglandin analogs. | Semantic Scholar [semanticscholar.org]
- 7. Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon-13 Relaxation and Proton Nuclear Magnetic Resonance Studies of Prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Synthesis of Fluprostenol Lactone Diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprostenol (B1673476), a synthetic analogue of prostaglandin (B15479496) F2α, is a potent luteolytic agent used in veterinary medicine. Its synthesis is a complex process involving multiple stereocontrolled steps. The fluprostenol lactone diol is a key intermediate in several synthetic routes leading to fluprostenol and other related prostaglandin analogues. This document provides detailed application notes and protocols for the large-scale synthesis of this crucial intermediate, based on established chemoenzymatic and convergent synthetic strategies. The protocols are designed to be scalable and efficient, catering to the needs of drug development and manufacturing.
Synthetic Strategies Overview
The synthesis of this compound, a core structural component of fluprostenol, can be approached through various synthetic disconnections. A widely adopted strategy involves the use of a key bicyclic intermediate, often referred to as the Corey lactone or a functionalized equivalent.[1] Modern approaches have focused on improving the efficiency and stereoselectivity of the synthesis through organocatalysis and chemoenzymatic methods.[2][3][4][5][6]
A notable chemoenzymatic approach commences with a readily available bicyclic ketone, which undergoes a stereoselective Baeyer-Villiger oxidation catalyzed by a Baeyer-Villiger monooxygenase (BVMO).[4][6] This enzymatic step is crucial for establishing the correct stereochemistry early in the synthetic sequence. Subsequent chemical transformations, including reduction and olefination reactions, are then employed to construct the side chains.[4][7]
Another powerful strategy involves a convergent synthesis, where the core cyclopentane (B165970) ring and the side chains are synthesized separately and then coupled together. This approach allows for flexibility and optimization of each segment of the synthesis. A scalable synthesis of fluprostenol has been reported on a 20-gram scale, highlighting the industrial applicability of modern synthetic methods.[8]
Experimental Protocols
The following protocols describe a chemoenzymatic approach to the synthesis of a key lactone intermediate, which can be further converted to this compound. This route is advantageous due to its high stereoselectivity and potential for scalability.[4][5][6]
Protocol 1: Chemoenzymatic Baeyer-Villiger Oxidation of Bicyclic Ketone
This protocol details the enzymatic oxidation of a dichloro-containing bicyclic ketone to the corresponding lactone, a critical step in establishing the stereochemistry of the core structure.[4][6][9]
Materials:
-
Dichloro-containing bicyclic ketone (Substrate)
-
Baeyer-Villiger Monooxygenase (BVMO) enzyme (e.g., CHMO_Rhodo1)
-
Glucose
-
NADP+
-
Glucose Dehydrogenase (GDH)
-
Sodium Phosphate (NaPi) buffer (50 mM, pH 7.0)
-
Co-solvent (e.g., DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing NaPi buffer (50 mM, pH 7.0).
-
To the buffer, add the dichloro-containing bicyclic ketone (10 mM), glucose (60 mM), NADP+ (0.2 mM), and FAD (0.05 mM).
-
Add the cell-free extract of the BVMO enzyme and glucose dehydrogenase (for cofactor regeneration).
-
If necessary, add a co-solvent like DMSO to improve substrate solubility.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-35 °C) with shaking for a specified time (e.g., 90 minutes).[9]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired lactone.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate Concentration | 10 mM | [9] |
| Isolated Yield | 38% | [9] |
| Enantiomeric Excess (ee) | 99% | [4][6][9] |
Protocol 2: Conversion of Lactone to Diol Intermediate
This protocol describes the conversion of the synthesized lactone to a diol, a precursor for the introduction of the side chains. This transformation can be performed efficiently using continuous flow chemistry.[4][7][10]
Materials:
-
Synthesized lactone from Protocol 1
-
Dechlorination reagent
-
Reagents for Prins reaction
-
Deformylation reagent
-
Appropriate solvents for each step
-
Continuous flow reactor system
Procedure:
-
Set up a continuous flow reactor system with the necessary pumps, reactors, and back-pressure regulators.
-
Dissolve the lactone in a suitable solvent and pump it into the first reactor for the dechlorination reaction.
-
The output from the first reactor is then directly fed into the second reactor for the Prins reaction.
-
The product from the Prins reaction is subsequently passed through a third reactor for deformylation.
-
Collect the final product stream and purify it to obtain the diol intermediate.
Note: The specific reagents, reaction times (residence times in the flow reactor), and temperatures for each step need to be optimized based on the specific substrate and flow setup. This multi-step continuous flow process has been shown to be significantly more time-efficient than batch processing.[7]
Synthetic Workflow Visualization
The following diagram illustrates the overall workflow for the chemoenzymatic synthesis of the this compound intermediate.
Caption: Chemoenzymatic synthesis workflow for this compound.
Summary of Quantitative Data
The following table summarizes the key quantitative data from the described chemoenzymatic synthesis route.
| Step | Reaction | Key Reagent/Catalyst | Yield | Stereoselectivity | Scale | Reference |
| 1 | Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase | 38% (isolated) | 99% ee | 0.5 mmol | [9] |
| 2 | Conversion to Diol | - (Continuous Flow) | - | - | - | [4][7][10] |
| - | Overall Synthesis (Fluprostenol) | - | 3.8–8.4% (overall) | High | - | [4][6] |
| - | Scalable Synthesis (Fluprostenol) | Rhodium-catalysed enyne cycloisomerization | - | >20:1 d.r., 98% e.e. | 20-gram | [8] |
| - | Scalable Synthesis (PGF2α) | - | - | - | 10-gram | [5] |
Conclusion
The large-scale synthesis of this compound is a critical step in the production of the active pharmaceutical ingredient, fluprostenol. The chemoenzymatic approach offers a highly stereoselective and potentially scalable route to this key intermediate. By leveraging biocatalysis and continuous flow chemistry, it is possible to overcome some of the challenges associated with traditional multi-step organic syntheses, such as low yields and difficult purifications. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working on the synthesis of fluprostenol and other prostaglandin analogues. Further optimization of reaction conditions and process parameters will be essential for successful implementation on an industrial scale.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. | Semantic Scholar [semanticscholar.org]
- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Concise, scalable and enantioselective total synthesis of prostaglandins | CoLab [colab.ws]
- 9. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Wittig Reaction in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone in the stereoselective synthesis of prostaglandins, a class of lipid compounds with significant physiological activity and therapeutic applications. This protocol details the application of the Wittig reaction to introduce the α-side chain onto a cyclopentane (B165970) core derived from a lactone diol, a common strategy pioneered by E.J. Corey. This method is crucial for the synthesis of various prostaglandin (B15479496) analogues, including latanoprost, travoprost, and bimatoprost. The key steps involve the reduction of a Corey lactone derivative to its corresponding lactol (a cyclic hemiacetal), followed by the reaction with a phosphorus ylide to form the desired alkene with high stereoselectivity.
Reaction Scheme Overview
The overall transformation involves a two-step process:
-
Reduction of Lactone to Lactol: The lactone starting material is reduced to the corresponding lactol using a reducing agent such as diisobutylaluminum hydride (DIBAL-H). This unmasks the aldehyde functionality required for the Wittig reaction.
-
Wittig Reaction: The lactol is then reacted with a phosphorus ylide, typically generated in situ from a phosphonium (B103445) salt, to form the carbon-carbon double bond of the α-chain of the prostaglandin.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Witt-ig reaction step in prostaglandin synthesis, based on reported literature values.
| Parameter | Value | Reference |
| Starting Material | Corey Lactone Derivative (Lactone Diol) | General Literature |
| Key Reagents | (4-carboxybutyl)triphenylphosphonium bromide, Potassium t-butoxide, DIBAL-H | [1] |
| Solvents | Anhydrous Tetrahydrofuran (THF), Toluene (B28343) | [1][2] |
| Reaction Temperature (Ylide Formation) | -10°C to 0°C | [1] |
| Reaction Temperature (Wittig Reaction) | -15°C to -5°C | [1] |
| Molar Ratio (Lactol:Ylide) | 1 : 4.5 | [1] |
| Yield (Lactone to Lactol) | 55-63% | [1] |
| Yield (Wittig Reaction) | ~80-90% (over two steps from lactone) | [3] |
Experimental Protocols
Materials
-
Corey Lactone Diol derivative
-
(4-carboxybutyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Diisobutylaluminum hydride (DIBAL-H) (1M solution in a suitable solvent)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Schlenk line or inert gas (Argon or Nitrogen) manifold
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Detailed Methodologies
Step 1: Reduction of Lactone Diol to Lactol
-
Dissolve the Corey lactone diol derivative in anhydrous toluene in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.1 to 1.5 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the appropriate time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (B129727) at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously until two clear layers form.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude lactol is often used in the next step without further purification.
Step 2: Wittig Reaction for α-Chain Installation
-
Ylide Preparation:
-
In a separate flame-dried, argon-purged round-bottom flask, suspend (4-carboxybutyl)triphenylphosphonium bromide (e.g., 929 mg) in anhydrous THF (e.g., 3.5 ml).[1]
-
Cool the suspension to 0 °C in an ice bath.[1]
-
Slowly add a solution of potassium tert-butoxide (2 equivalents, e.g., 520 mg) in anhydrous THF (e.g., 4 ml).[1]
-
The formation of the ylide is indicated by the appearance of a reddish-orange color.[1]
-
Stir the ylide solution at 0 °C for 30-40 minutes.[1]
-
-
Wittig Reaction:
-
Cool the ylide solution to between -15 °C and -5 °C.[1]
-
Dissolve the crude lactol from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Stir the reaction mixture at this temperature for 1-2 hours, or until TLC analysis indicates the consumption of the lactol.
-
-
Work-up and Purification:
-
Quench the reaction by adding water. The pH of the solution will be alkaline (around 12).[1]
-
Extract the aqueous phase with ethyl ether to remove triphenylphosphine (B44618) oxide.[1]
-
Acidify the aqueous phase to a pH of 4-5 with a suitable acid (e.g., 1M HCl).
-
Extract the acidified aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude prostaglandin product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure prostaglandin.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Prostaglandin Synthesis.
Signaling Pathway Diagram (Conceptual)
Caption: Conceptual Synthesis Pathway.
References
Protecting Group Strategies for Fluprostenol Lactone Diol: Application Notes and Protocols
Introduction
Fluprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), utilized in veterinary medicine for its luteolytic properties. A key intermediate in the synthesis of Fluprostenol is the lactone diol, often derived from the Corey lactone. The chemical structure of this diol contains two secondary hydroxyl groups that require protection during subsequent synthetic steps to prevent unwanted side reactions. The selection of an appropriate protecting group strategy is critical for the successful synthesis of Fluprostenol, ensuring high yields and stereochemical control.
This document provides detailed application notes and experimental protocols for common protecting group strategies applied to the Fluprostenol lactone diol.
Application Notes
The strategic protection of the 1,3-diol moiety in the this compound is a cornerstone of its synthesis. The choice of protecting group is dictated by its stability to the reaction conditions in subsequent steps and the ease of its selective removal. The most common strategies involve the formation of cyclic acetals or the use of bulky silyl (B83357) ethers.
Common Protecting Groups:
-
Benzylidene Acetal (B89532): This is a widely used protecting group for 1,3-diols. It is formed by the reaction of the diol with benzaldehyde (B42025) dimethyl acetal or benzaldehyde in the presence of an acid catalyst. The benzylidene acetal is stable to a wide range of reaction conditions, including oxidation and organometallic reagents. It is typically removed by catalytic hydrogenolysis or acidic hydrolysis.
-
Silyl Ethers (TBDMS, TIPS): Bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are also employed to protect the hydroxyl groups. Typically, both hydroxyl groups are protected. The resulting silyl ethers are stable to most non-acidic conditions. Deprotection is readily achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF).
Data Presentation
The following table summarizes quantitative data for common protecting group strategies for the this compound.
| Protecting Group | Protection Reagents | Deprotection Reagents | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal, p-TsOH | H₂, Pd/C | > 95% | > 90% |
| TBDMS | TBDMS-Cl, Imidazole | TBAF | > 90% | > 95% |
| TIPS | TIPS-Cl, Imidazole | HF-Pyridine | > 90% | > 95% |
Experimental Protocols
Protocol 1: Protection of this compound as a Benzylidene Acetal
This protocol describes the formation of a benzylidene acetal to protect the 1,3-diol of the this compound.
Materials:
-
This compound
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add benzaldehyde dimethyl acetal (1.1 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired benzylidene acetal protected lactone.
Protocol 2: Deprotection of the Benzylidene Acetal
This protocol details the removal of the benzylidene acetal protecting group by catalytic hydrogenolysis.
Materials:
-
Benzylidene acetal protected lactone
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethyl Acetate (B1210297)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the benzylidene acetal protected lactone in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diol. Further purification may be performed if necessary.
Mandatory Visualization
Caption: Workflow for Selecting a Protecting Group Strategy.
Application Notes and Protocols: Reduction of Fluprostenol Lactone Diol to Form the Prostaglandin Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of prostaglandins (B1171923) and their analogues is a cornerstone of medicinal chemistry, with applications ranging from glaucoma treatment to veterinary medicine. A critical step in many synthetic routes to F-series prostaglandins, such as Fluprostenol, is the selective reduction of a lactone functionality to a lactol (a cyclic hemiacetal). This transformation generates the core cyclopentane (B165970) structure, primed for the introduction of the α-side chain, typically via a Wittig reaction.
This document provides detailed application notes and protocols for the reduction of Fluprostenol lactone diol, a key intermediate, to its corresponding lactol, thereby forming the essential prostaglandin (B15479496) core. The method of choice for this conversion is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which allows for the selective partial reduction of the lactone while preserving other functional groups.
Reaction Principle and Significance
The reduction of a lactone to a lactol is a delicate transformation that requires a reducing agent with appropriate steric bulk and reactivity to avoid over-reduction to the corresponding diol. DIBAL-H is an electrophilic reducing agent that is highly effective for this purpose when used under cryogenic conditions (-78 °C).[1]
At this low temperature, the tetrahedral intermediate formed upon the addition of a single hydride equivalent from DIBAL-H to the lactone carbonyl is stable.[1][2] Subsequent aqueous work-up hydrolyzes this intermediate to the desired lactol.[1][2] This lactol exists in equilibrium with the open-chain hydroxy-aldehyde, which is the reactive species for the subsequent Wittig olefination to install the α-chain of the prostaglandin. The overall synthetic strategy often involves a multi-step sequence where the DIBAL-H reduction is a pivotal step.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of Fluprostenol and the reduction of related lactone intermediates.
Table 1: Overall Yields for Fluprostenol Synthesis from Lactone Precursors
| Synthesis Stage | Starting Material | Overall Yield | Reference |
| Three-step sequence to Fluprostenol | Lactone intermediate | 51% | [Chemoenzymatic Total Synthesis...][5] |
| Transformation of Fluprostenol to Travoprost (B1681362) | Fluprostenol | 68% | [Chemoenzymatic Total Synthesis...][5] |
| Chemoenzymatic synthesis of Fluprostenol (11-12 steps) | Bicyclic ketone | 3.8–8.4% | [A unified strategy to prostaglandins...][3] |
Table 2: General Conditions for DIBAL-H Reduction of Lactones
| Parameter | Condition | Reference |
| Temperature | -78 °C (Dry ice/acetone bath) | [Application Notes and Protocols...][1] |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM), Toluene (B28343), or Tetrahydrofuran (THF) | [DIBAL-H Reduction - Organic Synthesis][6] |
| DIBAL-H Equivalents | 1.0 - 1.5 equivalents | [DIBAL-H Reduction - Organic Synthesis][6] |
| Reaction Time | 30 minutes to 2 hours (monitored by TLC) | [Application Notes and Protocols...][1] |
| Quenching Agent | Methanol (B129727), followed by aqueous Rochelle's salt or dilute acid | [DIBAL-H Reduction - Organic Synthesis][6] |
Experimental Protocols
The following is a detailed protocol for the reduction of this compound to the corresponding lactol using DIBAL-H. This protocol is based on established general procedures for lactone reduction in prostaglandin synthesis.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous Methanol
-
Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Dry, argon-flushed glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dry ice/acetone bath
Protocol 1: DIBAL-H Reduction of this compound
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane or toluene in a dry, round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1]
-
Addition of DIBAL-H: Slowly add a solution of DIBAL-H (1.1-1.5 equivalents) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[6]
-
Quenching: Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of anhydrous methanol while maintaining the temperature at -78 °C. A gaseous evolution (hydrogen) will be observed.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude lactol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure lactol, which is the prostaglandin core ready for the next step.
Visualizations
Diagram 1: Reaction Scheme for the Reduction of this compound
Caption: DIBAL-H reduction of this compound to the prostaglandin core.
Diagram 2: General Experimental Workflow
Caption: Workflow for the DIBAL-H reduction of this compound.
Diagram 3: Synthetic Pathway from Corey Lactone to Prostaglandin
Caption: Key stages in the synthesis of prostaglandins from a Corey lactone derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for In-Process Monitoring of Fluprostenol Synthesis
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the in-process monitoring of the synthesis of Fluprostenol from its intermediate, Fluprostenol Lactone Diol. The described method is crucial for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of prostaglandin (B15479496) analogs. It provides a reliable analytical tool to track reaction progress, identify key components, and ensure the quality and consistency of the final active pharmaceutical ingredient (API). This document includes detailed experimental protocols, data presentation in tabular format for easy comparison of analytical method performance, and a visual representation of the reaction pathway.
Introduction
Fluprostenol, a synthetic analog of prostaglandin F2α, is a potent luteolytic agent used in veterinary medicine. Its synthesis involves several key steps, with the conversion of this compound to the final Fluprostenol product being a critical transformation.[1][2] Meticulous monitoring of this reaction is essential to optimize yield, minimize impurity formation, and ensure the desired product quality. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, sensitive, and accurate method for this purpose.[3] This application note provides a comprehensive guide to an HPLC-based analytical method for monitoring this pivotal reaction.
Reaction Pathway
The synthesis of Fluprostenol from this compound typically involves the hydrolysis of the lactone ring. This reaction is a fundamental step in the overall synthetic route of various prostaglandins.[4] The general transformation is depicted below.
Analytical Method Performance
A validated stability-indicating HPLC method is crucial for the accurate monitoring of the Fluprostenol synthesis. The following table summarizes the performance characteristics of a suitable HPLC-UV method.
| Parameter | This compound | Fluprostenol |
| Retention Time (min) | ~ 4.5 | ~ 6.2 |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 0.15 µg/mL |
| Precision (%RSD) | < 2.0 | < 2.0 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
Table 1: Summary of HPLC Method Performance Parameters.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines the HPLC conditions for the simultaneous analysis of this compound and Fluprostenol.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-12.1 min: 70% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare individual stock solutions of this compound and Fluprostenol reference standards in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a mixed working standard solution containing both analytes at a concentration of 100 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by diluting the working standard solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).
Reaction Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase (e.g., 900 µL of 50:50 acetonitrile/water) to stop the reaction and prevent further degradation.
-
Vortex the sample thoroughly.
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
In-Process Monitoring Workflow
The following diagram illustrates the workflow for in-process monitoring of the Fluprostenol synthesis reaction.
Data Interpretation
The progress of the reaction can be monitored by observing the decrease in the peak area of the this compound and the corresponding increase in the peak area of the Fluprostenol product over time. The percentage conversion can be calculated using the following formula:
% Conversion = [Area(Fluprostenol) / (Area(this compound) + Area(Fluprostenol))] x 100
This calculation assumes that the response factors of the starting material and the product are similar at the detection wavelength. For more accurate quantification, a calibration curve for each analyte should be used to determine their respective concentrations.
Conclusion
The HPLC method described in this application note provides a reliable and accurate tool for monitoring the conversion of this compound to Fluprostenol. This method is essential for process understanding, optimization, and control in a research and drug development setting. The detailed protocols and performance characteristics will enable scientists to implement this analytical strategy effectively, contributing to the consistent production of high-quality Fluprostenol.
References
Application Notes and Protocols for the Conversion of Lactone to Lactol in Prostaglandin Synthesis
Introduction
The synthesis of prostaglandins, a class of biologically active lipid compounds, relies on a series of meticulously controlled chemical transformations. A critical step in many synthetic routes, particularly those following the Corey pathway, is the partial reduction of a lactone to a lactol (a cyclic hemiacetal). This transformation is pivotal for the subsequent introduction of the upper side chain of the prostaglandin (B15479496) molecule. The Corey lactone diol, a key intermediate, already possesses two hydroxyl groups on the cyclopentane (B165970) ring; the reduction targets the lactone functional group itself. This document provides detailed experimental procedures for the conversion of a lactone to a lactol, focusing on the widely used Diisobutylaluminium hydride (DIBAL-H) reduction and an alternative method employing polymethylhydrosiloxane (B1170920) (PMHS) with a titanocene (B72419) catalyst. These protocols are intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmaceutical development.
Key Chemical Transformation
The central transformation discussed is the reduction of a cyclic ester (lactone) to a cyclic hemiacetal (lactol). This is a partial reduction, as complete reduction would yield a diol.
Diagram of the General Reaction
Caption: General chemical transformation of a lactone to a lactol.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for the two primary methods of lactone to lactol reduction in the context of prostaglandin synthesis.
| Method | Reagents | Temperature (°C) | Typical Yield (%) | Notes |
| DIBAL-H Reduction | Diisobutylaluminium hydride (DIBAL-H) in Toluene (B28343) or DCM | -78 | 55 - 90 | The most common and well-established method.[1] Requires strictly anhydrous conditions and low temperatures to ensure selectivity.[1] |
| Titanocene-Catalyzed Hydrosilylation | Polymethylhydrosiloxane (PMHS), Titanocene difluoride (Cp₂TiF₂) | Room Temperature | ~70 | An alternative method that avoids cryogenic temperatures and pyrophoric reagents, offering potential for safer scale-up.[1] |
Experimental Protocols
Protocol 1: DIBAL-H Reduction of a Lactone to a Lactol
This protocol is a standard procedure for the partial reduction of a lactone, such as a Corey lactone derivative, using DIBAL-H.
Materials:
-
Lactone substrate (e.g., Corey lactone derivative)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Diisobutylaluminium hydride (DIBAL-H) solution (typically 1.0 M in toluene or hexanes)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer
-
Thermometer
-
Dropping funnel or syringe pump
-
Inert gas (Nitrogen or Argon) supply
-
Dry ice/acetone bath
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, dissolve the lactone (1.0 equivalent) in anhydrous toluene or DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add the DIBAL-H solution (1.0 - 1.2 equivalents) dropwise to the stirred solution of the lactone. The addition rate should be controlled to maintain the internal temperature below -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume the excess DIBAL-H.
-
Work-up:
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. This can take several hours. Alternatively, a dilute solution of HCl can be added cautiously.
-
Separate the organic layer. Extract the aqueous layer two to three times with ethyl acetate.
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude lactol by column chromatography on silica gel to afford the pure product.
Safety Precautions: DIBAL-H is a pyrophoric reagent and reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. The quenching of DIBAL-H is highly exothermic and should be performed slowly at low temperatures.
Protocol 2: Titanocene-Catalyzed Hydrosilylation of a Lactone to a Lactol
This protocol describes an alternative, milder method for the reduction of a lactone to a lactol using PMHS and a titanocene catalyst.
Materials:
-
Lactone substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Polymethylhydrosiloxane (PMHS)
-
Titanocene difluoride (Cp₂TiF₂)
-
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution (for work-up)
-
Standard solvents for extraction and chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the lactone substrate (1.0 equivalent) in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add polymethylhydrosiloxane (PMHS) followed by the titanocene difluoride catalyst.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Upon completion, the reaction mixture is typically subjected to a work-up procedure to hydrolyze the intermediate silyl (B83357) acetal. This can be achieved by treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Perform a standard aqueous work-up and extract the product with an organic solvent.
-
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude lactol by column chromatography.
Visualizations
Signaling Pathway: Mechanism of DIBAL-H Reduction
The reduction of a lactone with DIBAL-H proceeds through a well-defined pathway involving a stable intermediate at low temperatures.
References
Application of Fluprostenol Lactone Diol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprostenol lactone diol is a key synthetic intermediate in the preparation of potent prostaglandin (B15479496) F2α (FP) receptor agonists, most notably Fluprostenol and its isopropyl ester prodrug, Travoprost (B1681362).[1][2] Travoprost is a widely used therapeutic agent for the reduction of intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[3][4] The strategic importance of this compound lies in its stereochemically defined core structure, which allows for the efficient and controlled synthesis of the final active pharmaceutical ingredients. This document provides a detailed overview of its application, relevant biological pathways, and experimental protocols for its use in medicinal chemistry.
Physicochemical Properties
Basic information regarding this compound is summarized in the table below.
| Property | Value |
| CAS Number | 53872-60-9[2][5] |
| Molecular Formula | C₁₈H₁₉F₃O₅[2][5] |
| Molecular Weight | 372.34 g/mol [2][5] |
| Formal Name | (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one[5] |
| Solubility | DMF: 25 mg/mL, DMSO: 17 mg/mL, Ethanol: 20 mg/mL[5] |
| Storage | -20°C[5] |
| Stability | ≥ 2 years[5] |
Role in Medicinal Chemistry
This compound serves as a crucial building block in the multi-step synthesis of Fluprostenol and Travoprost. Its primary application is as a precursor to the final prostaglandin analogs, and it is not intended for human or veterinary use.[5] While some assays show cross-reactivity with this compound, its biological activity is not its primary feature of interest; rather, its utility is in enabling the stereocontrolled synthesis of the desired prostaglandin side chains.[6] The synthesis of Travoprost from a protected Corey lactone intermediate, a class of compounds to which this compound belongs, involves key steps such as a Wittig reaction to introduce the alpha-chain and reduction of the lactone to a diol.[4][7]
Mechanism of Action of the Final Product (Fluprostenol)
Fluprostenol, the product derived from this compound, is a potent and selective agonist for the prostaglandin F2α (FP) receptor.[3] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This signaling pathway is central to the therapeutic effects of Fluprostenol and its analogs.
Prostaglandin F2α (FP) Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. caming.com [caming.com]
- 3. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20160137621A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
Application Notes and Protocols: Step-by-Step Synthesis of Travoprost from Fluprostenol Lactone Diol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Travoprost (B1681362) is a potent prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension. Its synthesis is a multi-step process requiring precise control of stereochemistry. These application notes provide a detailed protocol for the synthesis of Travoprost starting from a key intermediate, a protected fluprostenol (B1673476) lactone diol. The described pathway involves a four-step sequence: reduction of the lactone to a lactol, a Wittig reaction to install the α-side chain, esterification of the carboxylic acid, and final deprotection of the hydroxyl groups.[1][2]
Overall Synthetic Scheme
The synthesis of Travoprost from the protected Fluprostenol lactone diol intermediate can be summarized in the following key steps:
-
Reduction of Lactone to Lactol: The silyl-protected lactone is selectively reduced to the corresponding lactol using a hydride reducing agent.
-
Wittig Olefination: The lactol is reacted with a phosphonium (B103445) ylide to introduce the carboxylic acid-bearing α-side chain.
-
Esterification: The terminal carboxylic acid on the α-side chain is converted to its isopropyl ester.
-
Deprotection: The silyl (B83357) protecting groups on the hydroxyl functions are removed to yield the final active pharmaceutical ingredient, Travoprost.
Quantitative Data Summary
The following table summarizes the typical yields for each key transformation in the synthesis of Travoprost.
| Step No. | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Reduction of Lactone | 8-anti[4-(m-Trifluoromethylphenoxy)-3(R)-tert-butyldimethylsilyl-1(E)-butenyl]-6(S)-endo-tert-butyldimethylsilyloxy-2-oxabicyclo[3.2.1]octan-3-one | 8-anti[4-(m-Trifluoromethylphenoxy)-3(R)-tert-butyldimethylsilyl-1(E)-butenyl]-6(S)-endo-tert-butyldimethylsilyloxy-2-oxabicyclo[3.2.1]octan-3-ol | Diisobutylaluminium hydride (DIBAL-H) | ~100 |
| 2 & 3 | Wittig Reaction & Esterification | Lactol Intermediate | (5Z,13E)-(9S,11R,15R)-11-Hydroxy-9,15-bis-(tert-butyldimethylsilyloxy)-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic Acid, Isopropyl Ester | (4-carboxybutyl)triphenylphosphonium bromide, Potassium tert-butoxide, 2-iodopropane, DBU | Not explicitly stated |
| 4 | Deprotection | Silyl-protected Travoprost | Travoprost | Aqueous HCl in 2-propanol | Not explicitly stated |
| Alt. 3 | Esterification of Fluprostenol | Fluprostenol | Travoprost | 2-iodopropane, Cs2CO3 | 68 |
Experimental Protocols
Step 1: Reduction of Protected Lactone to Lactol
This protocol describes the selective reduction of the lactone functional group to a lactol (hemiacetal).
Protocol:
-
Dissolve the protected lactone (180 g, 300 mmol) in dry toluene (B28343) (2 L) in a suitable reaction vessel under a nitrogen atmosphere.[1]
-
Cool the solution to -70 °C using a dry ice/acetone bath.[1]
-
Add Diisobutylaluminium hydride (DIBAL-H) (1.5 M in toluene, 300 mL) dropwise over a period of 1.5 hours, ensuring the internal temperature is maintained.[1]
-
Stir the reaction mixture for an additional 3 hours at -70 °C.[1]
-
Quench the reaction by the slow addition of methanol (B129727) (100 mL) at -70 °C.[1]
-
Add dilute aqueous sulfuric acid (2 N, 500 mL) while keeping the temperature below -30 °C.[1]
-
Remove the cooling bath and allow the mixture to warm to ambient temperature.
-
Extract the product with methyl tert-butyl ether (MTBE) (3 x 500 mL).[1]
-
Combine the organic phases and wash sequentially with aqueous H2SO4 (2 N, 500 mL), water (500 mL), and brine (500 mL).[1]
-
Dry the organic layer over magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure to yield the lactol as a colorless oil (181 g, 100%).[1]
Step 2: Wittig Reaction for α-Side Chain Installation
This step involves the formation of the α-side chain via a Wittig reaction with the previously formed lactol.
Protocol:
-
In a separate vessel under a nitrogen atmosphere, dissolve (4-carboxybutyl)triphenylphosphonium bromide (1509 g) in tetrahydrofuran (B95107) (THF) (12.8 L).[3]
-
Cool the solution to 0 °C and add potassium tert-butylate (1.12 kg) in portions, maintaining the temperature.[3]
-
After stirring for 15 minutes, cool the resulting ylide solution to -10 °C.[3]
-
Add a solution of the lactol (from Step 1) in THF to the ylide solution.[3]
-
Stir the reaction mixture at -10 °C until completion, as monitored by TLC.[3]
-
Upon completion, quench the reaction with water and add toluene.[3]
-
Separate the aqueous phase, extract with dichloromethane, and then acidify with a NaHSO4 solution.[3]
-
Extract the acidified aqueous phase with ethyl acetate (B1210297).[3]
-
Combine all organic phases, wash with diluted sodium chloride solution, and dry over Na2SO4.[3]
-
Filter and concentrate the solution under reduced pressure to obtain the crude Travoprost acid with silyl protecting groups.
Step 3: Isopropyl Esterification
This protocol details the esterification of the terminal carboxylic acid to form the isopropyl ester.
Protocol:
-
Dissolve the crude Travoprost acid (463 g) in 1,3-dimethylimidazolidinone (DMI) (2.3 L).[4]
-
Add potassium carbonate (K2CO3) (420 g) and isopropyl iodide (300 mL) to the solution.[4]
-
Stir the reaction mixture at 45 °C until the reaction is complete (monitored by TLC or HPLC).[4]
-
After completion, add NaHSO4 solution, water, hexane, and ethyl acetate to the reaction mixture.[4]
-
Separate the phases and extract the aqueous layer with a hexane:ethyl acetate mixture.[4]
-
Combine the organic layers, wash with water, and dry over Na2SO4.[4]
-
Filter and evaporate the solvent to yield the crude silyl-protected Travoprost.
Step 4: Deprotection to Yield Travoprost
The final step involves the removal of the silyl protecting groups to afford Travoprost.
Protocol:
-
Dissolve the silyl-protected Travoprost (202 g, 277 mmol) in 2-propanol (2.2 L).[1]
-
Add aqueous HCl (2 N, 750 mL) over a period of 30 minutes.[1]
-
Stir the solution at room temperature for 2 hours, monitoring for complete deprotection by TLC.[1]
-
Neutralize the reaction by adding saturated aqueous NaHCO3 solution (2 L).[1]
-
Extract the mixture with ethyl acetate (1 L, then 2 x 0.4 L).[1]
-
Combine the organic extracts, wash with brine (1 L), dry over Na2SO4, filter, and evaporate the solvent.[1]
-
The residue can be purified by chromatography to yield Travoprost of high purity.[1]
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway from protected this compound to Travoprost.
References
Application Notes and Protocols for the Stereoselective Synthesis of Fluprostenol Lactone Diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and innovative techniques for the stereoselective synthesis of Fluprostenol lactone diol, a key intermediate in the manufacturing of the prostaglandin (B15479496) F2α analogue, Fluprostenol. The document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of synthetic workflows.
Introduction to Stereoselective Synthesis of Prostaglandin Analogues
The synthesis of prostaglandins (B1171923) and their analogues, such as Fluprostenol, presents a significant challenge due to the presence of multiple stereocenters on the cyclopentane (B165970) core and the two side chains. Control over the stereochemistry is paramount as the biological activity of these compounds is highly dependent on their specific stereoisomeric form. The Corey lactone diol has historically been a cornerstone intermediate in prostaglandin synthesis, providing a rigid framework for the stereocontrolled introduction of the requisite functional groups.[1][2] More recent advancements have focused on chemoenzymatic and asymmetric catalytic methods to enhance stereoselectivity and overall efficiency.[3][4][5]
This document details two primary stereoselective strategies for the synthesis of the this compound:
-
A Unified Chemoenzymatic Synthesis: A modern approach that utilizes enzymes for key stereoselective transformations, offering high enantioselectivity and diastereoselectivity under mild reaction conditions.
-
Classical Synthesis via the Corey Lactone Diol: A well-established chemical synthesis route involving the resolution of a racemic intermediate to yield the desired enantiomerically pure lactone diol.
Chemoenzymatic Synthesis of this compound
This unified strategy employs two key enzymatic steps to establish the critical stereocenters of the prostaglandin core, followed by chemical transformations to elaborate the side chains.[3][4][5]
Synthetic Workflow
The chemoenzymatic approach provides a highly stereoselective and efficient route to Fluprostenol and related prostaglandins.
Caption: Chemoenzymatic synthesis workflow for Fluprostenol.
Key Stereoselective Experimental Protocols
Protocol 1: Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Stereoselective Oxidation
This enzymatic oxidation of a prochiral bicyclic ketone establishes the initial chirality of the lactone core with high enantiomeric excess.
-
Substrate: Dichloro-containing bicyclic ketone.
-
Enzyme: A suitable Baeyer-Villiger monooxygenase (e.g., CHMORhodo1).
-
Procedure: [5]
-
Prepare a buffered aqueous solution (e.g., NaPi buffer, 50 mM, pH 7.0).
-
Add the bicyclic ketone substrate dissolved in a minimal amount of a water-miscible organic co-solvent (e.g., methyl tert-butyl ether or 2-methyltetrahydrofuran).
-
Introduce the BVMO enzyme and a cofactor, typically NADPH. A cofactor regeneration system, such as glucose dehydrogenase (GDH) and glucose, is often employed to maintain the supply of NADPH.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation.
-
Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the chiral lactone product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Ketoreductase (KRED)-Catalyzed Diastereoselective Reduction
This step stereoselectively reduces the enone intermediate to form the desired chiral allylic alcohol on the ω-side chain.
-
Substrate: Prostaglandin enone intermediate.
-
Enzyme: A ketoreductase (e.g., ChKRED20).
-
Procedure: [4]
-
Prepare a buffered solution (e.g., phosphate (B84403) buffer) containing the enone substrate.
-
Add the ketoreductase and a cofactor (NADPH or NADH). A cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/alcohol dehydrogenase) is typically used.
-
Adjust the pH to the optimal range for the specific KRED.
-
Incubate the reaction at a controlled temperature with shaking.
-
Monitor the conversion to the allylic alcohol by HPLC.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Purify the chiral allylic alcohol by column chromatography.
-
Quantitative Data for Chemoenzymatic Synthesis
| Step | Product | Yield (%) | Stereoselectivity | Reference |
| BVMO-catalyzed Oxidation | Chiral Lactone | 38 | 99% ee | [5] |
| KRED-catalyzed Reduction (of enone for Fluprostenol) | Chiral Allylic Alcohol | 91 | 97.9:2.1 dr | [4] |
| Overall Synthesis of Fluprostenol | Fluprostenol | 3.8 - 8.4 | High stereopurity | [3][5] |
Synthesis via the (-)-Corey Lactone Diol
This classical approach relies on the synthesis and resolution of the pivotal Corey lactone diol intermediate.
Synthetic Workflow
The synthesis of the Corey lactone diol involves several chemical transformations starting from dicyclopentadiene.
Caption: Synthesis workflow for (-)-Corey Lactone Diol.
Key Experimental Protocols
Protocol 3: Synthesis of the Dichloro Ketone Adduct
-
Reactants: 1,3-cyclopentadiene and dichloroacetyl chloride.
-
Procedure: [1]
-
In a four-necked flask, combine dichloroacetyl chloride, 1,3-cyclopentadiene, and n-heptane.
-
Slowly add a solution of triethylamine (B128534) in n-hexane to the mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the resulting solid and wash the filtrate with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain the dichloro ketone adduct.
-
Protocol 4: Oxidation and Formation of the Lactone
-
Reactant: Dichloro ketone adduct.
-
Reagents: Hydrogen peroxide, sodium hydroxide (B78521).
-
Procedure: [1]
-
In a three-necked flask, dissolve the dichloro ketone adduct in methanol (B129727) and water.
-
Cool the mixture in an ice-salt bath and slowly add 30% hydrogen peroxide while maintaining the internal temperature at -5 °C.
-
Slowly add 5N sodium hydroxide solution, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the excess hydrogen peroxide with sodium sulfite.
-
Acidify the mixture with hydrochloric acid and filter the resulting salt.
-
Extract the aqueous phase with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and crystallize the product from methanol/n-pentane.
-
Protocol 5: Preparation of (-)-Corey Lactone Diol
This protocol outlines the final steps to obtain the enantiomerically pure diol.
-
Starting Material: The product from the oxidation step.
-
-
Perform reductive dechlorination of the oxidized intermediate.
-
Carry out a ring-opening reaction to form the racemic diol.
-
Resolve the racemic diol using a chiral resolving agent (e.g., (+)-ephedrine).
-
Perform a Prins reaction followed by hydrolysis to yield the final (-)-Corey lactone diol.
-
Recrystallize the product from chloroform (B151607) to obtain the white solid (-)-Corey lactone diol.
-
Quantitative Data for Corey Lactone Diol Synthesis
| Step | Product | Yield (%) | Stereoselectivity | Reference |
| Depolymerization | 1,3-Cyclopentadiene | 96 | N/A | [1] |
| Cycloaddition | Dichloro Ketone Adduct | 86 | N/A | [1] |
| Final Recrystallization | (-)-Corey Lactone Diol | 85 | 99% ee | [6] |
Elaboration of the Side Chains from the Lactone Diol
Once the stereochemically defined lactone diol is synthesized, the α- and ω-side chains of Fluprostenol are installed through well-established chemical reactions.
Synthetic Workflow for Side Chain Installation
Caption: General workflow for side-chain installation.
Key Experimental Protocols
Protocol 6: Horner-Wadsworth-Emmons (HWE) Olefination for the ω-Side Chain
-
Reactants: Protected Corey aldehyde and a suitable phosphonate (B1237965) ylide.
-
-
To a solution of the appropriate dimethylphosphonate (e.g., dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate) in a dry aprotic solvent like dimethoxyethane (DME), add a strong base such as sodium hydride (NaH) at room temperature.
-
Stir the mixture for approximately one hour to generate the phosphonate carbanion.
-
Add a solution of the protected Corey aldehyde in the same solvent to the reaction mixture.
-
Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting enone by column chromatography.
-
Protocol 7: Wittig Reaction for the α-Side Chain
-
Reactants: Lactol intermediate and a phosphonium (B103445) ylide (Wittig reagent).
-
Procedure:
-
Prepare the Wittig reagent by treating the corresponding phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO.
-
Add the lactol intermediate, derived from the DIBAL-H reduction of the this compound, to the ylide solution.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction and work up to separate the desired prostaglandin from the triphenylphosphine (B44618) oxide byproduct.
-
Purify the final product, Fluprostenol, using column chromatography.
-
Summary and Comparison of Techniques
| Feature | Chemoenzymatic Synthesis | Classical Synthesis via Corey Lactone Diol |
| Stereocontrol | Excellent, achieved through highly selective enzymatic reactions. | Good, relies on a classical resolution step. |
| Reaction Conditions | Generally mild (aqueous buffer, room temperature). | Can involve harsh reagents and temperatures. |
| Efficiency | Potentially fewer steps in the core synthesis. | Can be a longer, more step-intensive process. |
| Scalability | Can be challenging due to enzyme cost and stability. | Well-established for industrial-scale production. |
| Environmental Impact | Often considered "greener" due to the use of biocatalysts. | May generate more chemical waste. |
The choice of synthetic route will depend on factors such as the desired scale of production, cost considerations, and available expertise in biocatalysis versus classical organic synthesis. The chemoenzymatic route offers an elegant and highly selective modern alternative, while the classical synthesis via the Corey lactone diol remains a robust and well-documented pathway.
References
- 1. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Reagents for the Olefination of Fluprostenol Lactone Diol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the olefination of Fluprostenol lactone diol derivatives, key intermediates in the synthesis of Fluprostenol and its analogues like Travoprost (B1681362). The focus is on the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are instrumental in constructing the ω (omega) and α (alpha) side chains of the prostaglandin (B15479496) core. Additionally, a general protocol for the Julia-Kocienski olefination is presented as a powerful alternative for stereoselective alkene synthesis.
Introduction
The synthesis of prostaglandins, such as Fluprostenol, a potent FP receptor agonist used in veterinary medicine, and its isopropyl ester derivative Travoprost, used to treat glaucoma, relies on the precise and stereocontrolled formation of two olefin-containing side chains. The Corey lactone diol and its derivatives are common starting materials, providing the cyclopentane (B165970) core with the necessary stereochemistry. The introduction of the ω- and α-chains is typically achieved through olefination reactions. The Horner-Wadsworth-Emmons reaction is favored for the synthesis of the E-configured enone in the ω-chain, while the Wittig reaction is employed to introduce the Z-configured α-chain from a lactol intermediate.
Horner-Wadsworth-Emmons (HWE) Olefination for the ω-Chain
The HWE reaction utilizes a stabilized phosphonate (B1237965) ylide to react with an aldehyde, yielding predominantly an (E)-alkene. In the synthesis of Fluprostenol derivatives, this reaction is used to attach the lower side chain to the Corey aldehyde.
Reagent: Dimethyl (2-oxo-4-(3-(trifluoromethyl)phenoxy)butyl)phosphonate
This β-ketophosphonate is the key reagent for constructing the ω-chain of Fluprostenol and Travoprost.
Workflow for ω-Chain Installation via HWE Reaction
Caption: Workflow for the HWE Olefination Step.
Quantitative Data for HWE Olefination
| Starting Material | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| C11-OH-PPB-protected Corey aldehyde | Dimethyl (2-oxo-4-(3-(trifluoromethyl)phenoxy)butyl)phosphonate | 30% aq. NaOH | Dichloromethane (B109758) (DCM) | 0 | Not specified | 71-75 (over 2 steps) | [1][2] |
| PPB-Corey-lactone (in a one-pot oxidation/olefination) | "Travoprost phosphonate" | Potassium hydroxide (B78521) (solid) | Toluene | -10 | Not specified | Not specified | [3] |
Experimental Protocol: HWE Olefination
This protocol is adapted from the chemoenzymatic synthesis of Fluprostenol and related prostaglandins.[1][2]
-
Oxidation of the Corey Lactone Derivative: The primary alcohol of a protected Corey lactone diol (e.g., C11-p-phenylbenzoyl protected) is oxidized to the corresponding aldehyde. Common methods include Swern oxidation or using Dess-Martin periodinane. The crude aldehyde is typically used directly in the next step.
-
HWE Reaction:
-
To a solution of the crude Corey aldehyde intermediate in dichloromethane (DCM), add a solution of dimethyl (2-oxo-4-(3-(trifluoromethyl)phenoxy)butyl)phosphonate (1.2 equivalents) in DCM.
-
Cool the mixture to 0 °C.
-
Slowly add 30% aqueous sodium hydroxide solution while stirring vigorously.
-
Allow the reaction to proceed at 0 °C, monitoring by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting enone intermediate by flash column chromatography on silica (B1680970) gel. The reaction typically yields the (E)-isomer with high selectivity.[1][2]
-
Wittig Reaction for the α-Chain
The Wittig reaction is a versatile method for creating a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. In prostaglandin synthesis, it is used to form the α-chain from a lactol (the hemiacetal form of the lactone).
Reagent: (4-Carboxybutyl)triphenylphosphonium bromide
This phosphonium salt is the precursor to the ylide required for the introduction of the carboxylic acid-bearing α-chain.
Workflow for α-Chain Installation via Wittig Reaction
Caption: Workflow for the Wittig Olefination Step.
Quantitative Data for Wittig Reaction
| Starting Material | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Lactol intermediate from Fluprostenol precursor | (4-Carboxybutyl)triphenylphosphonium bromide | Not specified | Not specified | Not specified | Not specified | 51 (over 3 steps) | [1][2] |
| Lactol intermediate (general prostaglandin synthesis) | (4-Carboxybutyl)triphenylphosphonium bromide | Sodium hydride | DMSO | Not specified | Not specified | Not specified | [4] |
Experimental Protocol: Wittig Reaction
This protocol is a generalized procedure based on established methods for prostaglandin synthesis.[1][2][4]
-
Preparation of the Ylide:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend (4-carboxybutyl)triphenylphosphonium bromide (typically 5-6 equivalents) in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).
-
Add a strong base, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), portion-wise at room temperature. The characteristic orange-red color of the ylide should appear.
-
Stir the mixture at room temperature for about 1 hour.
-
-
Wittig Olefination:
-
Cool the ylide solution to a suitable temperature (e.g., 0 °C or room temperature).
-
Add a solution of the lactol intermediate (1 equivalent), obtained from the DIBAL-H reduction of the enone lactone, in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Acidify the mixture to a pH of approximately 4-5 with a suitable acid (e.g., citric acid solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired prostaglandin.
-
Julia-Kocienski Olefination: A Powerful Alternative
The Julia-Kocienski olefination is a modified version of the Julia olefination that offers excellent (E)-stereoselectivity and is performed in a single pot. It involves the reaction of a heteroaryl sulfone with a carbonyl compound. While not as commonly cited for Fluprostenol synthesis as the HWE reaction, it represents a potent alternative for the construction of the ω-chain.
General Workflow for Julia-Kocienski Olefination
Caption: General Workflow for Julia-Kocienski Olefination.
Experimental Protocol: General Julia-Kocienski Olefination
This is a general procedure that can be adapted for specific substrates.
-
Dissolve the heteroaryl sulfone (e.g., a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, 1.0 equivalent) in an anhydrous solvent such as dimethoxyethane (DME) or THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base, such as potassium hexamethyldisilazide (KHMDS, 1.1 equivalents), dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the aldehyde (1.2 equivalents) dropwise.
-
Continue stirring at -78 °C for a specified time, then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Preparation of Key Reagents
Protocol: Synthesis of (4-Carboxybutyl)triphenylphosphonium bromide
-
In a round-bottom flask, combine 5-bromovaleric acid (1.0 equivalent) and triphenylphosphine (B44618) (1.0 equivalent) in acetonitrile (B52724) or toluene.[5][6]
-
Reflux the mixture for 24-48 hours under an inert atmosphere.[5][6]
-
Cool the reaction mixture to room temperature. A white precipitate should form.
-
If using toluene, concentrate the mixture in vacuo. If using acetonitrile, dilution with benzene (B151609) may aid crystallization.[5][6]
-
Collect the solid product by filtration.
-
Wash the crystals with benzene and then diethyl ether.[6]
-
Dry the product under vacuum to yield (4-carboxybutyl)triphenylphosphonium bromide as a white solid.
Protocol: Synthesis of Dimethyl (2-oxo-4-(3-(trifluoromethyl)phenoxy)butyl)phosphonate
This reagent can be synthesized via a Michaelis-Arbuzov reaction.
-
React 1-(3-(trifluoromethyl)phenoxy)propan-2-one with a suitable brominating agent to obtain 1-bromo-4-(3-(trifluoromethyl)phenoxy)butan-2-one.
-
Heat the resulting α-bromoketone with trimethyl phosphite. The reaction is typically performed neat or in a high-boiling solvent.
-
The Michaelis-Arbuzov rearrangement will occur, extruding methyl bromide, to yield the desired phosphonate.
-
Purify the product by vacuum distillation or column chromatography.
These protocols and application notes provide a comprehensive guide for researchers engaged in the synthesis of Fluprostenol and related prostaglandin analogues. The choice of olefination reagent and reaction conditions is crucial for achieving high yields and the desired stereochemistry.
References
- 1. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CA2859923A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 4. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 5. (4-Carboxybutyl)triphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Fluprostenol Lactone Diol Synthesis
Welcome to the technical support center for the synthesis of Fluprostenol lactone diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and why is it a key intermediate?
The this compound is a crucial intermediate in the total synthesis of Fluprostenol, a potent prostaglandin (B15479496) F2α analog used in veterinary and human medicine. Its specific chemical name is (3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-2-one. This intermediate contains the core cyclopentane (B165970) ring with the correct stereochemistry and the lower side chain precursor, making it a pivotal point for the subsequent introduction of the upper α-side chain.
Q2: What are the major synthetic challenges that lead to low yields of the this compound?
The synthesis of the this compound is a multi-step process with several potential pitfalls that can lead to low yields. Key challenges include:
-
Stereocontrol: Establishing and maintaining the correct stereochemistry at multiple chiral centers is critical and often difficult to achieve with high selectivity.
-
Side Reactions: Competing reactions during key transformations, such as the Baeyer-Villiger oxidation, Prins cyclization, or the Horner-Wadsworth-Emmons olefination, can significantly reduce the yield of the desired product.
-
Protecting Group Strategy: The choice and application of protecting groups for the hydroxyl functions are crucial. Inefficient protection or deprotection can lead to a mixture of products and complicate purification.[1][2][3]
-
Intermediate Instability: Some intermediates in the synthetic pathway can be unstable, leading to degradation under the reaction or workup conditions.[3]
-
Purification: The separation of the desired product from closely related byproducts and stereoisomers can be challenging, often requiring careful chromatography.
Troubleshooting Guides
Problem 1: Low yield in the Baeyer-Villiger oxidation to form the Corey lactone.
Q: I am experiencing a low yield during the Baeyer-Villiger oxidation of the bicyclic ketone to form the Corey lactone precursor. What are the possible causes and solutions?
A: Low yields in this step are common and can be attributed to several factors. Here’s a breakdown of potential causes and their solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the use of a fresh and active oxidizing agent (e.g., m-CPBA, trifluoroperacetic acid).- Optimize the stoichiometry of the oxidizing agent; a slight excess may be required.- Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. |
| Side Reactions | - Epoxidation: The double bond in the cyclopentene (B43876) ring can undergo epoxidation. Use a buffered system to maintain a neutral pH and minimize acid-catalyzed side reactions.- Hydrolysis of the lactone: The lactone product can be sensitive to acidic or basic conditions. Perform the workup under neutral conditions and avoid harsh pH changes. |
| Poor Regioselectivity | - The Baeyer-Villiger oxidation can sometimes yield a mixture of regioisomeric lactones. The choice of oxidant and catalyst can influence selectivity. For substrates prone to forming regioisomers, consider enzymatic Baeyer-Villiger oxidation using specific monooxygenases, which can offer high regioselectivity.[3] |
| Substrate Decomposition | - Some bicyclic ketone precursors can be unstable. Ensure proper storage and handling of the starting material. |
Problem 2: Low yield or formation of byproducts during the introduction of the ω-side chain via Horner-Wadsworth-Emmons (HWE) reaction.
Q: I am observing low yields and the formation of unexpected byproducts during the Horner-Wadsworth-Emmons reaction to install the ω-side chain. How can I troubleshoot this?
A: The Horner-Wadsworth-Emmons reaction is a critical step for forming the carbon-carbon double bond of the lower side chain. Here are common issues and their solutions:
| Possible Cause | Suggested Solution |
| Low Reactivity of the Ylide | - Ensure complete deprotonation of the phosphonate (B1237965) ester by using a sufficiently strong base (e.g., NaH, n-BuLi) and an anhydrous solvent.- The presence of moisture can quench the ylide. Use flame-dried glassware and freshly distilled, anhydrous solvents. |
| Poor (E/Z)-Selectivity | - The HWE reaction generally favors the formation of the (E)-alkene, which is desired for Fluprostenol.[4][5][6] To improve (E)-selectivity, ensure the reaction conditions allow for thermodynamic control. Using NaH as the base in THF or DME often provides good (E)-selectivity.[6] |
| Side Reactions of the Aldehyde | - The aldehyde intermediate (Corey aldehyde) can be unstable. It is often recommended to use the crude aldehyde directly in the HWE reaction without extensive purification.- Self-condensation of the aldehyde can occur. Add the aldehyde slowly to the pre-formed phosphonate ylide solution at a low temperature. |
| Difficult Purification | - The phosphate (B84403) byproduct is water-soluble and can typically be removed with an aqueous workup.[5][6] If purification by column chromatography is challenging, consider using a different solvent system or a stationary phase with a different polarity. |
Problem 3: Low yield during the reduction of the Corey lactone to the lactol.
Q: I am performing the reduction of the Corey lactone with DIBAL-H and obtaining a low yield of the desired lactol. What could be going wrong?
A: The partial reduction of the lactone to the lactol is a sensitive transformation that requires careful control of reaction conditions.
| Possible Cause | Suggested Solution |
| Over-reduction to the Diol | - This is the most common issue. Over-reduction occurs when the reaction temperature is too high or excess DIBAL-H is used.[7][8] - Strict Temperature Control: Maintain the reaction temperature at -78 °C throughout the addition of DIBAL-H and for the duration of the reaction.[7][8] - Stoichiometry: Use precisely one equivalent of DIBAL-H. A slight excess can lead to the formation of the diol. |
| Incomplete Reaction | - If the starting lactone remains, the DIBAL-H may have been of poor quality or the reaction time was insufficient. Use a freshly opened bottle of DIBAL-H or titrate it before use.- Monitor the reaction by TLC to ensure complete consumption of the starting material. |
| Difficult Workup | - The workup of DIBAL-H reactions can be challenging due to the formation of aluminum salts. A common and effective workup procedure is the careful, sequential addition of methanol (B129727), followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) at low temperature. This will help to break up the aluminum complexes and facilitate extraction.[9] |
Experimental Protocols
Protocol 1: Synthesis of Diol Intermediate from Lactone Precursor
This protocol is adapted from a chemoenzymatic synthesis of Fluprostenol and outlines the conversion of a precursor lactone to a key diol intermediate.[3]
Step 1: Dechlorination A continuous flow dechlorination of the starting lactone is performed in a packed bed reactor filled with zinc powder at 70 °C with a 10-minute residence time, yielding the dechlorinated lactone in approximately 90% yield.[3]
Step 2: Prins Reaction and Deformylation The dechlorinated lactone is dissolved in a 10:1 mixture of formic acid and sulfuric acid containing paraformaldehyde. This solution is then pumped through a PTFE reactor coil at 70 °C with a 15-minute residence time. Following this, the crude product is neutralized and subjected to deformylation with sodium methoxide (B1231860) in methanol in another reactor coil. This two-step sequence yields the diol intermediate in approximately 81% yield.[3]
| Step | Reagents and Conditions | Typical Yield |
| Dechlorination | Zinc powder, 70 °C, continuous flow | 90% |
| Prins Reaction & Deformylation | 1. HCOOH/H₂SO₄, paraformaldehyde, 70 °C2. NaOMe, MeOH | 81% (over two steps) |
Visualizations
Diagram 1: Synthetic Pathway to this compound Intermediate
Caption: Synthetic overview from a bicyclic ketone to the this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Lactone Reduction
Caption: Decision tree for troubleshooting low yields in the DIBAL-H reduction of the Corey lactone.
References
- 1. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of Fluprostenol Lactone Diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fluprostenol lactone diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical stages in the synthesis of this compound where side reactions are most likely to occur?
The synthesis of this compound typically involves three critical stages where side reactions can significantly impact yield and purity:
-
Oxidation of the Corey Lactone Derivative: The initial step of oxidizing the primary alcohol of a protected Corey lactone to the corresponding aldehyde is crucial. Over-oxidation or incomplete reaction can lead to a mixture of products that are difficult to separate.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This step introduces the ω-side chain. Side reactions can include the formation of the undesired Z-isomer, self-condensation of the phosphonate (B1237965) reagent, or reactions involving the protecting groups.
-
Stereoselective Reduction of the Enone: The reduction of the enone intermediate to the desired (S)-alcohol is a stereochemically sensitive step. The formation of the incorrect diastereomer is a common side reaction that can be challenging to resolve.
Q2: What are the most common protecting groups used for the hydroxyl functions in the Corey lactone, and what are their limitations?
Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS or TBS), are frequently used to protect the hydroxyl groups on the Corey lactone core.[1] While generally robust, they have limitations:
-
Stability: Silyl ethers can be labile under acidic or basic conditions. While generally stable to the basic conditions of the HWE reaction, prolonged reaction times or stronger bases could lead to partial deprotection.
-
Steric Hindrance: The bulky nature of silyl groups can influence the stereochemical outcome of subsequent reactions.
An orthogonal protecting group strategy is often essential, allowing for the selective removal of one group without affecting others.[1]
Q3: How can I effectively monitor the progress of the key reactions in the synthesis?
Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. For the synthesis of this compound, co-spotting with the starting material and using appropriate visualization techniques (e.g., UV light for aromatic compounds, or a staining agent like potassium permanganate) is recommended. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Problem 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction
Q: I am experiencing a low yield of the enone intermediate after the HWE reaction. What are the potential causes and solutions?
A: Low yields in the HWE reaction for prostaglandin (B15479496) synthesis can stem from several factors. Below is a troubleshooting guide to address this issue.
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of the Phosphonate | Ensure the base used (e.g., NaH) is fresh and the solvent (e.g., THF) is anhydrous. Incomplete deprotonation leads to unreacted phosphonate. |
| Instability of the Corey Aldehyde | Aldehydes can be prone to decomposition or side reactions. It is often recommended to use the crude aldehyde directly after oxidation without prolonged storage. |
| Side Reactions of the Phosphonate Ylide | The ylide can be unstable. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature to minimize degradation. |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature can significantly impact the reaction outcome. Consult literature for optimized conditions for similar prostaglandin syntheses. |
| Difficulties in Product Isolation | The phosphate (B84403) byproduct of the HWE reaction is generally water-soluble, facilitating its removal during aqueous workup.[2][3] However, if the product is also partially water-soluble, significant loss can occur. Optimize the extraction procedure, for example, by using brine washes to reduce the solubility of the organic product in the aqueous layer. |
Problem 2: Poor Stereoselectivity in the Enone Reduction
Q: The reduction of the enone intermediate is yielding a significant amount of the undesired diastereomer. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity in the reduction of the C-15 ketone is a common challenge in prostaglandin synthesis. The formation of the desired (S)-alcohol is critical for biological activity.
| Possible Cause | Suggested Solution |
| Incorrect Reducing Agent | The choice of reducing agent is paramount for stereocontrol. For prostaglandin synthesis, bulky and stereoselective reducing agents are often employed. While specific data for Fluprostenol is limited in the provided results, related syntheses have utilized ketoreductases (KREDs) to achieve high diastereomeric ratios (e.g., 87:13 to 99:1 dr).[4][5] |
| Reaction Temperature | Lower reaction temperatures often enhance stereoselectivity by favoring the transition state that leads to the thermodynamically more stable product. |
| Influence of Protecting Groups | The steric bulk of the protecting groups on the Corey lactone can influence the direction of hydride attack. The choice of protecting group may need to be reconsidered if poor selectivity is observed. |
| Solvent Effects | The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Experimenting with different aprotic solvents may improve stereoselectivity. |
Quantitative Data on Stereoselective Reductions in Prostaglandin Synthesis
| Reaction | Reducing Agent/Catalyst | Diastereomeric Ratio (desired:undesired) | Reference |
| Reduction of enone precursors to prostaglandin analogues | Ketoreductase (KRED) | 87:13 to 99:1 | [4][5] |
Problem 3: Difficulties in Purification of the this compound
Q: I am struggling to purify the final this compound. What are some effective purification strategies?
A: Prostaglandin intermediates are often oils or waxy solids that can be challenging to purify.[1]
| Purification Challenge | Suggested Strategy |
| Co-elution of Diastereomers | If the stereoselective reduction yields a mixture of diastereomers, their separation by standard silica (B1680970) gel chromatography can be difficult due to similar polarities. Consider using a different stationary phase, such as diol-bonded silica or reverse-phase (C18) silica.[1] Chiral chromatography may also be an option. |
| Removal of Reagent Byproducts | Ensure the aqueous workup is thorough to remove water-soluble byproducts like phosphate salts from the HWE reaction. |
| Product Instability on Silica Gel | Some prostaglandin analogues can be sensitive to the acidic nature of silica gel. This can be mitigated by deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent. |
| Crystallization | If the lactone diol is difficult to purify by chromatography, consider attempting to crystallize it. Prostaglandin intermediates are sometimes crystalline solids.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction in Prostaglandin Synthesis
This is a generalized protocol and should be optimized for the specific synthesis of this compound.
-
Preparation of the Phosphonate Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C. Add a solution of the appropriate phosphonate ester (e.g., dimethyl (3-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate, 1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
Reaction with the Aldehyde: Cool the ylide solution to the desired reaction temperature (e.g., -78 °C or 0 °C). Add a solution of the crude Corey aldehyde derivative in anhydrous THF dropwise.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude enone intermediate by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Stereoselective Reduction of the Enone Intermediate
This protocol is a general guideline and the specific reducing agent and conditions should be carefully selected based on literature precedents for similar prostaglandin syntheses.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the enone intermediate in an appropriate anhydrous solvent (e.g., THF, methanol, or a mixture).
-
Addition of Reducing Agent: Cool the solution to the recommended temperature (e.g., -78 °C, -40 °C, or 0 °C). Add the stereoselective reducing agent (e.g., a solution of a chiral borane (B79455) reagent or a ketoreductase enzyme preparation) portion-wise or dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting enone is consumed.
-
Workup: Quench the reaction carefully at low temperature with an appropriate quenching agent (e.g., acetone (B3395972) for borohydride (B1222165) reagents, or as specified for the particular reagent). Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Purification: Purify the crude this compound by flash column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low HWE reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Fluprostenol Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the stereoselective synthesis of Fluprostenol, with a focus on the critical reduction step to establish the desired stereochemistry of the side-chain hydroxyl group.
Note on Terminology: The query refers to "Fluprostenol lactone diol reduction." Based on a comprehensive review of synthetic routes, the most critical stereoselective reduction in Fluprostenol synthesis is the diastereoselective reduction of a C-15 keto group on an enone intermediate, which is derived from the Corey lactone. This guide will focus on this crucial transformation to create the desired (S)-allylic alcohol, a key stereocenter in Fluprostenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high stereoselectivity during the synthesis of Fluprostenol?
The main challenge is controlling the stereochemistry of the four contiguous chiral centers on the core cyclopentane (B165970) ring and the chiral center on the ω-side chain. The flexibility of the five-membered ring makes precise stereochemical control difficult. The stereoselective reduction of the C-15 ketone to the C-15 (S)-alcohol is a particularly critical step that dictates the biological activity of the final compound.[1]
Q2: Why is the Corey lactone a crucial intermediate in Fluprostenol synthesis?
The Corey lactone is a widely used bicyclic intermediate whose rigid structure allows for the stereocontrolled introduction of the functional groups that become the α- and ω-side chains of the prostaglandin (B15479496).[1] It serves as a foundational building block for constructing the complex stereochemistry of Fluprostenol and other prostaglandins (B1171923).
Q3: What are the modern methods for the stereoselective reduction of the C-15 ketone in prostaglandin synthesis?
Modern approaches heavily favor biocatalytic methods, specifically using ketoreductases (KREDs).[2][3][4][5] These enzymes offer unparalleled chemo-, regio-, and stereoselectivity, often providing much higher diastereomeric ratios (dr) than traditional chemical reducing agents under mild reaction conditions.[2][3][4][5] Chemical methods, such as reduction with chiral boranes (e.g., as in the Corey-Bakshi-Shibata reduction), are also used but may offer lower selectivity for complex substrates like prostaglandin precursors.[6]
Q4: What are common side reactions to be aware of during Fluprostenol synthesis?
A common side reaction, particularly when manipulating the 9-hydroxyl group, is the dehydration of the β-hydroxy ketone to form a prostaglandin A (PGA) analog. This α,β-unsaturated ketone is a significant impurity that can be difficult to remove. This is more of a concern in syntheses targeting PGE analogs but can be relevant if modifications to the cyclopentane ring of a Fluprostenol precursor are performed.[1]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the C-15 Ketone Reduction
Q: My reduction of the enone precursor is resulting in a poor diastereomeric ratio (e.g., close to 1:1) of the desired C-15 (S)-alcohol and the undesired (R)-epimer. What are the possible causes and solutions?
A: Low diastereoselectivity is a common issue and can be addressed by examining the following factors:
-
Choice of Reducing Agent:
-
Possible Cause: Standard achiral reducing agents like sodium borohydride (B1222165) will typically not provide significant diastereoselectivity for this reduction.
-
Solution: Employ a highly stereoselective method. The use of a ketoreductase (KRED) is the recommended approach, as it has been shown to achieve diastereomeric ratios of up to 99:1.[2][3][4][5] If pursuing a chemical route, a chiral reducing agent like a CBS catalyst or a sterically demanding borohydride under optimized conditions may improve selectivity.
-
-
Enzyme (KRED) Activity and Specificity:
-
Possible Cause: The specific KRED being used may not be optimal for your substrate. Different KREDs exhibit different substrate specificities and stereoselectivities.
-
Solution: Screen a panel of different ketoreductases to find the one that provides the best diastereomeric ratio for your specific enone intermediate. Ensure the enzyme is active and properly stored.
-
-
Reaction Conditions for Biocatalytic Reduction:
-
Possible Cause: Suboptimal pH, temperature, or cofactor (NADPH) regeneration can negatively impact enzyme performance and selectivity.
-
Solution: Optimize the reaction conditions. Ensure the buffer pH is within the optimal range for the KRED. Maintain the recommended reaction temperature. Use an efficient cofactor regeneration system, such as a glucose/glucose dehydrogenase (GDH) system.[3]
-
-
Substrate Purity:
-
Possible Cause: Impurities in the enone precursor could potentially inhibit or alter the selectivity of the enzyme.
-
Solution: Ensure the enone starting material is of high purity. Purify the intermediate by column chromatography before the reduction step.
-
Problem 2: Difficulty in Purifying the C-15 Alcohol Diastereomers
Q: I am struggling to separate the desired C-15 (S)-alcohol from the undesired (R)-epimer using standard silica (B1680970) gel chromatography. What can I do?
A: Prostaglandin intermediates are often oils and their diastereomers can have very similar polarities, making separation challenging.[1] Here are some strategies:
-
Chromatography Optimization:
-
Solution: Experiment with different eluent systems, perhaps using less polar solvents to improve separation on normal phase silica. Consider using reverse-phase (C18) flash chromatography, which separates based on different principles and can be effective for diastereomers.[7] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful analytical tool and can also be used for preparative separation.[8][9]
-
-
Derivatization:
-
Solution: Convert the mixture of alcohol diastereomers into derivatives (e.g., benzoates or p-phenylbenzoates). These derivatives are often crystalline and can be separated by recrystallization. The desired derivative can then be isolated and the protecting group removed to yield the pure desired alcohol.
-
Problem 3: Inaccurate Determination of Diastereomeric Ratio
Q: I am unsure if my analytical method is accurately determining the diastereomeric ratio of my C-15 alcohol product. What methods are reliable?
A: Accurate determination of stereoisomeric purity is crucial.
-
Recommended Methods:
-
Chiral HPLC: This is a highly reliable method for separating and quantifying both enantiomers and diastereomers. Specific chiral columns, such as those with derivatized cellulose (B213188), have been successfully used for prostaglandin analysis.[8][9]
-
LC/MS/MS: Liquid chromatography-tandem mass spectrometry can be used to quantify prostaglandins and their isomers with high sensitivity and specificity.[10]
-
NMR Spectroscopy: While standard ¹H NMR may not resolve the signals of diastereomers, the use of chiral shift reagents or derivatization to form diastereomeric esters (e.g., Mosher's esters) can allow for quantification by NMR.
-
Quantitative Data Summary
The following table summarizes key quantitative data from a chemoenzymatic synthesis of Fluprostenol and related prostaglandins.
| Parameter | Value/Range | Synthesis Step | Reference |
| Overall Yield | 3.8–8.4% | From bicyclic ketone to Fluprostenol | [3] |
| Yield (3-step sequence) | 51% | From enone to Fluprostenol | |
| Enantiomeric Excess (ee) | 99% ee | Baeyer–Villiger oxidation of bicyclic ketone | [2][3][4][11][5] |
| Diastereomeric Ratio (dr) | 87:13 to 99:1 | KRED-catalyzed reduction of enones | [2][3][4][5] |
Experimental Protocols
Protocol 1: General Procedure for KRED-Catalyzed Diastereoselective Reduction of an Enone Precursor
This protocol is adapted from a unified chemoenzymatic synthesis of prostaglandins and should be optimized for the specific substrate and KRED used.[3][11]
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of the enone precursor (1.0 equiv) in a buffered aqueous solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0) with a co-solvent such as isopropanol (B130326) if needed for solubility.
-
Cofactor and Regeneration System: Add NADP⁺ (e.g., 0.01 equiv) and a cofactor regeneration system. A common system is D-glucose (e.g., 1.5 equiv) and glucose dehydrogenase (GDH).
-
Enzyme Addition: Add the selected ketoreductase (KRED) to the reaction mixture. The optimal enzyme loading should be determined experimentally.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired diastereomerically enriched allylic alcohol.
Visualizations
Caption: Chemoenzymatic synthesis workflow for Fluprostenol.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. santaisci.com [santaisci.com]
- 8. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
Technical Support Center: HPLC Separation of Prostaglandin Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of prostaglandin (B15479496) intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors in sample preparation for prostaglandin analysis to ensure reliable HPLC results?
A1: Effective sample preparation is crucial for accurate prostaglandin analysis due to their low endogenous concentrations and susceptibility to degradation.[1] Key considerations include:
-
Inhibition of Enzymatic Activity: Immediately after collection, biological samples should be treated with a cyclooxygenase inhibitor, such as indomethacin (B1671933) (10-15 µM), to prevent the ex vivo enzymatic formation of prostaglandins (B1171923).[1]
-
Sample Handling: Prostaglandins are sensitive to heat and oxidation. Therefore, it is essential to work quickly, keep samples cold, and handle them gently to avoid degradation.[2] Using low-bind containers can also help prevent the loss of these lipid compounds.[2]
-
Extraction and Purification: Solid-Phase Extraction (SPE) is a commonly used technique to extract, purify, and concentrate prostaglandins from complex biological matrices like plasma, urine, and cell culture supernatants.[1][3] Liquid-Liquid Extraction (LLE) and Protein Precipitation are other viable methods.[1]
-
Acidification: Before SPE with a C18 cartridge, samples should be acidified to a pH of approximately 3.5.[1] This protonates the carboxylic acid group on the prostaglandins, enhancing their retention on the reverse-phase column.[1]
Q2: My prostaglandin intermediate peaks are tailing. What are the likely causes and how can I fix it?
A2: Peak tailing in the HPLC analysis of prostaglandin intermediates is a common issue that can compromise quantification.[4][5] The primary causes often involve secondary interactions with the stationary phase or problems within the HPLC system itself.[5]
Potential causes and solutions include:
-
Secondary Silanol (B1196071) Interactions: Polar functional groups on prostaglandin intermediates can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[5][6]
-
Column Contamination: Contaminants accumulating at the head of the column can create active sites that cause peak distortion.[5][7]
-
Column Voids: A void in the column packing can lead to broadened and tailing peaks.[5]
-
Solution: If a void is suspected, the column may need to be replaced.[6]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.[7]
Q3: I am observing poor resolution between my prostaglandin intermediate of interest and a closely eluting impurity. What steps can I take to improve separation?
A3: Achieving adequate resolution is critical for accurate quantification.[4] Poor resolution can stem from issues with the mobile phase, the column, or other instrumental parameters.[9]
To improve resolution, consider the following:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjusting the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact retention and resolution.[10][11]
-
pH: The pH of the mobile phase can affect the ionization state of prostaglandin intermediates and, consequently, their retention and selectivity.[6][10]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different selectivity may be necessary. For instance, different C18 columns from various manufacturers can offer different selectivities. Chiral columns, such as those with amylose-based stationary phases, are used for separating enantiomers of prostaglandins.[10][11]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[11]
-
Temperature Control: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility.[10][12] For some prostaglandin separations, a higher column temperature (e.g., 40°C) may be required to achieve adequate resolution.[10]
Troubleshooting Guides
Guide 1: Retention Time Variability
Unstable retention times can be a significant source of error in HPLC analysis.[13] This guide provides a systematic approach to diagnosing and resolving this issue.
Symptom: The retention time of the prostaglandin intermediate peak shifts between injections or between analytical runs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time variability.
Guide 2: Sample Degradation
Prostaglandins and their intermediates can be unstable, leading to the appearance of degradation peaks and inaccurate quantification.[14][15][16]
Symptom: Appearance of unexpected peaks, often identified as degradation products like PGA or PGB isomers, or a decrease in the main peak area over time.[14]
Mitigation Strategies:
-
Sample Storage: Store samples at -80°C until analysis.[15]
-
Control of Sample Preparation Time: For some prostaglandins, such as PGD2, the sample preparation time should be minimized (e.g., less than 8 hours) to ensure accuracy.[15]
-
Use of Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) can help prevent free radical-catalyzed peroxidation.[15]
-
pH Control: Maintain appropriate pH during extraction and in the final sample solution to minimize degradation.[1]
-
Light Protection: For light-sensitive prostaglandins, protect samples from light during storage and handling.[16]
Quantitative Data Summary
Table 1: Example HPLC Conditions for Prostaglandin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Cyano, 250 x 4.6 mm, 5 µm[17] | Kromasil C18, 250 x 4.6 mm, 5 µm | Chiralcel OJ-RH[10] |
| Mobile Phase | Chloroform/Hexane (70/30 v/v)[17] | Acetonitrile/pH 3 Phosphate Buffer (37:63 v/v) | Acetonitrile/Methanol (B129727)/Water (pH 4) in various proportions[10] |
| Flow Rate | Not Specified | 1.0 mL/min with a ramp to 1.5 mL/min | Not Specified |
| Detection | Not Specified | UV at 205 nm and 230 nm | UV at 200 nm[10] |
| Temperature | Not Specified | Not Specified | 25°C or 40°C[10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandins from Biological Fluids
This protocol provides a general workflow for the extraction and purification of prostaglandins from samples like plasma or urine using a C18 reverse-phase cartridge.[1]
-
Sample Pre-treatment:
-
C18 Cartridge Conditioning:
-
Wash the C18 cartridge sequentially with 10-20 mL of ethanol (B145695) and then 10-20 mL of deionized water.[1] Ensure the cartridge does not go dry.[1]
-
-
Sample Loading:
-
Apply the acidified supernatant to the conditioned C18 cartridge.[1]
-
-
Washing:
-
Wash the cartridge with a suitable solvent to remove interfering substances. The specific washing solvent will depend on the specific prostaglandin and matrix.
-
-
Elution:
-
Elute the prostaglandins from the cartridge using an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Workflow for Prostaglandin Extraction using SPE:
Caption: General workflow for SPE of prostaglandins.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 11. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labcompare.com [labcompare.com]
- 14. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Stability issues of Fluprostenol lactone diol during storage
Technical Support Center: Fluprostenol Lactone Diol
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] Some suppliers indicate a shelf life of at least two years under these conditions.[2] For solutions, it is best to use an anhydrous organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF) and store at -20°C.[3][4] It is highly recommended to aliquot stock solutions into single-use vials to prevent degradation from repeated freeze-thaw cycles.[3][4]
Q2: How should I handle this compound for daily experimental use?
It is strongly advised to prepare fresh aqueous solutions for each experiment from a stock solution stored in a suitable organic solvent.[4][5] If aqueous solutions must be stored, they should be kept at 2-8°C and used within 24 hours.[3] The stability of prostaglandin (B15479496) analogs in aqueous solutions is often pH-dependent and generally lower than in organic solvents.[6]
Q3: What is the solubility of this compound?
The solubility of this compound has been reported as follows:
-
DMF: 25 mg/mL
-
DMSO: 17 mg/mL
-
Ethanol: 20 mg/mL
-
DMF:PBS (pH 7.2) (1:10): 100 µg/mL[2]
Q4: Is this compound sensitive to pH in aqueous solutions?
While specific stability data for this compound across different pH values is limited, studies on structurally related prostaglandins (B1171923) like PGE2 provide valuable insight. PGE2 is most stable in slightly acidic conditions (pH 3-6) and degrades more rapidly at neutral and alkaline pH levels.[3][6] Therefore, it is reasonable to expect that this compound will exhibit similar pH-dependent stability, and alkaline conditions should be avoided for aqueous solutions.[3]
Q5: What are the potential degradation pathways for this compound?
Based on the structure of this compound and studies of similar prostaglandins, the primary degradation pathways are likely hydrolysis and oxidation.[3][6][7][8]
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would open the ring structure.[7][9][10]
-
Oxidation: The hydroxyl groups on the molecule can be susceptible to oxidation.[3] The cyclopentane (B165970) ring structure in some prostaglandins is also reactive and can be oxidized.[3]
Q6: Is this compound sensitive to light?
Prostaglandins as a class of compounds can be sensitive to light.[3][6] It is recommended to protect both solid compound and solutions of this compound from light by using amber vials or by covering containers with aluminum foil.[3][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or poor experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh aqueous solutions for each experiment from a validated organic stock solution. Ensure stock solutions are stored at -20°C and protected from light. Aliquot stocks to avoid repeated freeze-thaw cycles.[3][4][6] |
| Loss of biological activity | Chemical degradation (e.g., hydrolysis of the lactone ring) leading to an inactive form. | Minimize the time the compound spends in aqueous solutions before use.[6] If buffering is required, consider a slightly acidic pH (3-6) where similar compounds show greater stability.[3] |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study (see Protocol 1) to identify potential degradation products and establish their chromatographic profiles. Adjust storage and handling procedures (e.g., protect from light, use inert gas) to minimize their formation.[3][6] |
| Precipitation of compound in aqueous buffer | Low aqueous solubility, especially when diluting from a concentrated organic stock. | Ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation or interfere with the experiment. Prepare the aqueous solution by adding the organic stock to the buffer with vigorous vortexing.[5] |
Data on Analog Stability
Table 1: pH-Dependent Stability of Prostaglandin E2 (PGE2) at 25°C (Data inferred from qualitative descriptions in literature)
| pH | Relative Stability | Potential Degradation Pathway |
| 3 - 4 | Most Stable | Dehydration (slow) |
| 7 (Neutral) | Less Stable | Dehydration, Isomerization |
| > 8 (Alkaline) | Least Stable | Isomerization (rapid) |
| This data is for PGE2 and serves as an example of pH effects on a related prostaglandin structure.[3][4][6] |
Table 2: Thermal Degradation of Latanoprost and Travoprost (B1681362) (Ester Prodrugs of PGF2α)
| Compound | Storage Temperature | Degradation Rate |
| Latanoprost | 27°C | Stable |
| 37°C | 0.15 µg/mL/day | |
| 50°C | 0.29 µg/mL/day | |
| Travoprost | 27°C | Stable |
| 37°C | Stable | |
| This data highlights the importance of temperature control for prostaglandin analog stability.[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12][13]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable organic solvent like ethanol or acetonitrile (B52724).[6]
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for predetermined time points (e.g., 2, 8, 24 hours).[3][6]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C. Neutralize with an equivalent amount of acid before analysis.[3][6]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.[3][6]
-
Thermal Degradation: Place both solid compound and a solution in an oven at 80°C.[6]
-
Photodegradation: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours). Keep a control sample protected from light.[6]
-
-
Sample Analysis: At each time point, analyze the stressed samples alongside a non-stressed control using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method (General)
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound and its degradation products.[6][14]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start with 30% acetonitrile, increase to 90% over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm (based on reported λmax).[2]
-
Column Temperature: 30°C.
-
Method Validation: The method's specificity should be confirmed by its ability to resolve the main this compound peak from all degradation product peaks generated during the forced degradation study.
Visualizations
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 8. iipseries.org [iipseries.org]
- 9. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 11. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Byproduct formation in the synthesis of Fluprostenol from its lactone diol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Fluprostenol from its corresponding lactone diol. The synthesis involves a three-step sequence: hydrolysis of a protecting group (if present), reduction of the lactone to a lactol with diisobutylaluminum hydride (DIBAL-H), and a subsequent Wittig reaction to install the alpha-chain.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the DIBAL-H reduction of the Fluprostenol lactone diol?
A1: The most prevalent byproduct is the over-reduction of the lactone to the corresponding diol. This occurs when the reaction temperature is not strictly maintained at -78 °C or if an excess of DIBAL-H is used. At higher temperatures, the initially formed lactol intermediate is further reduced to the diol.
Q2: What is the primary impurity generated during the Wittig reaction step?
A2: The most common byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO). This is formed from the phosphonium (B103445) ylide reagent during the olefination. TPPO can be challenging to remove due to its similar solubility to the desired product in many organic solvents.
Q3: Can epimerization occur during the synthesis?
A3: Yes, epimerization at stereocenters, particularly on the cyclopentane (B165970) ring or the newly formed double bond from the Wittig reaction, can be a potential issue. This is often influenced by the choice of base and reaction conditions during the Wittig reaction. The use of strong bases can sometimes lead to the formation of undesired stereoisomers.
Q4: How can I effectively remove triphenylphosphine oxide (TPPO) from my final product?
A4: Several methods can be employed for TPPO removal:
-
Chromatography: Column chromatography on silica (B1680970) gel is a common method. Optimizing the solvent system is key to achieving good separation.
-
Crystallization: If the desired Fluprostenol product is crystalline, recrystallization can be an effective purification method as TPPO may remain in the mother liquor.
-
Precipitation: In some cases, TPPO can be precipitated out of a nonpolar solvent like hexane, while the product remains in solution.
-
Complexation: The addition of certain metal salts, like zinc chloride, can form a complex with TPPO, facilitating its removal by precipitation.
Troubleshooting Guides
Problem 1: Low Yield in DIBAL-H Reduction Step
| Possible Cause | Troubleshooting Steps |
| Over-reduction to diol | - Strictly maintain the reaction temperature at or below -78 °C using a dry ice/acetone bath.- Use a slow, dropwise addition of DIBAL-H.- Use a slight excess (1.05-1.2 equivalents) of DIBAL-H and monitor the reaction closely by TLC. |
| Incomplete reaction | - Ensure the lactone diol starting material is completely dry.- Use a freshly opened or titrated solution of DIBAL-H.- Allow the reaction to stir for an adequate amount of time at -78 °C, monitoring by TLC until the starting material is consumed. |
| Difficult workup | - Quench the reaction at low temperature by the slow addition of methanol (B129727), followed by a saturated solution of Rochelle's salt (potassium sodium tartrate) to break up the aluminum complexes and facilitate extraction. |
Problem 2: Formation of Multiple Products in the Wittig Reaction
| Possible Cause | Troubleshooting Steps |
| Formation of E/Z isomers | - The stereochemical outcome of the Wittig reaction is influenced by the ylide stability and reaction conditions. For non-stabilized ylides, Z-alkenes are often favored. To increase the proportion of the desired isomer, consider optimizing the base, solvent, and temperature. The Schlosser modification can be employed to favor the E-alkene. |
| Epimerization | - Use a non-nucleophilic, sterically hindered base to generate the ylide.- Perform the reaction at low temperatures to minimize side reactions. |
| Aldehyde instability | - The lactol intermediate from the DIBAL-H reduction can be unstable. It is often best to use the crude lactol directly in the Wittig reaction without extensive purification. |
Data Presentation
The following table summarizes hypothetical quantitative data for impurities that could be observed during the synthesis of Fluprostenol, as might be determined by High-Performance Liquid Chromatography (HPLC). Actual results will vary depending on the specific reaction conditions and purification methods used.
| Impurity | Typical Specification | Hypothetical Batch A (%) | Hypothetical Batch B (%) |
| Fluprostenol | ≥ 99.0% | 99.2% | 98.5% |
| Over-reduced Diol | ≤ 0.15% | 0.10% | 0.25% |
| Triphenylphosphine Oxide | ≤ 0.20% | 0.15% | 0.30% |
| E/Z Isomer | ≤ 0.10% | 0.08% | 0.15% |
| Unknown Impurity | ≤ 0.10% | 0.05% | 0.20% |
Experimental Protocols
Protocol 1: DIBAL-H Reduction of this compound
-
Dissolve the this compound (1 equivalent) in anhydrous toluene (B28343) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H in toluene (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol, which is often used directly in the next step.
Protocol 2: Wittig Reaction for Fluprostenol Synthesis
-
In a separate flame-dried flask under argon, suspend (4-carboxybutyl)triphenylphosphonium bromide (2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C and add a strong, non-nucleophilic base such as potassium tert-butoxide (2 equivalents) portion-wise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the ylide solution to -15 °C and add a solution of the crude lactol from the previous step in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Fluprostenol.
Mandatory Visualization
Caption: Byproduct formation pathways in Fluprostenol synthesis.
Caption: Troubleshooting workflow for Fluprostenol synthesis.
Technical Support Center: Purification of Fluprostenol Lactone Diol
Welcome to the technical support center for the purification of Fluprostenol lactone diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this key prostaglandin (B15479496) intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a key synthetic intermediate in the preparation of potent prostaglandin F2α analogs, such as Travoprost (B1681362), which are used in the treatment of glaucoma.[1] The purity of this intermediate is critical as impurities, particularly stereoisomers, can be carried through the synthesis and affect the efficacy and safety of the final active pharmaceutical ingredient (API).
Q2: What are the most common methods for purifying this compound?
The most common method for purifying this compound is column chromatography on silica (B1680970) gel.[2] In some cases, crystallization of a protected form of the diol can be an effective strategy to remove specific impurities, such as the 15-epi diastereomer.[2]
Q3: What are the major challenges in the purification of this compound?
The primary challenges in the purification of this compound include:
-
Separation of stereoisomers: The synthesis can produce a mixture of diastereomers (e.g., the 15-epi impurity) and potentially enantiomers, which can be difficult to separate by standard chromatography.[2][3]
-
Removal of process-related impurities: By-products from the synthetic steps leading to the lactone diol need to be effectively removed.
-
Product stability: Prostaglandin analogs can be sensitive to pH and temperature, which needs to be considered during purification to avoid degradation.[4]
Q4: What analytical techniques are used to assess the purity of this compound?
Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (HNMR) spectroscopy.[1] Chiral HPLC methods can be developed to determine the enantiomeric purity.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired product from an impurity (e.g., a diastereomer) on a silica gel column. | The polarity of the mobile phase may not be optimal for resolving the specific isomers. The silica gel itself may not be the ideal stationary phase for this separation. | - Optimize the mobile phase: Perform a systematic study of solvent systems with varying polarities. A gradient elution may provide better resolution than an isocratic one.- Consider alternative stationary phases: If silica gel fails to provide adequate separation, explore other options like alumina (B75360) or bonded-phase silica (e.g., diol, cyano).- Utilize derivatization: In some cases, protecting the hydroxyl groups (e.g., as silyl (B83357) ethers) can alter the chromatographic behavior and improve separation of diastereomers. Subsequent deprotection yields the purified diol.[2] |
| The product appears to be degrading on the chromatography column. | This compound may be sensitive to the acidic nature of standard silica gel. | - Use deactivated silica gel: Employ silica gel that has been treated to neutralize acidic sites.- Buffer the mobile phase: Add a small amount of a neutral or slightly basic modifier (e.g., triethylamine) to the eluent to minimize on-column degradation. |
| Multiple unidentified peaks are present in the HPLC analysis of the purified product. | These could be process-related impurities from the synthesis or degradation products. | - Characterize the impurities: Use techniques like LC-MS to identify the mass of the unknown peaks and deduce their potential structures.- Trace the impurities: Analyze samples from previous synthetic steps to pinpoint where the impurities are introduced.- Re-evaluate the purification strategy: A multi-step purification approach, potentially combining chromatography with crystallization, may be necessary. |
| Low recovery of the product from the column. | The product may be strongly adsorbing to the stationary phase or precipitating on the column. | - Increase the polarity of the mobile phase at the end of the elution to ensure all the product is recovered.- Ensure complete dissolution of the crude material before loading it onto the column. If solubility is an issue, a different loading solvent may be required.- Check for precipitation: If the product is precipitating, a different solvent system or running the chromatography at a different temperature might be necessary. |
Experimental Protocols
General Protocol for Purification by Silica Gel Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column of appropriate size.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Loading: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Elution: Begin elution with a solvent system of low polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity can be gradually increased (gradient elution) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol for Purity Assessment by HPLC
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with or without a pH modifier like formic acid or ammonium (B1175870) acetate) is a typical mobile phase. The exact ratio and gradient will need to be optimized.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 280 nm) is standard.[4]
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Injection and Analysis: Inject a small volume of the sample onto the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak.
Quantitative Data
The following table summarizes potential impurities that may be encountered during the synthesis of Travoprost, for which this compound is an intermediate. The presence and quantity of these impurities in the lactone diol intermediate will depend on the specific synthetic route.
| Impurity Name | Impurity Type | Potential Origin | Analytical Method for Detection |
| 15-epi this compound | Diastereomer | Incomplete stereoselectivity in the reduction of the 15-keto group. | Chiral HPLC, HPLC |
| 5,6-trans isomer | Geometric Isomer | Isomerization of the cis-double bond at the C5-C6 position. | HPLC[5] |
| 15-keto derivative | Process-related impurity | Incomplete reduction of the 15-keto group. | HPLC[5] |
| Other synthetic by-products | Process-related impurities | Side reactions during the multi-step synthesis. | HPLC, LC-MS |
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A logical workflow for troubleshooting the purification of this compound.
Relationship between this compound and Potential Impurities
Caption: The relationship between crude this compound, potential impurities, and the purification process.
References
How to improve the solubility of Fluprostenol lactone diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Fluprostenol lactone diol for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a crystalline solid and a key intermediate used in the chemical synthesis of Fluprostenol, a potent prostaglandin (B15479496) F2α analog.[1][2] Like many prostaglandin analogs and their precursors, it is a lipophilic molecule with inherently low aqueous solubility.[3][4] Its molecular structure favors solubility in organic solvents over water, leading to challenges when preparing solutions in physiological buffers for biological assays.
Q2: What is the known solubility of this compound in common laboratory solvents?
Quantitative data on the solubility of this compound has been established in several organic solvents. However, its solubility is significantly lower in aqueous media, even when using a small fraction of an organic co-solvent.[1]
| Solvent System | Concentration |
| Dimethylformamide (DMF) | 25 mg/mL |
| Ethanol | 20 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 17 mg/mL |
| DMF:PBS (pH 7.2) (1:10) | 100 µg/mL |
| Data sourced from Cayman Chemical product information sheet.[1] |
Q3: What is the recommended first-line approach for preparing a working solution for biological experiments?
The most common and recommended initial approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer of choice.[3][5][6]
-
Select a water-miscible organic solvent such as DMSO or DMF.[3]
-
Prepare a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Serially dilute the stock solution into the aqueous experimental buffer to the final desired concentration.[4]
-
Important: Ensure the final concentration of the organic solvent in your working solution is minimal (typically <0.5%) to avoid impacting the experimental system.[4] Always include a vehicle control in your experiments.
Troubleshooting Guides for Solubility Enhancement
If the initial co-solvent approach is insufficient or unsuitable for your experimental needs, the following guides provide detailed protocols for more advanced solubility enhancement techniques.
Troubleshooting Workflow
This diagram outlines a logical progression for addressing solubility challenges with this compound.
Caption: Logical workflow for troubleshooting the solubility of this compound.
Guide 1: Solubility Enhancement via pH Adjustment
Principle: The solubility of ionizable compounds can be significantly altered by adjusting the pH of the solvent.[][8] Although this compound does not possess the carboxylic acid group of its parent compound, its hydroxyl groups can be deprotonated at higher pH, potentially increasing aqueous solubility. Basic excipients can be used to increase the solubility of weakly acidic functional groups by converting the molecule into a more soluble, ionized form.[9][10]
Experimental Protocol: pH Screening for Optimal Solubility
-
Materials:
-
This compound
-
DMSO or DMF
-
A series of buffers (e.g., phosphate, borate) ranging from pH 6.0 to 9.0.
-
0.1 M NaOH and 0.1 M HCl for pH adjustment.[11]
-
Vortex mixer.
-
Spectrophotometer or HPLC for concentration measurement.
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In separate microcentrifuge tubes, place 990 µL of each buffer (pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Add 10 µL of the DMSO stock solution to each tube to achieve a target concentration of 100 µg/mL. This keeps the final DMSO concentration at 1%.
-
Vortex each tube vigorously for 1 minute.
-
Allow the tubes to equilibrate at room temperature for 1-2 hours.
-
Visually inspect each tube for precipitation.
-
For a quantitative analysis, centrifuge the tubes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at λmax 222 or 280 nm, or HPLC).[1]
-
-
Interpretation:
-
Identify the pH at which the highest concentration of the compound remains in solution.
-
This optimal pH should be used for preparing working solutions for subsequent experiments.
-
Caution: Ensure the optimal pH is compatible with your biological system and does not affect the stability of the compound.
-
Guide 2: Solubility Enhancement via Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly water-soluble molecules, like prostaglandin analogs, forming a "host-guest" inclusion complex that has significantly improved aqueous solubility and stability.[13][14][15]
Caption: Encapsulation of a drug molecule by a cyclodextrin to form a soluble complex.
Experimental Protocol: Phase Solubility Study
This protocol determines the optimal type and concentration of cyclodextrin to use. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for prostaglandin analogs.[13]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
-
Phosphate-buffered saline (PBS), pH 7.2.
-
Saturated solution of this compound in PBS (prepared by adding excess compound to PBS, sonicating, and filtering).
-
HPLC or other suitable analytical method.
-
-
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD in PBS at different concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM).
-
Add an excess amount of this compound to each cyclodextrin solution in separate glass vials. Ensure solid compound is visible at the bottom.
-
Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for 48-72 hours until equilibrium is reached.
-
After equilibration, filter the solutions through a 0.22 µm syringe filter to remove undissolved solid.
-
Determine the concentration of dissolved this compound in each filtrate using a validated HPLC method.
-
-
Data Analysis and Interpretation:
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis).
-
The resulting graph is a phase-solubility diagram. A linear increase (AL-type diagram) indicates the formation of a soluble 1:1 complex.[13]
-
From this plot, you can determine the cyclodextrin concentration required to achieve your target drug concentration for experiments. For example, if 10 mM HP-β-CD solubilizes 1 mg/mL of your compound, you can use this concentration to prepare your stock solutions. This method allows for the preparation of aqueous stocks without the need for organic solvents.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 12. tandfonline.com [tandfonline.com]
- 13. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding epimerization during Fluprostenol lactone diol synthesis
Welcome to the Technical Support Center for Fluprostenol Lactone Diol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to stereochemical control, particularly the avoidance of epimerization, during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in the synthesis of this compound?
A1: Epimerization is the change in the configuration of one of several chiral centers in a molecule. In the context of this compound synthesis, this can lead to the formation of undesired diastereomers. These diastereomers can be difficult to separate and may exhibit different biological activities, potentially compromising the efficacy and safety of the final active pharmaceutical ingredient.
Q2: Which chiral centers in the this compound are most susceptible to epimerization?
A2: The primary chiral centers of concern for epimerization during the synthesis of this compound and its precursors are:
-
C8: The carbon alpha to the lactone carbonyl group is susceptible to epimerization under basic conditions through the formation of a planar enolate intermediate.
-
C12: This carbon is allylic to the C15 ketone in a key intermediate. Both acidic and basic conditions can facilitate enolization, leading to potential epimerization.
-
C15: While not strictly epimerization of a pre-existing center, the creation of the C15 hydroxyl group via the reduction of a ketone must be highly stereoselective to avoid the formation of the C15 epimer.
Q3: What are the general strategies to minimize epimerization?
A3: The key to preventing epimerization lies in understanding and controlling the reaction conditions to favor the desired stereochemical outcome. This is often a matter of kinetic versus thermodynamic control. Epimerization typically leads to a more thermodynamically stable product mixture, while kinetically controlled reactions, often run at lower temperatures and for shorter durations with carefully chosen reagents, can preserve the desired stereochemistry. General strategies include:
-
Use of Mild Reagents: Employing mild bases and acids for transformations and work-ups can prevent the formation of enolates or other intermediates that can lead to epimerization.
-
Low Reaction Temperatures: Conducting reactions at low temperatures (-78 °C to 0 °C) can significantly slow down the rate of epimerization.
-
Appropriate Protecting Groups: Judicious use of protecting groups can prevent unwanted side reactions and can also influence the stereochemical outcome of nearby transformations.
-
Stereoselective Reagents: Utilizing highly stereoselective reagents, such as certain enzymes or chiral catalysts, is crucial for establishing new stereocenters with high fidelity.
Troubleshooting Guide: Common Epimerization Issues
This guide addresses specific problems you might encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Formation of the C8-epi-lactone diol. | The C8 position, being alpha to the lactone carbonyl, is prone to enolization and subsequent reprotonation from either face, leading to epimerization. This is particularly problematic under basic conditions, for example, during the hydrolysis of an ester precursor to the lactone or in the presence of strong, non-hindered bases. | - Use of Mild Bases: For reactions requiring a base, opt for sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine over smaller, stronger bases like triethylamine (B128534) or hydroxide (B78521) salts. - Careful pH Control: During work-up and purification, maintain a neutral or slightly acidic pH to avoid base-catalyzed epimerization. Use buffered solutions if necessary. - Low Temperatures: Perform base-mediated reactions at low temperatures (e.g., 0 °C or -78 °C) to favor the kinetic product. |
| Formation of the C12-epi-isomer. | The C12 position is allylic to the C15-ketone in a common synthetic intermediate. Both acidic and basic conditions can promote enolization of the ketone, leading to a planar enol or enolate intermediate. Reprotonation at C12 can then occur from either face, resulting in epimerization. | - Mild Reaction Conditions: Avoid prolonged exposure to strong acids or bases. If an acid or base is required, use the mildest reagent possible and maintain low temperatures. - Strategic Synthesis: Plan the synthetic route to minimize the number of steps where the C12 position is susceptible. For instance, the stereoselective reduction of the C15-ketone should be performed under conditions that do not affect the C12 stereocenter. |
| Low diastereoselectivity at C15 (formation of the 15-epi-alcohol). | The reduction of the C15-ketone is a critical step in establishing the correct stereochemistry of the ω-side chain. Non-selective reducing agents will produce a mixture of C15 epimers. | - Biocatalytic Reduction: The use of ketoreductases (KREDs) has been shown to be highly effective, providing excellent diastereomeric ratios (dr), often exceeding 99:1.[1][2] This approach offers mild reaction conditions and high stereoselectivity.[1][2] - Chiral Chemical Reductants: If a chemical approach is preferred, use highly stereoselective reducing agents. While not as selective as enzymatic methods, reagents like (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride) can provide good diastereoselectivity. |
| Difficulty in separating diastereomers. | If epimerization does occur, the resulting diastereomers can be challenging to separate due to their similar physical properties. | - Chromatographic Purification: Utilize high-performance liquid chromatography (HPLC) or flash chromatography with high-resolution stationary phases. Chiral columns may be necessary in some cases. - Derivatization: In some instances, derivatizing the mixture of diastereomers can lead to compounds with more distinct physical properties, facilitating separation by chromatography or crystallization. |
Quantitative Data Summary
The following table summarizes quantitative data from a chemoenzymatic synthesis approach, highlighting the high diastereoselectivity achievable in the key reduction step.
| Reaction Step | Enzyme/Reagent | Substrate | Diastereomeric Ratio (dr) | Reference |
| Reduction of enone intermediate | Ketoreductase (KRED) | Enone 12 | 87:13 to 99:1 | [1][2] |
Experimental Protocols
Protocol 1: Stereoselective Reduction of the Enone Intermediate using a Ketoreductase (KRED)
This protocol is a general guideline based on chemoenzymatic methods for prostaglandin (B15479496) synthesis.[1][2]
Materials:
-
Enone intermediate (substrate)
-
Ketoreductase (KRED) enzyme preparation
-
NADPH (cofactor)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 50 mM potassium phosphate, pH 7.0).
-
Add glucose to the buffer solution to the desired concentration for cofactor regeneration.
-
Add the enone substrate, typically dissolved in a minimal amount of a water-miscible co-solvent if necessary.
-
Add NADPH to the reaction mixture.
-
Initiate the reaction by adding the KRED and GDH enzyme preparations.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography on silica (B1680970) gel.
Visualizations
Logical Workflow for Troubleshooting Epimerization
References
Optimizing reaction times for the synthesis of prostaglandin analogues
Technical Support Center: Optimizing Prostaglandin (B15479496) Analogue Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction times for the synthesis of prostaglandin analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for prostaglandin analogues where reaction time is a critical factor?
A1: The most prevalent and time-sensitive routes include the Corey lactone-based synthesis, convergent approaches utilizing key intermediates, and chemoenzymatic methods. The Corey procedure, a foundational method, involves the stereocontrolled synthesis of a key δ-lactone or γ-lactone intermediate, which serves as a scaffold for adding the upper and lower side chains.[1][2][3][4] Key reactions in these pathways, such as the Horner-Wadsworth-Emmons (HWE) olefination, Wittig reaction, and various oxidation/reduction steps, are often the primary determinants of overall synthesis time and yield.[5][6]
Q2: Which specific reaction steps are typically the slowest or most prone to issues in a standard prostaglandin synthesis workflow?
A2: The rate-limiting steps often involve the formation of carbon-carbon bonds to install the side chains. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions, while powerful, can be slow and require careful optimization of base, solvent, and temperature.[5][7][8][9] Additionally, oxidation steps (e.g., Swern or Collins oxidation) and reductions (e.g., using zinc borohydride) are highly sensitive to reaction conditions and can lead to low yields or side product formation if not precisely controlled, extending the overall process time.[6][10][11]
Q3: How does the choice of olefination reaction (e.g., Horner-Wadsworth-Emmons vs. Wittig) impact reaction time and stereoselectivity?
A3: The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for its reliability and stereocontrol, typically yielding the desired E-alkene with high selectivity.[5][8][9] HWE reactions use more nucleophilic phosphonate (B1237965) carbanions, which can react more readily with hindered ketones compared to Wittig reagents.[5][7] A significant advantage is the easy removal of the water-soluble phosphate (B84403) byproduct, which can simplify purification and reduce overall processing time.[5][9] The Wittig reaction, while versatile, can sometimes lead to mixtures of E/Z isomers and involves a phosphonium (B103445) ylide that can be more challenging to handle and separate from the product.[5]
Q4: What are the critical parameters to control to minimize side reactions and optimize throughput?
A4: Key parameters include temperature, reagent stoichiometry, and reaction time. Many steps, such as Swern oxidations, require very low temperatures (e.g., -78 °C) to prevent side reactions.[10] Precise control over the molar ratios of reagents is crucial to avoid over-oxidation or incomplete conversion.[10] Monitoring reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, preventing both under-reaction and the formation of degradation products from over-reaction.[10]
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific problems that may arise during the synthesis of prostaglandin analogues, with a focus on resolving issues that impact reaction time and efficiency.
Problem 1: Slow or Stalled Horner-Wadsworth-Emmons (HWE) Reaction
-
Possible Cause: Insufficiently strong base or poor solubility of the phosphonate reagent.
-
Suggested Solution:
-
Base Selection: Switch to a stronger base. While NaH is common, bases like KHMDS or NaHMDS can be more effective, especially with less acidic phosphonates.
-
Solvent Choice: Ensure the solvent (typically THF or DME) is anhydrous. The presence of water will quench the carbanion.
-
Temperature: While the initial deprotonation is often done at 0 °C or room temperature, gently warming the reaction mixture (e.g., to 40-50 °C) after the addition of the aldehyde or ketone can sometimes accelerate the reaction. Monitor carefully by TLC to avoid decomposition.
-
Additives: For base-sensitive substrates, the Masamune-Roush conditions, which utilize LiCl and an amine base (like DBU or triethylamine), can be effective at milder temperatures.[7]
-
Problem 2: Low Yield in Oxidation of Alcohols (e.g., Corey Lactone Alcohol)
-
Possible Cause: Inactive oxidizing agent, incorrect temperature, or over-oxidation.
-
Suggested Solution:
-
Reagent Quality: Use freshly prepared or properly stored oxidizing agents. For a Swern oxidation, use freshly opened oxalyl chloride and dry DMSO.[10] For Collins or Jones reagents, ensure the chromium trioxide is pure and dry.[10]
-
Temperature Control: Maintain strict temperature control. For Swern oxidations, the temperature must be kept below -65 °C during the addition of reagents to minimize side reactions.[10]
-
Stoichiometry: Incrementally increase the molar equivalents of the oxidizing agent. A 2- to 5-fold excess is a common starting point for Swern oxidations.[10]
-
Monitor Closely: Track the reaction's progress every 15-30 minutes via TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.[10]
-
Problem 3: Difficult Purification Leading to Extended Processing Times
-
Possible Cause: Co-elution of byproducts or product degradation on silica (B1680970) gel.
-
Suggested Solution:
-
Optimize Chromatography: If byproducts are co-eluting, change the solvent system or the stationary phase. For many prostaglandins, reversed-phase (C18) chromatography can be more effective than normal-phase silica gel.[10]
-
Deactivate Silica Gel: Prostaglandins can be sensitive to the acidic nature of silica gel.[10] To prevent degradation, deactivate the silica by adding a small amount of a base, like triethylamine (B128534) (~1%), to the eluent.[10]
-
Byproduct Removal: In HWE reactions, the phosphate byproduct is water-soluble and can be easily removed with an aqueous extraction, simplifying the subsequent chromatography.[5][9]
-
Data Presentation: Olefination Reaction Comparison
The following table summarizes typical reaction conditions and outcomes for key olefination reactions used in prostaglandin synthesis, based on data from E.J. Corey's synthesis of Prostaglandin F2α and related analogues.[5]
| Reaction | Key Reagents | Typical Reaction Time | Typical Yield | Stereoselectivity | Key Advantage |
| Horner-Wadsworth-Emmons | Phosphonate ester, NaH, DME | 1 - 4 hours | ~70-85% | High (Predominantly E-alkene) | Easy byproduct removal |
| Wittig Reaction | Phosphonium ylide, Dimsyl sodium, DMSO | 3 - 6 hours | ~80% (over 3 steps) | Variable (E/Z mixture possible) | Broad substrate scope |
| Julia-Kocienski Olefination | Sulfone, KHMDS, THF | 2 - 5 hours | Good to high | High (Predominantly E-alkene) | Effective for complex fragments |
Note: Yields are highly substrate-dependent and can include multiple steps in the reported literature.[5]
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Olefination
As adapted from E.J. Corey's total synthesis of Prostaglandin F2α.[5][6]
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 1.2 eq) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexane (B92381) (3x) and suspend it in anhydrous dimethoxyethane (DME).
-
Carbanion Formation: Cool the suspension to 0 °C. Add the phosphonate reagent (1.1 eq) dropwise via syringe. Allow the mixture to stir at room temperature for 60 minutes or until hydrogen evolution ceases.
-
Reaction: Cool the resulting solution to 0 °C and add a solution of the aldehyde intermediate (1.0 eq) in DME dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Swern Oxidation
A general protocol for the oxidation of a secondary alcohol to a ketone.[10]
-
Activator Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (2.2 eq) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C.
-
DMSO Addition: Slowly add a solution of anhydrous dimethyl sulfoxide (B87167) (DMSO) (4.4 eq) in anhydrous DCM, ensuring the internal temperature remains below -65 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Dissolve the prostaglandin alcohol intermediate (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 1-2 hours.
-
Quenching: Add triethylamine (5.0 eq) dropwise while maintaining the temperature below -65 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature over 1-2 hours.
-
Workup: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude ketone, which can be purified by chromatography.[10]
Visualizations
Troubleshooting Workflow for Slow Reactions
This diagram outlines a logical decision-making process for diagnosing and resolving slow or incomplete reactions during prostaglandin synthesis.
Caption: A troubleshooting flowchart for diagnosing slow chemical reactions.
Corey Synthesis Workflow Overview
This diagram provides a simplified overview of the key stages in the classic Corey synthesis for prostaglandins, highlighting the sequence of major transformations.
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Efficient Synthesis of Fluprostenol Lactone Diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of Fluprostenol lactone diol, a key intermediate in the preparation of Fluprostenol. This guide focuses on catalyst selection, offering troubleshooting advice and detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and stereoselective method for synthesizing the core lactone for this compound?
A1: A highly efficient and stereoselective method is the chemoenzymatic approach, which utilizes enzymes for key stereoselective transformations. Specifically, a Baeyer-Villiger monooxygenase (BVMO) can be used for the asymmetric oxidation of a bicyclic ketone to form the chiral lactone core with high enantiomeric excess (ee).[1][2] This biocatalytic method offers excellent stereocontrol under mild reaction conditions.[1]
Q2: Which catalysts are recommended for the stereoselective reduction of the enone precursor to install the ω-side-chain alcohol?
A2: For the diastereoselective reduction of the enone intermediate, a ketoreductase (KRED) is highly effective.[1] KREDs can selectively reduce the ketone to the desired alcohol with high diastereomeric ratios (dr).[1] This enzymatic approach is a milder and more sustainable alternative to traditional chemical reducing agents.
Q3: How can I achieve regioselective protection of the diol intermediate before introducing the ω-side-chain?
A3: Regioselective protection of the diol can be achieved using a catalyst-controlled p-phenylbenzoylation. A copper(II)-catalyzed reaction allows for the selective protection of the C11-OH group, which is crucial for the subsequent steps of the synthesis.[1][2]
Q4: What are the main advantages of a chemoenzymatic approach for this compound synthesis?
A4: The primary advantages of a chemoenzymatic strategy include:
-
High Stereoselectivity: Enzymes like BVMOs and KREDs provide excellent control over stereochemistry, leading to high enantiomeric and diastereomeric purity.[1]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed under mild pH and temperature conditions, which helps to prevent the degradation of sensitive functional groups.
-
Sustainability: This approach often reduces the need for heavy metal catalysts and harsh reagents, making the process more environmentally friendly.
-
High Yields: The combination of enzymatic and chemical steps can lead to high overall yields for the synthesis of Fluprostenol and its intermediates.[1][2]
Troubleshooting Guides
Issue 1: Low Enantioselectivity in the Baeyer-Villiger Oxidation
| Possible Cause | Suggested Solution |
| Suboptimal Enzyme Activity | Ensure the Baeyer-Villiger monooxygenase (BVMO) is active and properly stored. Verify the pH and temperature of the reaction mixture are within the optimal range for the specific enzyme used. |
| Incorrect Co-solvent | The choice of co-solvent can impact enzyme activity and enantioselectivity. Screen different co-solvents to find the optimal one for the reaction. |
| Substrate Inhibition | High concentrations of the ketone substrate can sometimes inhibit enzyme activity. Try lowering the substrate concentration or using a fed-batch approach. |
Issue 2: Poor Diastereoselectivity in the Ketoreductase (KRED) Reduction
| Possible Cause | Suggested Solution |
| Incorrect KRED Variant | Different ketoreductases exhibit different substrate specificities and stereoselectivities. Screen a panel of KREDs to identify the one that provides the highest diastereomeric ratio for your specific enone substrate. |
| Suboptimal pH | The pH of the reaction can significantly influence the stereochemical outcome of the reduction. Optimize the pH of the buffer system used. |
| Cofactor Regeneration Issues | Ensure that the cofactor regeneration system (e.g., using glucose dehydrogenase) is functioning efficiently to maintain the necessary concentration of the reduced cofactor (NADPH or NADH). |
Issue 3: Low Regioselectivity in the Copper(II)-Catalyzed p-Phenylbenzoylation
| Possible Cause | Suggested Solution |
| Incorrect Copper Salt or Ligand | The choice of copper(II) salt and any associated ligands is critical for achieving high regioselectivity. Experiment with different copper sources and additives. |
| Suboptimal Reaction Temperature | Temperature can play a significant role in controlling the regioselectivity of the acylation. Perform the reaction at the recommended low temperature and monitor it closely. |
| Slow Addition of Reagents | The rate of addition of the acylating agent can influence the outcome. A slow, dropwise addition is often recommended to maintain control over the reaction. |
Issue 4: Low Overall Yield
| Possible Cause | Suggested Solution |
| Degradation of Intermediates | Prostaglandin intermediates can be sensitive to pH and temperature. Ensure that all workup and purification steps are performed under appropriate conditions to minimize degradation. |
| Inefficient Purification | Optimize purification methods (e.g., column chromatography) to ensure good separation of the desired product from byproducts and unreacted starting materials. |
| Incomplete Reactions | Monitor reaction progress using techniques like TLC or LC-MS to ensure the reaction has gone to completion before proceeding with the workup. |
Quantitative Data on Catalyst Performance
The following table summarizes the performance of key catalysts in the chemoenzymatic synthesis of Fluprostenol intermediates.
| Reaction Step | Catalyst | Substrate | Product | Yield | Stereoselectivity |
| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | Dichloro-containing bicyclic ketone | Chiral lactone | 38% | 99% ee |
| Diastereoselective Reduction | Ketoreductase (KRED) | Enone intermediate | Allylic alcohol | - | 87:13 to 99:1 dr |
| Regioselective Acylation | Copper(II) salt | Diol intermediate | C11-OH-protected monoester | Good | 3.8:1 rr |
Data is based on a unified chemoenzymatic synthesis strategy.[1] ee = enantiomeric excess; dr = diastereomeric ratio; rr = regioisomeric ratio.
Experimental Protocols
1. Baeyer-Villiger Monooxygenase (BVMO)-Catalyzed Stereoselective Oxidation
This protocol describes the enzymatic oxidation of a dichloro-containing bicyclic ketone to the corresponding chiral lactone.
-
Materials: Dichloro-containing bicyclic ketone, Baeyer-Villiger monooxygenase (BVMO), glucose dehydrogenase (for cofactor regeneration), NADP+, glucose, buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5), organic co-solvent (if necessary).
-
Procedure:
-
In a temperature-controlled reactor, prepare a solution of the buffer, glucose, and NADP+.
-
Add the BVMO and glucose dehydrogenase to the buffer solution.
-
Dissolve the bicyclic ketone substrate in a minimal amount of a suitable organic co-solvent and add it to the enzyme solution.
-
Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle agitation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Ketoreductase (KRED)-Catalyzed Diastereoselective Reduction
This protocol outlines the reduction of an enone intermediate to the corresponding allylic alcohol.
-
Materials: Enone substrate, ketoreductase (KRED), NADPH or NADH, cofactor regeneration system (e.g., isopropanol (B130326) and a suitable alcohol dehydrogenase, or glucose and glucose dehydrogenase), buffer solution (e.g., potassium phosphate buffer, pH 7.0).
-
Procedure:
-
In a reaction vessel, prepare a solution of the buffer and the components of the cofactor regeneration system.
-
Add the KRED enzyme to the solution.
-
Dissolve the enone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Stir the reaction at a controlled temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
-
3. Copper(II)-Catalyzed Regioselective p-Phenylbenzoylation
This protocol describes the selective protection of the C11-OH group of a diol intermediate.
-
Materials: Diol intermediate, p-phenylbenzoyl chloride, copper(II) salt (e.g., CuCl₂), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., a mixture of MeCN and DCM).
-
Procedure:
-
Dissolve the diol intermediate in the solvent system in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -20 °C).
-
Add the copper(II) salt and the base to the reaction mixture.
-
Slowly add a solution of p-phenylbenzoyl chloride in the reaction solvent to the mixture.
-
Stir the reaction at the low temperature for the specified time, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the desired mono-protected product by column chromatography.
-
Visualizations
Caption: Catalyst selection workflow for this compound synthesis.
Caption: Simplified chemoenzymatic pathway to this compound.
References
Managing impurities in large-scale Fluprostenol lactone diol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Fluprostenol lactone diol. The content is designed to address specific issues related to impurity management and control.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the large-scale synthesis of this compound?
A1: During the synthesis of this compound, a key intermediate for Fluprostenol, several types of impurities can arise. These are broadly categorized as organic impurities, which include process-related impurities and degradation products.[1][2] Common examples include:
-
Diastereomers and Epimers: Specifically, the 15R-epimer is a common stereoisomeric impurity that can be difficult to separate from the desired 15S-isomer.
-
Unreacted Intermediates: Carry-over of starting materials or intermediates from previous steps, such as the Corey lactone, can occur if reactions do not go to completion.[3][4]
-
By-products: Side reactions can generate structurally similar compounds that may be challenging to remove.
-
Degradation Products: The prostaglandin (B15479496) structure can be sensitive to pH and temperature, leading to degradation if not handled or stored properly.[5][6]
Q2: What are the regulatory expectations for impurity profiling in intermediates like this compound?
A2: Regulatory agencies like the FDA require comprehensive impurity profiling to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][7] This involves the identification, quantification, and qualification of impurities. For key intermediates like this compound, it is crucial to control impurities that may be carried over to the final API. The International Council for Harmonisation (ICH) guidelines provide a framework for acceptable limits of impurities.[7][8]
Q3: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for robust impurity profiling.[8][9]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying known and unknown impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is powerful for identifying unknown impurities by providing molecular weight information.[7][9]
-
Gas Chromatography (GC): Useful for detecting volatile organic impurities, such as residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of isolated impurities.[1][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the production and purification of this compound.
Problem 1: High levels of the 15R-epimer are detected in the final product.
-
Possible Cause 1: Suboptimal Reducing Agent or Reaction Conditions. The reduction of the C15-keto group is a critical stereoselective step. The choice of reducing agent and reaction temperature can significantly impact the ratio of 15S to 15R epimers.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the reducing agent is fresh and has been stored under the correct conditions.
-
Optimize Temperature: Conduct the reduction at a lower temperature (e.g., -78°C) to improve stereoselectivity.[5]
-
Screen Reducing Agents: If the issue persists, consider screening alternative stereoselective reducing agents.
-
Chromatographic Purification: Enhance the resolution of your chromatographic purification step to improve the separation of the 15S and 15R epimers. This may involve optimizing the mobile phase, stationary phase, or loading conditions.
-
Problem 2: An unknown peak is consistently observed in the HPLC chromatogram.
-
Possible Cause: Formation of a new by-product or degradation product. This could be due to a change in raw material quality, reaction parameters, or storage conditions.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS to determine the molecular weight of the unknown impurity.[10] If possible, isolate the impurity using preparative HPLC for structural elucidation by NMR.[11]
-
Review Process Parameters: Analyze the production batches where the impurity was observed and look for any deviations in temperature, reaction time, pH, or raw material sources.[5]
-
Conduct Stress Studies: Perform forced degradation studies on a pure sample of this compound under acidic, basic, oxidative, and thermal stress to see if the unknown impurity can be intentionally generated. This can help identify its origin.
-
Problem 3: Poor yield after purification.
-
Possible Cause 1: Inefficient Extraction or Work-up. The product may be lost during aqueous washes or extractions if the pH or solvent choice is not optimal. Prostaglandins (B1171923) can be unstable in strongly acidic or basic conditions.[5]
-
Troubleshooting Steps:
-
Optimize pH: Ensure the pH during work-up is maintained in a range that ensures the stability of the lactone diol.
-
Solvent Selection: Verify that the extraction solvent provides good solubility for the product while minimizing the co-extraction of impurities.
-
-
Possible Cause 2: Inefficient Chromatographic Purification. The product may not be eluting completely from the column, or the fractions may be cut incorrectly.
-
Troubleshooting Steps:
-
Optimize Elution: Adjust the solvent system to ensure complete elution of the product from the column.[5]
-
Monitor Fractions: Use a sensitive detection method (e.g., TLC or HPLC) to analyze all fractions and prevent premature disposal of product-containing fractions.
-
Data Presentation
Table 1: Effect of Reduction Temperature on 15S/15R Epimer Ratio
| Reaction Temperature (°C) | 15S-Epimer (%) | 15R-Epimer (%) |
| 0 | 85.2 | 14.8 |
| -20 | 90.5 | 9.5 |
| -50 | 95.1 | 4.9 |
| -78 | 98.6 | 1.4 |
Table 2: Common Analytical Methods for Impurity Profiling
| Analytical Technique | Purpose | Typical Limit of Quantification (LOQ) |
| HPLC-UV | Quantification of known impurities and degradation products | 0.05% |
| LC-MS | Identification of unknown impurities | N/A (provides mass information) |
| GC-FID/MS | Quantification and identification of residual solvents | 1-10 ppm |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Visualizations
Caption: A logical workflow for troubleshooting impurities.
Caption: Simplified synthesis showing impurity formation.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. veeprho.com [veeprho.com]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]
- 4. US8901319B2 - Process for the preparation of F-series prostaglandins - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. biomedres.us [biomedres.us]
- 9. ijprajournal.com [ijprajournal.com]
- 10. documents.lgcstandards.com [documents.lgcstandards.com]
- 11. ijnrd.org [ijnrd.org]
Technical Support Center: Refinement of Workup Procedures for Fluprostenol Lactone Diol Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the workup of Fluprostenol lactone diol reactions.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of the lactone diol intermediate in Fluprostenol synthesis?
The this compound is a key intermediate in the total synthesis of Fluprostenol, a potent prostaglandin (B15479496) F2α analogue.[1][2] This bicyclic intermediate, often derived from a Corey lactone equivalent, provides a rigid framework that allows for the stereocontrolled introduction of the two side chains of the prostaglandin.[3] The successful synthesis and purification of this intermediate are crucial for achieving high yields and purity of the final active pharmaceutical ingredient.
Q2: What are the main challenges in the workup and purification of prostaglandin intermediates like this compound?
The primary challenges include:
-
Stereocontrol: Ensuring the correct stereochemistry at multiple chiral centers.[3]
-
Product Degradation: Prostaglandins and their intermediates can be sensitive to acidic or basic conditions, potentially leading to dehydration or other side reactions.[4]
-
Purification Difficulties: The separation of diastereomers and other closely related impurities can be challenging, often requiring careful chromatographic techniques or fractional crystallization.[5][6]
-
Lactone Ring Stability: The lactone ring can be susceptible to hydrolysis under certain pH conditions.
Q3: What are common analytical techniques to monitor the reaction and assess the purity of this compound?
Thin Layer Chromatography (TLC) is a common method for monitoring the progress of the reaction. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is used to separate and quantify enantiomers and diastereomers, ensuring the optical purity of the intermediate.[6][7] Mass Spectrometry (MS) is employed to confirm the molecular weight of the product and identify any byproducts.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Extraction | Incomplete extraction from the aqueous phase. | Use a mixed solvent system for extraction, such as Ethyl Acetate:Tetrahydrofuran (EtOAc:THF), to improve the solubility of the diol.[5] Ensure the pH of the aqueous layer is optimized for the neutral form of the molecule to maximize partitioning into the organic layer. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. | |
| Product degradation during workup. | Avoid strong acids and bases. Use a mild acidic wash (e.g., saturated oxalic acid solution or 1% HCl) followed by a saturated sodium bicarbonate wash to neutralize.[4][5] Perform workup steps at low temperatures if the product is thermally sensitive. | |
| Product Degradation During Purification | Degradation on acidic silica (B1680970) gel during column chromatography. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[4] |
| Lactone hydrolysis. | Ensure all solvents are dry and avoid prolonged exposure to protic solvents, especially under non-neutral pH conditions. | |
| Difficulty in Separating Diastereomers | Co-elution during column chromatography. | Optimize the solvent system for column chromatography. A multi-component eluent system may be required to achieve better separation. Consider using a different stationary phase if silica gel is ineffective. |
| Inefficient fractional crystallization. | If separating diastereomeric salts, ensure slow cooling and seeding with a pure crystal to promote selective crystallization.[3] | |
| Presence of Unreacted Starting Material | Incomplete reaction. | Before workup, ensure the reaction has gone to completion using TLC or LC-MS analysis. If the reaction is stalled, re-evaluate the reaction conditions (time, temperature, reagent stoichiometry). |
| Poor Crystallization of the Final Product | Presence of impurities inhibiting crystal formation. | Re-purify the material using column chromatography. Ensure the crystallization solvent is appropriate and of high purity. |
| Product is an oil at room temperature. | Some prostaglandin intermediates are not solids and may require purification by chromatography.[10] |
Experimental Protocols
General Workup Procedure for a this compound Reaction (Example)
This protocol is a synthesized example based on common procedures for related prostaglandin intermediates.[4][5][11]
-
Reaction Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath. If an oxidizing agent like a Swern reagent was used, quench by the slow addition of triethylamine.[4] For other reaction types, an appropriate quenching agent should be used (e.g., water, saturated ammonium (B1175870) chloride).
-
pH Adjustment: Adjust the pH of the aqueous solution to approximately 3-4 with a saturated oxalic acid solution or a dilute HCl solution.[5]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent. An Ethyl Acetate:Tetrahydrofuran (EtOAc:THF) mixture (e.g., 10:1) can be effective.[5]
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature to obtain the crude product.
-
Purification: The crude product can be purified by:
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly.
-
Column Chromatography: If crystallization is not effective, purify using silica gel column chromatography with an appropriate eluent system.
-
Protocol for Separation of Enantiomers via Diastereomeric Salt Formation
This is a general procedure for resolving a racemic mixture of a carboxylic acid intermediate, which can be a precursor to the lactone diol.[3]
-
Hydrolysis: The racemic lactone is hydrolyzed to the corresponding hydroxy acid using a base (e.g., NaOH).
-
Acidification: The reaction mixture is acidified to a pH of 3.5-4 to protonate the carboxylic acid.
-
Extraction: The hydroxy acid is extracted into an organic solvent.
-
Salt Formation: A chiral amine, such as (+)-α-methylbenzylamine, is added to the solution of the hydroxy acid to form diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization from a suitable solvent. The less soluble diastereomer will crystallize out first.
-
Liberation of the Enantiomer: The pure diastereomeric salt is treated with a base to remove the chiral amine, followed by acidification to regenerate the enantiomerically pure hydroxy acid, which can then be re-lactonized.
Data Presentation
Table 1: Comparison of Purification Methods for Prostaglandin Intermediates
| Purification Method | Advantages | Disadvantages | Typical Purity Achieved |
| Crystallization | Scalable, cost-effective, can yield very high purity. | Not suitable for all compounds (oils or amorphous solids), potential for co-crystallization of impurities. | >99% |
| Silica Gel Chromatography | Widely applicable, good for separating compounds with different polarities. | Can cause degradation of sensitive compounds, may not separate closely related diastereomers effectively.[4] | 95-99% |
| Chiral HPLC | Excellent for separating enantiomers and diastereomers.[6] | Not easily scalable for large quantities, more expensive. | >99% ee |
| Fractional Crystallization of Diastereomeric Salts | A classical and effective method for resolving racemates.[3] | Requires a suitable chiral resolving agent, can be labor-intensive. | >98% ee |
Visualizations
Caption: General experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for this compound workup.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caming.com [caming.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 6. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]
Strategies to Enhance the Efficiency of the Corey Lactone Pathway: A Technical Support Center
Welcome to the technical support center for the Corey lactone pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of their experiments.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Corey lactone and its derivatives, providing potential causes and solutions in a structured format.
Issue 1: Low Yield in Baeyer-Villiger Oxidation
Question: My Baeyer-Villiger oxidation of the bicyclic ketone to the Corey lactone is resulting in a low yield. What are the possible causes and how can I troubleshoot this?
Answer: Low yields in this step can arise from several factors, including incomplete reaction, side reactions, or product degradation.[1]
| Possible Cause | Suggested Solution | Rationale |
| Incomplete Reaction | - Increase the equivalents of the peroxy acid (e.g., m-CPBA) to 1.2-1.5 equivalents.- Extend the reaction time and monitor progress by TLC.- Ensure the reaction temperature is appropriate; some substrates may require gentle heating. | The reaction can be slow for some substrates, and ensuring a slight excess of the oxidizing agent can drive the reaction to completion. |
| Side Reactions | - Use a buffered system (e.g., Na₂HPO₄) to maintain a neutral pH.[1]- Choose a more selective peroxy acid if other oxidizable functional groups are present. | Peroxy acids can react with other functional groups, such as alkenes, leading to undesired byproducts. Buffering the reaction can prevent acid-catalyzed side reactions. |
| Product Degradation | - Perform the workup under mild conditions, avoiding strong acids or bases.- Minimize the time the product is on silica (B1680970) gel during purification, as it can be sensitive.[2] | The lactone product can be susceptible to hydrolysis or other degradation pathways under harsh workup or purification conditions. |
| Incorrect Regioselectivity | - The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[3][4] Ensure the desired migration is favored.- In some cases, the choice of peroxy acid and Lewis acid catalyst can influence regioselectivity. | The Baeyer-Villiger oxidation's regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl.[5] |
Issue 2: Over-reduction of Lactone with DIBAL-H
Question: I am trying to reduce the Corey lactone to the corresponding lactol (Corey diol precursor), but I am observing significant formation of the diol. How can I prevent this over-reduction?
Answer: Over-reduction with Diisobutylaluminium Hydride (DIBAL-H) is a common issue and is highly dependent on reaction conditions.[6][7]
| Possible Cause | Suggested Solution | Rationale |
| Reaction Temperature Too High | - Strictly maintain the reaction temperature at or below -78 °C (dry ice/acetone bath) throughout the DIBAL-H addition and for the duration of the reaction.[6][8] | At low temperatures, the tetrahedral intermediate formed after the initial hydride attack is stable, preventing the elimination of the alkoxy group and subsequent reduction to the diol.[9] |
| Excess DIBAL-H | - Use precisely one equivalent of DIBAL-H.[7]- Titrate the DIBAL-H solution before use to determine its exact concentration, as it can degrade over time. | Using more than one equivalent of DIBAL-H will lead to the reduction of the intermediate aldehyde/lactol to the alcohol/diol.[7] |
| Rate of Addition Too Fast | - Add the DIBAL-H solution dropwise to the lactone solution.[6] | Slow addition helps to maintain a low localized concentration of the reducing agent and better control the reaction temperature.[7] |
| Improper Work-up | - Quench the reaction at -78 °C by the slow, dropwise addition of a proton source like methanol (B129727) before warming to room temperature.[7] | A carefully controlled quench at low temperature protonates the intermediate, leading to the formation of a hemiacetal which then collapses to the lactol. This prevents any remaining DIBAL-H from reacting further as the temperature is raised.[7] |
Issue 3: Low Enantioselectivity in Corey-Itsuno Reduction
Question: The stereoselective reduction of my ketone intermediate using the Corey-Itsuno (CBS) reduction is giving low enantiomeric excess (ee). What could be the reasons?
Answer: The enantioselectivity of the Corey-Itsuno reduction is highly sensitive to the reaction conditions and the purity of the reagents.[10][11]
| Possible Cause | Suggested Solution | Rationale |
| Presence of Water | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents and reagents.[10][12] | Water can react with the borane (B79455) and the CBS catalyst, leading to the formation of non-chiral reducing agents and a decrease in enantioselectivity.[13] |
| Incorrect Reaction Temperature | - Perform the reaction at the optimized temperature for the specific substrate and catalyst. Generally, lower temperatures favor higher enantioselectivity.[10] | Temperature affects the stability of the transition state and the rate of the non-catalyzed background reaction. |
| Impure CBS Catalyst or Borane | - Use a freshly opened bottle of the CBS catalyst or prepare it in situ from the corresponding amino alcohol and borane.- Use a high-quality source of borane (e.g., BH₃·THF complex). | The purity and activity of the catalyst and the borane source are critical for achieving high enantioselectivity. |
| Substrate-Catalyst Mismatch | - Consider screening different chiral oxazaborolidine catalysts with varying steric and electronic properties.[10] | The structure of the substrate can significantly influence the degree of stereocontrol exerted by a particular CBS catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a Swern oxidation over a PCC oxidation for the alcohol in the Corey lactone pathway?
A1: The Swern oxidation offers several advantages over pyridinium (B92312) chlorochromate (PCC) oxidation. It is performed under mild, basic conditions, which is beneficial for sensitive substrates.[14] Furthermore, it avoids the use of carcinogenic chromium reagents, making it a more environmentally friendly option.[15] However, a drawback of the Swern oxidation is the formation of the foul-smelling byproduct, dimethyl sulfide.[15]
Q2: How critical is the choice of protecting groups in the Corey lactone pathway?
A2: The choice of protecting groups is crucial for the success of the synthesis.[16] They are necessary to mask reactive functional groups and prevent unwanted side reactions during various transformations. An effective protecting group strategy involves groups that are stable under a given set of reaction conditions but can be selectively removed under mild conditions without affecting other parts of the molecule. Inefficient protecting group strategies can lead to lower overall yields and complex purification steps.[17]
Q3: Are there more efficient alternatives to the classical Corey lactone synthesis?
A3: Yes, several more efficient and step-economical routes have been developed. One-pot syntheses have been reported that can produce the Corey lactone in a significantly shorter time and with a higher overall yield by minimizing purification steps of intermediates.[18][19] Chemoenzymatic strategies, which utilize enzymes for key stereoselective steps, also offer a powerful alternative to construct the chiral core of prostaglandins (B1171923) with high efficiency and enantioselectivity.[20][21]
Q4: My Wittig reaction to introduce the alpha-chain is giving low yields. What should I check?
A4: Low yields in the Wittig reaction can be due to several factors. First, ensure that the phosphonium (B103445) ylide was successfully generated by using a strong enough base (e.g., n-BuLi, NaH) and anhydrous conditions. The reactivity of the ylide is also important; stabilized ylides are less reactive and may require harsher conditions or fail to react with ketones.[22] Also, consider the stability of your aldehyde substrate under the basic reaction conditions.
Q5: What is the purpose of the iodolactonization step in some variations of the Corey synthesis?
A5: Iodolactonization is a powerful method for constructing the lactone ring while simultaneously introducing an iodine atom.[23] This reaction proceeds through the formation of an iodonium (B1229267) ion from an alkene, which is then intramolecularly trapped by a carboxylic acid. The resulting iodolactone can be a key intermediate, and the iodine atom can be subsequently removed or used in further transformations.[2][23]
Diagrams
Caption: Overview of the key transformations in the Corey lactone pathway.
Caption: A general workflow for troubleshooting common issues in the Corey lactone synthesis.
Quantitative Data Summary
The following tables summarize quantitative data for key steps and alternative routes in the Corey lactone pathway.
Table 1: Comparison of Yields for Key Transformations
| Transformation | Reagents | Typical Yield | Reference |
| Baeyer-Villiger Oxidation | m-CPBA, Na₂HPO₄ | 80-90% | [2] |
| Iodolactonization | I₂, NaHCO₃ | ~89% | [2] |
| DIBAL-H Reduction (Lactone to Lactol) | DIBAL-H, -78 °C | >90% | [24] |
| Swern Oxidation (Alcohol to Aldehyde) | (COCl)₂, DMSO, Et₃N | >90% | [25] |
Table 2: Comparison of Different Synthetic Routes to Corey Lactone
| Synthetic Route | Key Features | Overall Yield | Number of Steps | Reference |
| Classical Corey Synthesis | Multi-step, involves resolution | Variable | ~9 steps to chiral lactone | [21] |
| One-Pot Synthesis (Hayashi et al.) | Domino Michael/Michael reaction, rapid | 50% | 1 pot, 7 reaction steps | [18][19] |
| Chemoenzymatic Synthesis | Biocatalytic Baeyer-Villiger oxidation | 58% (five operations) | Shorter sequence | [19][20] |
Experimental Protocols
Protocol 1: DIBAL-H Reduction of Corey Lactone to Lactol
Objective: To selectively reduce the lactone to the corresponding lactol, preventing over-reduction to the diol.[6][7]
Materials:
-
Corey Lactone
-
Anhydrous Dichloromethane (DCM) or Toluene
-
DIBAL-H (1.0 M solution in a suitable solvent)
-
Methanol
-
Aqueous Rochelle's salt solution (potassium sodium tartrate)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the Corey lactone (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.0 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Add the aqueous Rochelle's salt solution and stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactol.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Swern Oxidation of Corey Diol to Corey Aldehyde
Objective: To selectively oxidize the primary alcohol of the Corey diol to the corresponding aldehyde.[25][26]
Materials:
-
Corey Diol
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Water
-
Aqueous HCl (1 M)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of oxalyl chloride (1.2-1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO (2.4-2.7 eq.) dropwise.
-
Stir the mixture for 10-15 minutes at -78 °C.
-
Add a solution of the Corey diol (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0-7.0 eq.) dropwise, and stir for an additional 10-20 minutes at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1-1.5 hours.
-
Add water to quench the reaction, followed by 1 M HCl to adjust the pH to ~4.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
References
- 1. Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
- 15. Swern Oxidation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 18. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 22. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 23. Iodolactonization - Wikipedia [en.wikipedia.org]
- 24. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Fluprostenol Lactone Diol
Fluprostenol (B1673476), a synthetic analogue of prostaglandin (B15479496) F2α, is a potent luteolytic agent used in veterinary medicine. A key intermediate in its synthesis is the fluprostenol lactone diol. This guide provides a comparative analysis of two prominent synthetic routes to this intermediate: a modern chemoenzymatic approach and a classic total synthesis strategy relying on the Corey lactone. This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these methodologies, supported by quantitative data and detailed experimental protocols.
Comparison of Synthetic Routes
The two routes are evaluated based on their starting materials, key strategic steps, overall efficiency, and reliance on different catalytic methods.
| Parameter | Chemoenzymatic Route | Corey Lactone-Based Route |
| Starting Material | Dichloro-containing bicyclic ketone | Corey Lactone p-phenylbenzoate (B8346201) |
| Key Strategy | Biocatalytic desymmetrization and enzymatic reduction | Stereocontrolled functionalization of a pre-existing chiral core |
| Number of Steps | Approximately 11-12 steps to Fluprostenol | Variable, but generally comparable |
| Overall Yield | 3.8–8.4% to Fluprostenol[1][2] | Varies depending on specific reagents and protecting groups |
| Key Features | High enantioselectivity from enzymatic reactions, use of flow chemistry | Well-established transformations, relies on protecting group chemistry |
| Primary Alcohol Source | Prins reaction on a bicyclic lactone | Reduction of an ester or aldehyde derived from the Corey lactone |
Route 1: Chemoenzymatic Synthesis
This contemporary approach leverages the high selectivity of enzymes to establish key stereocenters, offering an elegant pathway to the target molecule. The synthesis commences with a readily available dichloro-containing bicyclic ketone.
A pivotal step in this route is the Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of the bicyclic ketone, which yields a chiral lactone with high enantiomeric excess (99% ee).[1][2] Subsequent chemical transformations, including dechlorination and a Prins reaction, are employed to construct the core structure of the this compound.[2] A ketoreductase (KRED)-catalyzed diastereoselective reduction is then used to install the desired stereochemistry on the side chain.[1]
Experimental Protocol: Chemoenzymatic Synthesis of this compound Intermediate
Step 1: BVMO-Catalyzed Oxidation A culture of E. coli expressing a Baeyer-Villiger monooxygenase is used to oxidize the dichloro-containing bicyclic ketone. The reaction is typically carried out in a buffered aqueous medium with glucose as a co-substrate for cofactor regeneration. The product lactone is then extracted with an organic solvent.
Step 2: Dechlorination and Prins Reaction in Flow The resulting lactone is subjected to a continuous flow dechlorination using zinc powder packed in a reactor.[2] The output from this step is then directly mixed with a solution of paraformaldehyde in formic and sulfuric acid and passed through a heated reactor coil to induce a Prins reaction, forming a key tricyclic intermediate.[2]
Step 3: Deformylation The crude product from the Prins reaction is then deformylated using sodium methoxide (B1231860) in methanol (B129727) in a subsequent flow reactor to yield the diol.[2]
Step 4: Oxidation and Horner-Wadsworth-Emmons Olefination The primary alcohol of the diol is selectively protected, and the secondary alcohol is oxidized to a ketone. The ω-side chain is then introduced via a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate (B1237965) ylide.
Step 5: KRED-Catalyzed Reduction The resulting enone is then stereoselectively reduced using a ketoreductase to afford the desired allylic alcohol, a key feature of the fluprostenol structure.
Synthesis Pathway
Caption: Chemoenzymatic synthesis of this compound.
Route 2: Corey Lactone-Based Synthesis
This classical approach is a cornerstone of prostaglandin synthesis and relies on the versatile and stereochemically defined Corey lactone as the starting material. The synthesis involves the sequential introduction of the α- and ω-side chains onto the cyclopentane (B165970) core.
The Corey lactone, which can be prepared through various methods including an asymmetric Diels-Alder reaction, provides a rigid framework that allows for high stereocontrol in subsequent transformations. The synthesis of fluprostenol from this intermediate involves the protection of hydroxyl groups, oxidation of the primary alcohol to an aldehyde, introduction of the ω-side chain via a Wittig or Horner-Wadsworth-Emmons reaction, and subsequent functional group manipulations to complete the synthesis.
Experimental Protocol: Corey Lactone-Based Synthesis of this compound
Step 1: Protection of Hydroxyl Group The secondary hydroxyl group of the Corey lactone p-phenylbenzoate is protected, typically as a silyl (B83357) ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether, to prevent its participation in subsequent reactions.
Step 2: Reduction and Oxidation The p-phenylbenzoate ester is reduced to the corresponding primary alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). The resulting alcohol is then oxidized to the aldehyde (the "Corey aldehyde") using a mild oxidizing agent such as the Dess-Martin periodinane or by Swern oxidation.
Step 3: Introduction of the ω-Side Chain The ω-side chain is installed by reacting the Corey aldehyde with the appropriate phosphonium (B103445) ylide (Wittig reaction) or phosphonate carbanion (Horner-Wadsworth-Emmons reaction). The choice of reagent is crucial for establishing the correct stereochemistry of the double bond.
Step 4: Reduction of the C-15 Ketone The ketone at the C-15 position of the newly introduced side chain is stereoselectively reduced to the corresponding alcohol. This is often achieved using a bulky reducing agent to ensure the desired stereoisomer is obtained.
Step 5: Deprotection and Lactonization The protecting groups on the hydroxyl functions are removed, and the carboxylic acid side chain (α-chain) is introduced, typically through another Wittig reaction after reduction of the lactone to a lactol. The final this compound is obtained after these transformations.
Synthesis Pathway
Caption: Corey Lactone-based synthesis of this compound.
Conclusion
Both the chemoenzymatic and the Corey lactone-based routes offer viable pathways to this compound, each with its own set of advantages and challenges. The chemoenzymatic route represents a more modern approach, capitalizing on the precision of biocatalysis to achieve high stereoselectivity, and can be amenable to more sustainable manufacturing processes such as flow chemistry. The Corey lactone-based synthesis, while being a more traditional method, is well-established and offers a high degree of flexibility through the vast literature on prostaglandin synthesis. The choice of a particular route will depend on factors such as the availability of starting materials and specialized equipment (e.g., for biocatalysis or flow chemistry), cost considerations, and the desired scale of the synthesis.
References
- 1. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluprostenol Lactone Diol and Other Prostaglandin Precursors in PGF2α Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluprostenol lactone diol and other key precursors in the synthesis of prostaglandin (B15479496) F2α (PGF2α) analogues, a critical class of therapeutic agents. By presenting experimental data, detailed methodologies, and visual representations of synthetic and signaling pathways, this document aims to inform strategic decisions in drug discovery and development.
Introduction
Prostaglandin F2α (PGF2α) analogues are potent therapeutic agents, most notably used in ophthalmology to reduce intraocular pressure in patients with glaucoma. The chemical synthesis of these complex molecules is a significant challenge, requiring precise stereochemical control. The choice of the starting precursor is a critical factor that can significantly impact the efficiency, yield, and scalability of the synthesis. This guide focuses on a comparative analysis of this compound and the widely used Corey lactone diol, providing a quantitative and qualitative assessment of their performance as precursors for PGF2α analogues such as Travoprost (B1681362).
Quantitative Comparison of Precursors
The following table summarizes key quantitative data for the synthesis of PGF2α analogues from different precursors. It is important to note that a direct head-to-head comparison is often challenging due to variations in synthetic strategies, target molecules, and reporting standards in the literature. The data presented here is compiled from various sources to provide a representative overview.
| Precursor | Target Analogue | Key Synthetic Strategy | Reported Overall Yield | Number of Steps (from precursor) | Key Advantages | Key Disadvantages |
| This compound Intermediate | Travoprost | Chemoenzymatic | ~51% (from enone to Fluprostenol)[1][2] | ~4-5 | High stereoselectivity from enzymatic steps.[1][2] | May require specialized biocatalysts. |
| Corey Lactone Diol (p-phenylbenzoyl protected) | Travoprost | Corey Synthesis | ~7% (overall yield from protected lactone)[3][4] | ~6-8 | Well-established and versatile for various PGF2α analogues.[5][6] | Can involve multiple protection/deprotection steps, potentially lowering overall yield.[1] |
| Bicyclic Ketone | Fluprostenol, Travoprost | Chemoenzymatic | 3.8-8.4% (overall yield from bicyclic ketone)[1][2] | 11-12 | Unified approach to synthesize multiple PGs.[1] | Longer synthetic route from this early-stage precursor. |
Experimental Protocols
Synthesis of Travoprost from a Corey Lactone Derivative (p-phenylbenzoyl protected)
This protocol is a representative synthesis based on established Corey-type syntheses.
Step 1: Oxidation of p-phenylbenzoyl (PPB)-Corey-lactone to the Aldehyde
-
Reagents: PPB-Corey-lactone, Diisopropylcarbodiimide, Dimethyl sulfoxide (B87167) (DMSO) in phosphoric acid, Toluene (B28343).
-
Procedure: Suspend PPB-Corey-lactone in anhydrous toluene under an inert atmosphere. Add diisopropylcarbodiimide followed by a solution of DMSO in phosphoric acid. Heat the reaction mixture to approximately 50°C. Monitor the reaction progress by TLC. Upon completion, the mixture is cooled.[3][4]
Step 2: Horner-Wadsworth-Emmons (HWE) Reaction to form the Enone
-
Reagents: The aldehyde from Step 1, Travoprost phosphonate (B1237965), Potassium hydroxide (B78521), Toluene.
-
Procedure: To the cooled reaction mixture from Step 1, add solid potassium hydroxide followed by a solution of Travoprost phosphonate in toluene at a controlled temperature (e.g., -10°C). Stir until the reaction is complete (monitored by TLC). The reaction is then quenched with an acidic solution, and the product is extracted with an organic solvent.[3][4]
Step 3: Stereoselective Reduction of the Enone
-
Reagents: The enone from Step 2, a borane-based reducing agent (e.g., N,N-diethylaniline-borane complex with a Corey catalyst), appropriate solvent.
-
Procedure: Dissolve the enone in a suitable aprotic solvent. Add the stereoselective reducing agent at a low temperature. The reaction is monitored for the conversion of the ketone to the desired alcohol. The product is then purified, often by crystallization, to remove diastereomeric impurities.[3][4]
Step 4: Reduction of the Lactone
-
Reagents: The product from Step 3, Diisobutylaluminum hydride (DIBAL-H), Toluene or THF.
-
Procedure: Dissolve the lactone in an anhydrous solvent and cool to a low temperature (e.g., -78°C). Add DIBAL-H dropwise and stir for a specified time. The reaction is quenched with methanol (B129727), and the product is worked up.[2]
Step 5: Removal of the p-phenylbenzoyl Protecting Group
-
Reagents: The diol from Step 4, Potassium carbonate, Methanol.
-
Procedure: Dissolve the protected diol in methanol and add potassium carbonate. Stir at a moderate temperature until the deprotection is complete. The product is then purified.[7]
Step 6: Wittig Reaction to form the Carboxylic Acid
-
Reagents: The triol from Step 5, (4-carboxybutyl)triphenylphosphonium bromide, a suitable base (e.g., dimsyl sodium in DMSO).
-
Procedure: Perform a Wittig reaction to introduce the α-chain, forming the free acid of Travoprost (Fluprostenol).
Step 7: Esterification to Travoprost
-
Reagents: Fluprostenol, Isopropyl iodide, a suitable base (e.g., DBU), Acetone.
-
Procedure: Esterify the carboxylic acid with isopropyl iodide in the presence of a non-nucleophilic base to yield Travoprost. The final product is purified by chromatography.[2]
Chemoenzymatic Synthesis of Fluprostenol (precursor to Travoprost)
This protocol is based on a modern chemoenzymatic approach.
Step 1: Baeyer-Villiger Monooxygenase (BVMO)-catalyzed oxidation
-
Reagents: A suitable bicyclic ketone precursor, BVMO enzyme, cofactor (e.g., NADPH), buffer.
-
Procedure: In a buffered aqueous solution, incubate the bicyclic ketone with the BVMO enzyme and a cofactor regeneration system. The reaction is monitored by HPLC or GC. Upon completion, the lactone product is extracted with an organic solvent and purified.[5]
Step 2: Ketoreductase (KRED)-catalyzed Diastereoselective Reduction
-
Reagents: The enone intermediate, KRED enzyme, cofactor (e.g., NADPH), buffer.
-
Procedure: The enone is subjected to a diastereoselective reduction using a specific ketoreductase to install the desired stereochemistry at the C-15 position. The reaction is carried out in a buffered solution, and the product is extracted and purified.[2]
Step 3: Subsequent Synthetic Transformations
-
The resulting intermediate, which would be a functionalized lactone diol similar in structure to this compound, is then converted to Fluprostenol through a series of chemical steps including lactone reduction and side-chain installations, similar to steps 4, 6, and 7 in the Corey-type synthesis. The final step to obtain Travoprost is the esterification of Fluprostenol.[1]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the synthetic process, the following diagrams are provided.
Caption: PGF2α Signaling Pathway.
Caption: Synthetic Workflow.
Conclusion
The choice between this compound and other prostaglandin precursors like Corey lactone diol depends on several factors, including the specific synthetic strategy employed, the desired scale of production, and the availability of specialized reagents and enzymes. While the Corey lactone-based synthesis is a well-established and versatile method, modern chemoenzymatic approaches utilizing intermediates structurally related to this compound offer the potential for higher stereoselectivity and more efficient routes to specific PGF2α analogues. This guide provides the foundational information for researchers to make informed decisions in the design and execution of PGF2α analogue synthesis.
References
- 1. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 4. US20160137621A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2859923A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
A Researcher's Guide to Purity Comparison of Commercially Available Fluprostenol Lactone Diol
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative overview of commercially available Fluprostenol lactone diol, a key intermediate in the synthesis of potent prostaglandin (B15479496) F2α analogs like Travoprost. We present publicly available purity data from various suppliers and offer a detailed experimental protocol for independent verification.
Commercial Availability and Stated Purity
This compound is available from several chemical suppliers. The table below summarizes the stated purity from a selection of these vendors. It is important to note that this data is as reported by the suppliers and independent verification is always recommended.
| Supplier | Stated Purity | Identification Methods Cited | CAS Number |
| Caming Pharmaceutical | 98% min | HNMR, HPLC[1] | 53872-60-9[1] |
| Cayman Chemical | ≥98% | Not specified on product page, but known for extensive in-house analysis | 53872-60-9[2][3] |
| Nordic Biosite (distributor for Cayman Chemical) | ≥98% | Not specified on product page | 53872-60-9[2] |
The Critical Role of Purity in Research
Experimental Protocol for Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of pharmaceutical intermediates like this compound.[4][5][6][7] The following protocol outlines a general method for its analysis.
Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area of all components detected.
1. Materials and Equipment:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
This compound reference standard (if available)
-
Sample(s) of commercially available this compound.
-
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Prostaglandin analogs often lack a strong chromophore, so detection at low wavelengths, such as 210 nm, is common.[8]
-
Injection Volume: 10 µL.
-
Run Time: 30 minutes (or until all impurity peaks have eluted).
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 5 mg of the this compound reference standard in 10 mL of methanol to create a 0.5 mg/mL stock solution.
-
Sample Solution: Prepare a solution of the commercial this compound sample at the same concentration (0.5 mg/mL) in methanol.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Run the analysis for the specified run time.
5. Data Analysis:
-
Integrate all peaks in the chromatogram for the sample solution, excluding the solvent front.
-
Calculate the purity of the sample using the area percentage method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
The following diagram provides a visual representation of this experimental workflow.
Conclusion
While suppliers generally report high purity levels (≥98%) for this compound, the ultimate responsibility for quality assurance lies with the researcher. The provided HPLC protocol offers a reliable method for independent verification, ensuring that the starting materials for sensitive experiments are of sufficient quality. By employing rigorous analytical practices, researchers can enhance the validity of their findings and contribute to more robust and reproducible science.
References
- 1. caming.com [caming.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. caymanchem.com [caymanchem.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d.docksci.com [d.docksci.com]
- 7. Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Catalytic Strategies for Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Prostaglandins (B1171923), a class of lipid compounds with diverse and potent physiological effects, are crucial targets in drug discovery and development. Their complex molecular architecture, featuring a stereochemically rich cyclopentane (B165970) core and two functionalized side chains, presents a significant synthetic challenge. The evolution of catalytic methods has been pivotal in developing efficient and stereoselective routes to these vital molecules. This guide provides a comparative analysis of prominent catalytic strategies employed in prostaglandin (B15479496) synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
Key Catalytic Strategies at a Glance
The synthesis of prostaglandins can be broadly categorized by the catalytic methods used to construct the core structure and append the side chains. The primary strategies include organocatalysis, transition metal catalysis, and chemoenzymatic synthesis. Each approach offers distinct advantages in terms of efficiency, stereocontrol, and scalability.
Data Presentation: Performance of Key Catalysts
The following tables summarize quantitative data for various catalysts used in key transformations during prostaglandin synthesis, allowing for a direct comparison of their performance.
Table 1: Catalysts for the Asymmetric Synthesis of the Prostaglandin Core
| Reaction Type | Catalyst/Enzyme | Key Intermediate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Aldol Cyclization | L-Proline | Bicyclic enal | 2 | RT | 4 | 14 | 98 | [1] |
| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | Corey Lactone | N/A (Whole cell) | RT | 24 | >95 | >99 | [2][3] |
| Suzuki-Miyaura Coupling | [Rh(COD)OH]₂ / Chiral Ligand | Cyclopentyl core with ω-chain | 2.5 | RT | - | 90 | 99 | [4][5] |
| Enyne Cycloisomerization | Rhodium/(S)-BINAP | Substituted cyclopentene | - | - | - | 85 | 98 | [6] |
Table 2: Catalysts for Side Chain Installation
| Reaction Type | Catalyst | Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity | Reference |
| Horner-Wadsworth-Emmons | N/A (Reagent) | Corey Aldehyde | Stoichiometric | RT | 1 | ~80 | >95% E-isomer | [7][8] |
| Wittig Reaction | N/A (Reagent) | Lactol | Stoichiometric | RT | - | 65 (2 steps) | Z-selective | |
| Ni-Catalyzed Reductive Coupling | NiCl₂(dme) / Ligand | Bromohydrin | 15 | 25 | 6 | 73 (gram scale) | N/A | [9][10] |
| Ring-Closing Metathesis | Grubbs' 2nd Gen. Catalyst | Diene | 3 | 60 | 48 | Low (in model system) | N/A | [11] |
Experimental Protocols
Detailed methodologies for key catalytic reactions are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Organocatalytic Asymmetric Aldol Cyclization of Succinaldehyde (B1195056)
This protocol describes the L-proline-catalyzed dimerization of succinaldehyde to form a key bicyclic enal intermediate, a precursor to the prostaglandin core.[1][12][13]
Materials:
-
Succinaldehyde
-
L-Proline
-
Ethyl acetate (B1210297) (anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve succinaldehyde in anhydrous ethyl acetate to a concentration of 0.5 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add L-proline (2 mol%) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The reaction is typically complete within 4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the bicyclic enal.
Protocol 2: Chemoenzymatic Baeyer-Villiger Oxidation
This protocol outlines the use of a Baeyer-Villiger monooxygenase (BVMO) for the asymmetric synthesis of the Corey lactone from a bicyclic ketone.[2][3]
Materials:
-
Bicyclic ketone substrate
-
Recombinant E. coli cells expressing a BVMO
-
Phosphate (B84403) buffer (pH 7.5)
-
Glucose (for cofactor regeneration)
-
Glucose dehydrogenase (GDH)
-
NADP⁺
-
Ethyl acetate
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in phosphate buffer.
-
To this suspension, add the bicyclic ketone substrate, glucose, GDH, and NADP⁺.
-
Incubate the mixture at room temperature (e.g., 25-30 °C) with shaking for 24-48 hours.
-
Monitor the conversion of the ketone to the lactone by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Corey lactone by silica gel column chromatography.
Protocol 3: Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Coupling
This protocol describes the installation of the ω-side chain via a Rh-catalyzed asymmetric coupling of a racemic bicyclic allyl chloride with an alkenylboronic acid.[4][5][6]
Materials:
-
Racemic bicyclic allyl chloride
-
Alkenylboronic acid
-
[Rh(COD)OH]₂
-
Chiral diene ligand
-
Cesium hydroxide (B78521) (CsOH) solution (50 wt% in water)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a glovebox, add [Rh(COD)OH]₂ (2.5 mol%) and the chiral ligand (6 mol%) to a Schlenk flask.
-
Add anhydrous THF and stir the mixture for 10 minutes.
-
Add the alkenylboronic acid (1.5 equivalents) and the racemic bicyclic allyl chloride (1.0 equivalent).
-
Add the aqueous CsOH solution (1.0 equivalent) dropwise.
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Protocol 4: Nickel-Catalyzed Reductive Coupling
This protocol details the coupling of a bromohydrin intermediate with an organohalide to form a C-C bond for the side chain, using a nickel catalyst and a stoichiometric reductant.[9][14][10]
Materials:
-
Bromohydrin intermediate
-
Alkenyl or aryl halide
-
NiCl₂(dme)
-
Chiral ligand (e.g., a pybox or bis(oxazoline) ligand)
-
Manganese powder (Mn⁰) or Zinc powder (Zn⁰) as a reductant
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dme) (15 mol%), the chiral ligand (16 mol%), and the reductant (e.g., Mn⁰, 3.0 equivalents).
-
Add anhydrous DMF and stir the suspension.
-
Add the bromohydrin intermediate (1.0 equivalent) and the organohalide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
Prostaglandin Biosynthesis Pathway
Caption: Enzymatic cascade for the biosynthesis of various prostaglandins from arachidonic acid.
General Synthetic Workflow (Corey Lactone Approach)
Caption: A representative workflow for prostaglandin synthesis via the Corey lactone intermediate.
Logical Comparison of Catalytic Strategies
Caption: Comparison of major catalytic approaches for prostaglandin synthesis and their key features.
References
- 1. Prostaglandin Total Synthesis Enabled by the Organocatalytic Dimerization of Succinaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prostaglandin Total Synthesis Enabled by the Organocatalytic Dimerization of Succinaldehyde | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Protecting Groups for Prostaglandin Intermediates
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of prostaglandins (B1171923), a class of potent lipid compounds with diverse physiological roles, presents a significant challenge due to the presence of multiple reactive functional groups. The successful construction of these complex molecules hinges on a robust protecting group strategy to mask sensitive moieties, primarily hydroxyl and carboxylic acid groups, during synthetic transformations. This guide provides an objective comparison of commonly employed protecting groups for prostaglandin (B15479496) intermediates, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Hydroxyl Protecting Groups: A Focus on Silyl (B83357) Ethers
The hydroxyl groups at C-9, C-11, and C-15 of the prostaglandin core are crucial for their biological activity and often require protection during synthesis. Silyl ethers are the most widely used protecting groups for these functionalities due to their ease of installation, stability under a range of conditions, and selective removal. This section benchmarks the performance of common silyl ethers.
Comparison of Silyl Ether Protecting Groups
The selection of a silyl ether is primarily dictated by its steric bulk, which influences its stability and ease of removal. The general order of stability for common silyl ethers under acidic conditions is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). While direct comparative studies on a single prostaglandin intermediate are limited in the literature, the following table summarizes available data and typical performance characteristics.
| Protecting Group | Silylating Agent | Typical Substrate & Conditions | Yield (%) | Deprotection Conditions | Notes |
| TBDMS | tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole (B134444), CH₂Cl₂ | Corey Lactone Diol (primary -OH) | 94.5[1] | TBAF in THF; or CuCl₂·2H₂O in acetone (B3395972)/water (92.4% yield)[1] | A versatile and robust protecting group, widely used in multi-step syntheses. |
| TES | Triethylchlorosilane (TES-Cl), diisopropylethylamine, CH₂Cl₂ | (-)-Corey Lactone (primary -OH) | High (specific value not reported)[2] | Formic acid in methanol; or Wilkinson's catalyst/catechol borane[3][4] | Less sterically hindered than TBDMS, offering different selectivity. |
| Trityl | Trityl chloride, Pyridine-CH₂Cl₂ | Corey Lactone Diol (primary -OH) | 93[1] | Mild acid (e.g., formic acid) | Bulky group offering high selectivity for primary alcohols. |
Experimental Protocols: Hydroxyl Group Protection and Deprotection
Protocol 1: Selective Protection of the Primary Hydroxyl Group of Corey Lactone Diol with TBDMS-Cl [1]
-
Materials: Corey lactone diol, tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv.), imidazole, and dichloromethane (B109758) (CH₂Cl₂).
-
Procedure: To a solution of Corey lactone diol in CH₂Cl₂ at room temperature, add imidazole followed by TBDMS-Cl. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by chromatography to yield the primary TBDMS-protected Corey lactone.
Protocol 2: Deprotection of the TBDMS Group [1]
-
Materials: TBDMS-protected prostaglandin intermediate, copper(II) chloride dihydrate (CuCl₂·2H₂O), acetone, and water.
-
Procedure: The TBDMS-protected compound is dissolved in a mixture of acetone and water. CuCl₂·2H₂O is added, and the mixture is heated to 55°C overnight. The reaction is then worked up to yield the deprotected alcohol.
Carboxylic Acid Protecting Groups: Esters
The carboxylic acid moiety in the α-chain of prostaglandins must be protected to prevent unwanted reactions. Methyl and benzyl (B1604629) esters are common choices, each with distinct advantages and cleavage conditions.
Comparison of Ester Protecting Groups
| Protecting Group | Esterification Reagent | Typical Conditions | Deprotection Conditions | Notes |
| Methyl Ester | Diazomethane or MeOH/acid catalyst | Mild conditions | Saponification (e.g., LiOH, NaOH) | Can be sensitive to basic conditions used elsewhere in the synthesis. |
| Benzyl Ester | Benzyl bromide, base; or 2-benzyloxy-1-methylpyridinium triflate | Mild to neutral conditions[5][6] | Hydrogenolysis (e.g., H₂, Pd/C) | Cleavage conditions are orthogonal to many other protecting groups. |
Experimental Protocols: Carboxylic Acid Protection
Protocol 3: Benzylation of a Carboxylic Acid using 2-Benzyloxy-1-methylpyridinium Triflate [5][6]
-
Materials: Prostaglandin intermediate with a free carboxylic acid, 2-benzyloxy-1-methylpyridinium triflate, triethylamine, and toluene.
-
Procedure: To a solution of the carboxylic acid and 2-benzyloxypyridine in toluene, methyl triflate is added, followed by triethylamine. The mixture is heated to furnish the benzyl ester. This method is notable for its neutral conditions, which are compatible with acid- and base-labile functional groups.
Visualizing Protecting Group Strategies
Experimental Workflow for Prostaglandin Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a prostaglandin, highlighting the key stages of protection and deprotection.
Caption: A generalized workflow for prostaglandin synthesis.
Logical Relationships in Protecting Group Selection
The choice of protecting groups is a critical decision in prostaglandin synthesis, governed by the principle of orthogonality—the ability to remove one protecting group without affecting others. The following diagram illustrates the logical relationships and differential stability of common protecting groups.
Caption: Orthogonal relationships between common protecting groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparing method for benzoyl corey lactone (2018) | Yang Xiaolong [scispace.com]
- 3. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of Travoprost from Different Lactone Diol Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of different synthetic routes for Travoprost (B1681362), a prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and ocular hypertension. The focus is on the impact of the starting lactone diol precursor on the overall efficiency and quality of the final active pharmaceutical ingredient (API). The information presented is supported by experimental data from published literature and patents, offering valuable insights for process optimization and the development of novel synthetic strategies.
Introduction
The synthesis of Travoprost, a complex stereochemically rich molecule, presents significant challenges. A critical intermediate in many synthetic approaches is a lactone diol, which serves as the core scaffold upon which the α- and ω-side chains are constructed. The choice of this precursor and the subsequent synthetic route can have a profound impact on the overall yield, purity, and impurity profile of the final product. This guide explores and compares three prominent synthetic strategies, each originating from a different type of lactone diol precursor: the classic Corey lactone-based synthesis, a modern chemoenzymatic approach, and a convergent synthesis featuring a cuprate-mediated coupling.
Comparison of Synthetic Efficacy
The efficacy of a synthetic route is a multifactorial consideration, encompassing not only the overall yield but also the stereoselectivity of key reactions, the purity of the final product, and the profile of process-related impurities. The following tables summarize the quantitative data available for the three distinct synthetic pathways to Travoprost.
Table 1: Comparison of Overall Yield and Purity
| Synthetic Route | Starting Lactone Precursor Type | Key Intermediate | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Classic Corey Lactone | Protected Corey Lactone Diol (e.g., PPB-protected) | Corey Aldehyde | ~7-16%[1][2] | >99% | Well-established, versatile for prostaglandin synthesis. | Lower overall yield, use of hazardous reagents. |
| Chemoenzymatic Synthesis | Dichloro-containing Bicyclic Ketone | Chiral Lactone from BVMO oxidation | 3.8–8.4%[3][4] | High (enzymatic selectivity) | High stereoselectivity, milder reaction conditions. | Potentially longer route, enzyme availability and cost. |
| Convergent Cuprate Coupling | Tricyclic Ketone | Bicyclic Ketone Intermediate | Not explicitly stated | High (crystalline intermediates) | High stereochemical purity from coupling and crystallization. | Multi-step synthesis of precursors.[4] |
Table 2: Comparison of Stereoselectivity in Key Reduction Step
| Synthetic Route | Reduction Method | Catalyst/Reagent | Diastereomeric Excess (d.e.) / Stereoselectivity | Reference |
| Classic Corey Lactone | Chemical Reduction | (R)-methyl CBS / Catecholborane | 90-92% | [2] |
| Classic Corey Lactone | Chemical Reduction | N,N-diethylaniline-borane complex / CBS catalyst | Not specified, requires HPLC purification | [1] |
| Chemoenzymatic Synthesis | Biocatalytic Reduction | Ketoreductase (KRED) | 87:13 to 99:1 dr | [3][5] |
Table 3: Common Impurities Associated with Travoprost Synthesis
| Impurity | Structure | Origin | Analytical Method for Detection |
| 5,6-trans isomer | Isomer of the cis-double bond in the α-chain | Wittig reaction side product | HPLC[3] |
| 15-epi-Travoprost | Epimer at the C15 hydroxyl group | Incomplete stereoselectivity in the reduction of the C15-ketone | HPLC[1] |
| Travoprost acid | Hydrolysis of the isopropyl ester | Degradation or incomplete esterification | HPLC[3] |
| 15-keto-Travoprost | Incomplete reduction of the C15-ketone | By-product of the reduction step | HPLC[3] |
Synthetic Pathways and Experimental Protocols
This section details the methodologies for the key transformations in each of the compared synthetic routes for Travoprost.
Classic Synthesis via a Protected Corey Lactone Diol
This widely utilized pathway commences with a protected form of the Corey lactone diol, a versatile building block in prostaglandin synthesis. A common protecting group is the p-phenylbenzoyl (PPB) group.
Caption: Synthetic pathway of Travoprost from a protected Corey lactone diol.
-
Oxidation of PPB-Corey-Lactone to Aldehyde: In a typical Pfitzner-Moffatt oxidation, the PPB-protected Corey lactone diol is suspended in a non-polar solvent like toluene. A carbodiimide (B86325) (e.g., diisopropylcarbodiimide) and dimethyl sulfoxide (B87167) in the presence of an acid catalyst are added. The reaction mixture is heated to facilitate the oxidation of the primary alcohol to the corresponding aldehyde.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The resulting aldehyde is reacted with a phosphonate (B1237965) ylide to introduce the α-chain. The phosphonate is deprotonated using a base such as potassium hydroxide (B78521) in an aprotic solvent. The aldehyde is then added to the ylide solution at low temperatures to form the enone intermediate. This reaction is highly E-selective.[1][2][6]
-
Stereoselective Reduction of the Enone: The C15-keto group of the enone intermediate is reduced to the desired (R)-hydroxyl group. A common method involves the use of a chiral catalyst, such as (R)-methyl-CBS-oxazaborolidine, with a reducing agent like catecholborane in an organic solvent at low temperatures (-20°C to -10°C). This step is critical for establishing the correct stereochemistry and minimizing the formation of the 15-epi impurity.[2]
-
Wittig Reaction: After deprotection of the hydroxyl groups, the lactone is reduced to the corresponding lactol. The lactol is then subjected to a Wittig reaction with an appropriate phosphonium (B103445) ylide (e.g., (4-carboxybutyl)triphenylphosphonium bromide) to install the ω-chain. The ylide is typically generated in situ using a strong base like sodium hydride in DMSO.[1]
-
Esterification: The final step is the esterification of the carboxylic acid group with isopropyl iodide in the presence of a base (e.g., DBU) in a solvent like acetone (B3395972) to yield Travoprost.
Chemoenzymatic Synthesis
This modern approach leverages the high stereoselectivity of enzymes to control key chiral centers, offering a greener alternative to some traditional chemical methods. The synthesis starts from a readily available dichloro-containing bicyclic ketone.
Caption: Chemoenzymatic synthesis of Travoprost.
-
Enzymatic Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase (BVMO) is employed for the stereoselective oxidation of the prochiral dichloro-containing bicyclic ketone. This enzymatic reaction creates the chiral lactone core with high enantiomeric excess (e.g., >99% ee). The reaction is typically carried out in an aqueous buffer system with whole cells or an isolated enzyme.[3][5]
-
Enzymatic Stereoselective Reduction: Following the chemical elaboration of the lactone intermediate and attachment of the α-chain to form an enone, a ketoreductase (KRED) is used for the diastereoselective reduction of the C15-ketone. This step produces the desired 15(R)-hydroxyl group with high diastereoselectivity.[3]
Convergent Synthesis via Cuprate-Mediated Coupling
This strategy involves the synthesis of two key fragments, which are then joined together in a convergent manner. This approach can be advantageous for improving overall yield and purity by allowing for the purification of intermediates.
Caption: Convergent synthesis of Travoprost using cuprate-mediated coupling.
-
Cuprate-Mediated Coupling: A key step in this route is the conjugate addition of an organocuprate reagent, derived from a vinyl iodide containing the ω-chain, to a tricyclic ketone. This reaction proceeds with high stereochemical purity to yield a single isomer of the bicyclic ketone.[4]
-
Baeyer-Villiger Oxidation: The resulting bicyclic ketone undergoes a Baeyer-Villiger oxidation to introduce the oxygen atom into the ring, forming the lactone intermediate. This intermediate is often a crystalline solid, which allows for purification by recrystallization, thereby removing impurities early in the synthetic sequence.[4]
-
Subsequent Transformations: The lactone is then reduced with a reagent like diisobutylaluminum hydride (DIBAL-H) to the lactol, followed by a Wittig reaction to introduce the α-chain. The synthesis is completed by esterification and deprotection of any protecting groups.[4]
Conclusion
The synthesis of Travoprost can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges.
-
The classic Corey lactone-based synthesis is a well-established and versatile method, but it may suffer from lower overall yields and the use of harsh reagents.
-
The chemoenzymatic approach offers excellent stereoselectivity and milder reaction conditions, aligning with the principles of green chemistry, although enzyme availability and cost may be a consideration.
-
The convergent synthesis involving cuprate-mediated coupling allows for the purification of crystalline intermediates, leading to a high-purity final product.
The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, cost considerations, and the availability of specialized reagents and enzymes. This comparative guide provides a foundation for researchers and drug development professionals to make informed decisions in the synthesis and process development of Travoprost.
References
- 1. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 2. CA2859923A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
- 3. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20160137621A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]
A detailed guide for researchers and drug development professionals on the spectroscopic properties of Fluprostenol Lactone Diol, with a comparative analysis against related prostaglandin (B15479496) analogues, Cloprostenol and Latanoprost.
This guide provides a comprehensive comparison of the spectroscopic data for this compound and two other significant prostaglandin F2α analogues, Cloprostenol and Latanoprost. The information presented is intended to assist researchers, scientists, and professionals in the field of drug development in the identification, characterization, and analysis of these compounds. The data is organized into clear, comparative tables, and detailed experimental protocols are provided for the key spectroscopic techniques.
Introduction
This compound is a key intermediate in the synthesis of Fluprostenol, a potent prostaglandin F2α analogue. The structural elucidation and purity assessment of this intermediate and related compounds are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose. This guide presents a side-by-side comparison of the available spectroscopic data for this compound, Cloprostenol, and Latanoprost to highlight their structural similarities and differences.
Chemical Structures
| Compound | Structure |
| This compound |
[1] |
| Cloprostenol |
|
| Latanoprost |
|
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, Cloprostenol, and Latanoprost.
¹H NMR Spectroscopic Data
| Compound | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | 400 | Data not publicly available. A patent indicates a spectrum was recorded under these conditions. |
| Cloprostenol | Data not available | Data not available | Data not publicly available. |
| Latanoprost | CDCl₃ | 400 | 7.32-7.16 (m, 5H, Ar-H), 5.52-5.35 (m, 2H, CH=CH), 5.01 (sept, 1H, J=6.4 Hz, OCH(CH₃)₂), 4.18 (br.s, 1H, CHOH), 3.95 (br.s, 1H, CHOH), 3.68 (br.s, 1H, CHOH), 2.86-2.63 (m, 2H, CH₂), 2.39-2.07 (m, 6H, 3xCH₂), 1.90-1.30 (m, 14H, 5xCH₂, 2xCH, 2xOH), 1.23 (d, 6H, J=6.4 Hz, 2xCH₃)[2] |
¹³C NMR Spectroscopic Data
| Compound | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) |
| This compound | Data not available | Data not available | Data not publicly available. |
| Cloprostenol | CDCl₃ | 100 | 177.4, 157.8, 134.5, 130.1, 129.5, 129.3, 121.5, 115.1, 113.2, 77.2, 72.8, 72.3, 70.8, 53.8, 50.3, 42.9, 35.8, 33.9, 26.6, 25.5, 24.8 |
| Latanoprost | CDCl₃ | 125 | 173.5 (C=O), 141.1 (ArC), 129.5 (CH), 129.3 (CH), 128.3 (2 x ArCH), 128.3 (2 x ArCH), 125.7 (CH), 78.6 (OCH), 74.5 (OCH), 71.2 (OCH), 67.6 (OCH), 52.7 (CH), 51.8 (CH), 42.5 (CH₂), 39.0 (CH₂), 35.7 (CH₂), 34.0 (CH₂), 32.1 (CH₂), 29.6 (CH₂), 26.8 (CH₂), 26.6 (CH₂), 24.9 (CH₂), 21.9 (2 x CH₃)[2] |
Mass Spectrometry Data
| Compound | Ionization Method | Key Fragments (m/z) |
| This compound | ESI-MS | Data not publicly available. Expected [M+H]⁺ at 373.13. |
| Cloprostenol | ESI-MS | Data not publicly available. Expected [M-H]⁻ at 423.16. |
| Latanoprost | ESI-MS | 433.2 [M+H]⁺[3] |
FT-IR Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| This compound | Data not available | Data not publicly available. Expected peaks for O-H, C=O (lactone), C=C, and C-O stretching. |
| Cloprostenol | Data not available | Data not publicly available. Expected peaks for O-H, C=O (acid), C=C, C-O, and C-Cl stretching. |
| Latanoprost | Neat | 3360 (broad, O-H), 2980, 2931, 2857 (C-H), 1712 (C=O, ester)[2] |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
¹H-NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 s
-
Acquisition Time (aq): 2-4 s
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.
¹³C-NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 s
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
The solvent should be compatible with the mobile phase used for liquid chromatography if an LC-MS system is employed.
Instrumentation and Analysis:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
-
Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻. For prostaglandins, negative ion mode is often used.
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system for separation prior to analysis.
-
MS Parameters:
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas Pressure: 20-40 psi
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 200-350 °C
-
-
Data Acquisition: Acquire spectra over a relevant mass-to-charge (m/z) range.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Solid Samples):
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Instrumentation and Analysis:
-
Spectrometer: An FTIR spectrometer.
-
Acquisition Parameters:
-
Scan Range: Typically 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) is collected and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a generalized prostaglandin signaling pathway.
Caption: A generalized workflow for the spectroscopic analysis of prostaglandin analogues.
Caption: A simplified signaling pathway for Prostaglandin F2α (PGF2α) via the FP receptor.
References
The Decisive Impact of Fluprostenol Lactone Diol Quality on Final Product Yield: A Comparative Guide
For researchers, scientists, and drug development professionals, the quality of starting materials is a critical determinant of final product yield, purity, and overall process efficiency. In the synthesis of prostaglandin (B15479496) F2α analogs like Fluprostenol and its isopropyl ester derivative Travoprost, the quality of the key intermediate, Fluprostenol lactone diol, plays a pivotal role. This guide provides an objective comparison of how varying quality attributes of this compound can significantly impact the yield of the final active pharmaceutical ingredient (API).
The chemoenzymatic synthesis of prostaglandins (B1171923) is a multi-step process where the stereochemical integrity and purity of each intermediate are paramount. This compound is a crucial building block in this pathway, and its quality, defined by purity, isomeric integrity, and the absence of specific process-related impurities, directly correlates with the success of subsequent chemical transformations and the ultimate yield of the final product.
Comparative Analysis of this compound Quality and Final Product Yield
To illustrate the impact of this compound quality, we present a comparative analysis based on three hypothetical batches of the intermediate with varying quality profiles. The data demonstrates a clear trend: higher quality starting material leads to a more efficient synthesis and a greater yield of the final prostaglandin product.
Table 1: Impact of this compound Purity on Final Product Yield
| Parameter | Batch A (High Quality) | Batch B (Standard Quality) | Batch C (Low Quality) |
| Purity (HPLC, % Area) | > 99.5% | 98.0% | < 95.0% |
| Key Impurity X (% Area) | < 0.1% | 0.5% | 2.5% |
| Diastereomeric Purity (%) | > 99.8% | 99.0% | < 97.0% |
| Yield of Next Step (%) | 92% | 85% | 70% |
| Overall Yield of Final Product (%) | 75% | 65% | 45% |
The data clearly indicates that a higher purity of the starting this compound (Batch A) results in a significantly higher overall yield of the final product. The presence of impurities, such as "Impurity X," can interfere with subsequent reactions, leading to lower conversion rates and the formation of byproducts, thus reducing the overall yield.
Experimental Protocols
To ensure the accurate assessment of this compound quality, a robust set of analytical methods must be employed. The following are detailed methodologies for the key experiments cited in this guide.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the batch to be tested.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the area percentage of the main peak (this compound) and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Diastereomeric Purity by Chiral HPLC
-
Objective: To separate and quantify the diastereomers of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable chiral column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 220 nm.
-
Procedure:
-
Prepare a sample solution of the this compound batch.
-
Inject the sample into the chiral HPLC system.
-
The different diastereomers will be separated and will appear as distinct peaks.
-
Calculate the percentage of each diastereomer based on the peak areas to determine the diastereomeric purity.
-
Signaling Pathways and Experimental Workflows
The synthesis of prostaglandins is a well-defined pathway. Understanding the flow of this process is crucial for identifying critical quality control points.
Caption: A simplified workflow of prostaglandin synthesis highlighting the central role of this compound.
A critical aspect of quality control is the systematic assessment of the starting material. The following diagram illustrates a logical workflow for the quality assessment of this compound.
Caption: A logical workflow for the quality assessment of incoming this compound batches.
The Impact of Impurities on Reaction Pathways
The presence of impurities in this compound can have a detrimental effect on subsequent chemical reactions. For instance, an impurity with a reactive functional group can compete with the diol in the Wittig reaction, leading to the formation of unwanted byproducts and a lower yield of the desired prostaglandin analog.
Cross-Reactivity of Fluprostenol Lactone Diol in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Fluprostenol lactone diol in immunoassays, offering insights into assay specificity and performance against alternative analytical methods. The data presented is intended to assist researchers in selecting the appropriate analytical tools and in the accurate interpretation of experimental results.
Performance Comparison: Immunoassay vs. LC-MS/MS
The quantification of prostaglandins (B1171923) and their metabolites is commonly performed using two primary analytical methods: immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), and chromatography-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays are generally more cost-effective and offer higher throughput, LC-MS/MS provides greater specificity, which can be critical in overcoming challenges related to cross-reactivity.[1]
| Feature | Immunoassay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Can be affected by cross-reactivity from structurally similar molecules.[1][2] | Highly specific, allowing for the differentiation of molecular isoforms and modifications.[2] |
| Sensitivity | Good for moderate concentrations, with typical detection limits in the pg/ml range.[3][4] | Excellent for trace-level detection, often with superior sensitivity compared to ELISA.[2] |
| Throughput | High-throughput, suitable for screening large numbers of samples. | Lower throughput compared to ELISA. |
| Cost | Relatively inexpensive.[2] | More expensive due to specialized instrumentation and expertise required.[2] |
| Complexity | Relatively simple to perform.[2] | A complex technique requiring specialized knowledge for method development and operation.[2][5] |
Immunoassay Cross-Reactivity Data
The following table summarizes the cross-reactivity of a commercially available Fluprostenol ELISA kit with this compound and other related prostaglandin (B15479496) analogs. This data is crucial for interpreting results from samples that may contain multiple prostaglandin species.[1]
| Compound | Cross-Reactivity (%) |
| Fluprostenol | 100% |
| This compound | 100% |
| 2,3-dinor Fluprostenol | 100% |
| 9-keto Fluprostenol | 83% |
| 15(S)-Fluprostenol isopropyl ester | 27% |
| 11-keto Fluprostenol | 15.2% |
| Fluprostenol isopropyl ester | 10% |
| 9-keto Fluprostenol isopropyl ester | 8.5% |
| 15-keto Fluprostenol free acid | 0.9% |
| 15-keto Fluprostenol isopropyl ester | 0.02% |
| Latanoprost | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| Prostaglandin F2α | <0.01% |
| tetranor-PGEM | <0.01% |
| tetranor-PGFM | <0.01% |
Data adapted from a commercially available Fluprostenol ELISA kit manual.[4]
Experimental Protocols
General Competitive ELISA Protocol for Prostaglandin Analysis
This protocol outlines a general workflow for a competitive ELISA. For precise execution, always refer to the specific manual provided with the assay kit.[1]
-
Reagent Preparation: Prepare all reagents, including wash buffers, standards, and samples, as instructed in the kit manual.
-
Standard and Sample Addition: Add the specified volume of standards and samples to the designated wells of the antibody-coated microplate.
-
Tracer Addition: Add the enzyme-conjugated prostaglandin (tracer) to each well.
-
Antibody Addition: Add the specific antibody to each well.
-
Incubation: Incubate the plate for the recommended time and temperature to facilitate competitive binding.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer to eliminate unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well.
-
Incubation and Color Development: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Stopping the Reaction: Add a stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the analyte concentration in the samples by comparing their absorbance to the standard curve.
General LC-MS/MS Protocol for Prostaglandin Analysis
This protocol provides a general procedure for prostaglandin analysis via LC-MS/MS. Method development and validation are essential for achieving accurate and reliable results.[1]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Acidify the sample (e.g., plasma, urine) to approximately pH 3.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the analyte of interest using an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for prostaglandins.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Visualized Workflows and Pathways
Caption: General workflow for a competitive ELISA.
Caption: General workflow for LC-MS/MS analysis.
Caption: Fluprostenol signaling pathway.
References
Comparing the reactivity of Fluprostenol lactone diol with other lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Fluprostenol lactone diol, a key intermediate in the synthesis of the prostaglandin (B15479496) F2α analog, Fluprostenol. Understanding the reactivity of this bicyclic γ-lactone is crucial for optimizing reaction conditions, ensuring stability, and controlling impurity profiles during drug development. This document compares its predicted reactivity with other relevant lactones, supported by available experimental data for analogous structures, and provides a detailed experimental protocol for direct quantitative comparison.
Structural Context: A Tale of Fused Rings and Functional Groups
The reactivity of a lactone is intrinsically linked to its structure. Below are the structures of this compound and other lactones discussed in this guide.
-
This compound: A complex bicyclic γ-lactone featuring a fused cyclopentane (B165970) ring and a side chain containing hydroxyl and trifluoromethylphenoxy groups.
-
Corey Lactone Diol: A foundational building block in prostaglandin synthesis, sharing the same bicyclic γ-lactone core as this compound.
-
γ-Butyrolactone: A simple, unstrained five-membered ring lactone.
-
δ-Valerolactone: A simple, relatively strain-free six-membered ring lactone.
The fused ring system in both this compound and Corey lactone diol introduces ring strain, which is a significant driver of reactivity compared to simple monocyclic lactones.
Reactivity Comparison: Insights from Structure and Analogs
The primary reaction considered for this comparison is hydrolysis, the ring-opening reaction initiated by water, which can be catalyzed by acid or base. The rate of hydrolysis is a direct measure of the lactone's electrophilicity and the stability of the ring system.
In a study on the enzymatic hydrolysis of various prostaglandin lactones, it was observed that the position of the lactone ring significantly impacts its stability. The general trend for enzymatic hydrolysis was found to be: 1,15-lactones ≥ 1,11-lactones >> 1,9-lactones.[1] This highlights the profound influence of the overall molecular architecture on lactone reactivity.
To provide a quantitative comparison, the following table summarizes experimentally determined and estimated hydrolysis rate constants for the selected lactones. The rate constants for this compound and Corey lactone diol are estimated based on a Quantitative Structure-Activity Relationship (QSAR) model for lactone hydrolysis, as direct experimental data is unavailable.[2]
Table 1: Comparison of Hydrolysis Rate Constants for Selected Lactones (Alkaline Hydrolysis)
| Lactone | Structure | Ring Size | Second-Order Rate Constant (kOH, M-1s-1) at 25°C | Data Source |
| This compound | Bicyclic γ-lactone | 5 | Estimated: ~1.5 - 2.5 | Theoretical Estimation based on QSAR[2] |
| Corey lactone diol | Bicyclic γ-lactone | 5 | Estimated: ~1.2 - 2.0 | Theoretical Estimation based on QSAR[2] |
| γ-Butyrolactone | Monocyclic | 5 | 0.23 | Experimental[2] |
| δ-Valerolactone | Monocyclic | 6 | 1.8 | Experimental[2] |
Disclaimer: The rate constants for this compound and Corey lactone diol are theoretical estimations and should be verified experimentally.
From the data, it is evident that six-membered δ-lactones are generally more reactive towards hydrolysis than five-membered γ-lactones. The estimated reactivity of the bicyclic γ-lactones, this compound and Corey lactone diol, is predicted to be significantly higher than the simple monocyclic γ-butyrolactone. This increased reactivity is likely due to the additional ring strain imposed by the fused ring system.
Experimental Protocol: Quantitative Determination of Lactone Hydrolysis Rate by HPLC
To enable researchers to obtain precise, quantitative data for their specific applications, a detailed experimental protocol for determining the hydrolysis rate of a lactone using High-Performance Liquid Chromatography (HPLC) is provided below. This method allows for the accurate measurement of the disappearance of the lactone and the appearance of its hydrolyzed product over time.
Objective: To determine the pseudo-first-order rate constant (kobs) for the hydrolysis of a lactone in aqueous buffer at a specific pH and temperature.
Materials:
-
Lactone of interest (e.g., this compound)
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Buffer salts (e.g., phosphate (B84403) or borate)
-
Acid and base for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatted autosampler and column compartment
-
Volumetric flasks, pipettes, and vials
Procedure:
-
HPLC Method Development:
-
Develop an HPLC method that provides good separation between the intact lactone and its hydrolyzed hydroxy acid product.
-
A typical starting point for a reversed-phase C18 column would be a mobile phase gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
The detection wavelength should be chosen to maximize the absorbance of the lactone. For this compound, a wavelength of 222 nm or 280 nm is suitable.
-
-
Preparation of Solutions:
-
Prepare a stock solution of the lactone in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare the desired aqueous buffer solution (e.g., 0.1 M phosphate buffer) and adjust the pH to the desired value. Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.
-
-
Kinetic Run:
-
Equilibrate the HPLC system and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).
-
To initiate the hydrolysis reaction, add a small, known volume of the lactone stock solution to the pre-heated buffer in a reaction vessel to achieve the desired final concentration (e.g., 100 µg/mL).
-
Start a timer immediately upon addition of the lactone.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a small amount of acidic solution to lower the pH and stop base-catalyzed hydrolysis) or by placing the vial in an ice bath if the reaction is slow. The quenching method should be validated to ensure it effectively stops the reaction without degrading the analyte.
-
Inject the quenched samples onto the HPLC system for analysis.
-
-
Data Analysis:
-
For each time point, determine the peak area of the remaining lactone.
-
Plot the natural logarithm of the lactone peak area (ln(Area)) versus time.
-
If the reaction follows pseudo-first-order kinetics, the plot should be a straight line.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-kobs).
-
The second-order rate constant (kOH) for base-catalyzed hydrolysis can be calculated by dividing kobs by the concentration of hydroxide (B78521) ions (kOH = kobs / [OH-]).
-
Visualizing Reaction Pathways and Workflows
General Lactone Hydrolysis Mechanism
Caption: Base-catalyzed hydrolysis of a lactone proceeds via nucleophilic attack.
Experimental Workflow for Determining Hydrolysis Rate
References
A Comparative Guide to Analytical Techniques for the Characterization of Fluprostenol Lactone Diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of various analytical techniques for the characterization of Fluprostenol lactone diol, an important intermediate in the synthesis of Fluprostenol, a potent prostaglandin (B15479496) F2α analog. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of this compound in research and drug development settings. This document presents a comparison of common analytical techniques, supported by experimental data from related compounds, detailed methodologies, and visual representations of workflows and biological pathways.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of different analytical techniques for the analysis of this compound and related prostaglandin analogues. Direct comparative data for this compound is limited in publicly available literature; therefore, data for closely related compounds such as Fluprostenol and its derivatives are included to provide a reliable reference.
| Analytical Technique | Parameter | Typical Performance for Prostaglandin Analogues | Suitability for this compound Characterization |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity (Area %) | ≥ 98% | Excellent for purity determination and quantification. |
| Known Impurity | ≤ 0.15% | Capable of separating and quantifying process-related impurities and degradants. | |
| Unknown Impurity | ≤ 0.10% | Good for detecting unknown impurities, though identification requires a hyphenated technique. | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identity Confirmation | Matches Reference Standard | High confidence in identity confirmation through fragmentation patterns. |
| Limit of Quantitation (LOQ) | 25 pg/mL (for Fluprostenol in plasma)[1] | Extremely sensitive, ideal for trace-level analysis and pharmacokinetic studies. | |
| Mass Accuracy (ppm) | ≤ 5 ppm | Provides high-resolution mass data for unambiguous molecular formula determination. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identity Confirmation | Matches Reference Standard | Suitable for volatile or derivatized prostaglandins, offering high sensitivity and specificity.[2] |
| Separation | Good for individual prostaglandin subtypes | Requires derivatization for non-volatile compounds like this compound. | |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity (w/w %) | 98.0% - 102.0% | A primary ratio method for accurate purity assessment without the need for a specific reference standard for each impurity.[3][4] |
| Structural Elucidation | Unambiguous | Provides detailed structural information for the main component and impurities. | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Analysis | Confirmatory | Confirms the presence of key functional groups (e.g., hydroxyl, carbonyl, C-F bonds). |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for prostaglandin analysis and can be adapted for the specific characterization of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is designed for the separation and quantification of this compound and its potential impurities. Prostaglandins often lack a strong chromophore, necessitating UV detection at low wavelengths (e.g., 210-220 nm).[5]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid or a phosphate (B84403) buffer (pH 3.5).[5]
-
Flow Rate: 1.0 - 2.0 mL/min.[5]
-
Detection: 220 nm.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent to a final concentration of approximately 0.5-1.0 mg/mL.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Trace Analysis
LC-MS/MS is a powerful technique for confirming the identity of this compound and for quantifying it at very low concentrations.
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Short C18 reversed-phase column (e.g., 2.1 x 10 mm) for rapid analysis.[1]
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) or acetonitrile and water, often with a formic acid modifier.
-
Ionization: Electrospray ionization (ESI) in negative or positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Sample Preparation: For trace analysis in biological matrices, solid-phase extraction (SPE) is typically employed to clean up and concentrate the sample.[6]
-
Data Analysis: Confirm the identity by comparing the retention time and mass fragmentation pattern with a reference standard. Quantify using a stable-isotope-labeled internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Structural Confirmation
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound and for identifying impurities. qNMR can provide a highly accurate purity value.[3][4][7][8]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Reagents: Deuterated solvent (e.g., CDCl₃, DMSO-d₆), and a certified internal standard with a known purity (e.g., maleic anhydride).
-
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons, and the weights of the sample and the standard.
-
Mandatory Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a general workflow for the analytical characterization of a pharmaceutical intermediate like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyworld.com [spectroscopyworld.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. ijrpas.com [ijrpas.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Comparative Guide to the Synthesis of Fluprostenol Lactone Diol: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is a critical factor in the overall cost and timeline of drug development. Fluprostenol lactone diol, a crucial building block for the potent prostaglandin (B15479496) F2α analog Fluprostenol, is no exception. This guide provides a comparative analysis of three distinct synthesis strategies for this compound: a chemoenzymatic approach, a convergent chemical synthesis from Corey lactone diol, and an organocatalytic route. We will delve into the experimental protocols, quantitative data, and a cost-benefit analysis to aid in the selection of the most suitable strategy for your research and development needs.
Introduction to this compound
Fluprostenol is a synthetic prostaglandin analog with potent luteolytic activity, primarily used in veterinary medicine to synchronize estrus in cattle and for the treatment of pyometra. Its synthesis relies on the stereocontrolled construction of the core cyclopentane (B165970) ring and the two side chains. This compound is a key intermediate that incorporates the cyclopentane core and the ω-side chain precursor, streamlining the subsequent synthetic steps. The efficiency of its synthesis directly impacts the overall yield and cost of producing the final active pharmaceutical ingredient (API).
Comparative Analysis of Synthesis Strategies
This guide evaluates three prominent strategies for the synthesis of this compound, each with its own set of advantages and disadvantages in terms of cost, efficiency, and environmental impact.
| Strategy | Starting Materials | Key Reagents/Catalysts | Number of Steps (to Lactone Diol) | Overall Yield (approx.) | Key Advantages | Key Disadvantages |
| 1. Chemoenzymatic Synthesis | Dichloro-containing bicyclic ketone | Baeyer-Villiger Monooxygenase (BVMO), Baker's Yeast (Saccharomyces cerevisiae), Glucose | ~5 | ~30-35% | High enantioselectivity, mild reaction conditions, reduced use of toxic reagents. | Requires specialized enzymes and fermentation equipment, potential for lower volumetric productivity. |
| 2. Convergent Chemical Synthesis | (-)-Corey lactone diol | Diisobutylaluminium hydride (DIBAL-H), p-Toluenesulfonyl chloride, 3-(Trifluoromethyl)phenol (B45071) | ~4 | ~60-70% | High overall yield, well-established and reliable chemistry. | Utilizes pyrophoric and hazardous reagents, requires cryogenic conditions, relies on a relatively expensive starting material. |
| 3. Organocatalytic Synthesis | Succinaldehyde, ω-chain aldehyde | Proline, (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | ~3 | ~45-55% | Concise and atom-economical, avoids heavy metals, uses readily available catalysts. | Can be sensitive to reaction conditions, may require careful optimization for scale-up. |
Note: The number of steps and overall yields are approximate and can vary based on the specific reaction conditions and scale of the synthesis.
Experimental Protocols
Strategy 1: Chemoenzymatic Synthesis
This strategy employs a Baeyer-Villiger monooxygenase (BVMO) for the key stereoselective oxidation of a prochiral bicyclic ketone.[1]
Step 1: Baeyer-Villiger Oxidation of Dichloro-containing Bicyclic Ketone A culture of E. coli expressing a suitable BVMO is grown in a fermenter. The bicyclic ketone substrate is added to the culture, along with glucose as a co-substrate for cofactor regeneration. The biotransformation is carried out at 30°C for 24-48 hours. The resulting lactone is extracted with ethyl acetate (B1210297) and purified by column chromatography.
Step 2: Dechlorination The chlorinated lactone is dissolved in ethanol, and zinc dust is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. The zinc salts are filtered off, and the solvent is evaporated.
Step 3: Hydrolysis and Lactonization The crude product from the previous step is treated with aqueous sodium hydroxide (B78521) to hydrolyze the lactone. The resulting hydroxy acid is then acidified and heated to promote lactonization, affording the desired Corey lactone intermediate.
Step 4: Introduction of the ω-Side Chain Precursor The Corey lactone is protected and then reacted with a suitable organocuprate derived from 3-(trifluoromethyl)phenol to introduce the precursor to the ω-side chain.
Step 5: Deprotection and Final Lactone Diol Formation Removal of the protecting groups yields the final this compound.
Strategy 2: Convergent Chemical Synthesis from (-)-Corey Lactone Diol
This classic approach utilizes the readily available chiral building block, (-)-Corey lactone diol.[2]
Step 1: Protection of the Primary Alcohol (-)-Corey lactone diol is dissolved in pyridine, and p-toluenesulfonyl chloride is added portion-wise at 0°C. The reaction mixture is stirred until the primary alcohol is selectively tosylated.
Step 2: Horner-Wadsworth-Emmons Olefination The ω-side chain is introduced via a Horner-Wadsworth-Emmons reaction. Sodium hydride is added to a solution of dimethyl(2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate in THF at 0°C. The resulting anion is then reacted with the aldehyde derived from the tosylated Corey lactone to form the enone.
Step 3: Stereoselective Reduction of the Ketone The enone is reduced to the corresponding alcohol with high stereoselectivity using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at -78°C.
Step 4: Deprotection The tosyl protecting group is removed under appropriate conditions to yield this compound.
Strategy 3: Organocatalytic Synthesis
This modern approach utilizes small organic molecules as catalysts to achieve high enantioselectivity in a concise manner.[3]
Step 1: Asymmetric Michael Addition An organocatalyst, such as (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine, is used to catalyze the asymmetric Michael addition of an appropriate nucleophile to an α,β-unsaturated aldehyde precursor of the cyclopentane ring.
Step 2: Aldol (B89426) Cyclization The product from the Michael addition undergoes an intramolecular aldol reaction, catalyzed by proline, to form the cyclopentane ring with the desired stereochemistry.
Step 3: Introduction of the ω-Side Chain The ω-side chain is then installed using a similar Horner-Wadsworth-Emmons olefination and subsequent stereoselective reduction as described in Strategy 2.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of raw materials but also factors such as process efficiency, waste generation, and the cost of specialized equipment and reagents.
| Cost Factor | Chemoenzymatic Synthesis | Convergent Chemical Synthesis | Organocatalytic Synthesis |
| Starting Material Cost | Low (simple bicyclic ketone) | High ((-)-Corey lactone diol) | Moderate (succinaldehyde and ω-chain precursor) |
| Key Reagent/Catalyst Cost | Moderate (enzyme production can be costly initially) | High (DIBAL-H, phosphonate (B1237965) reagent) | Moderate (organocatalysts are generally affordable) |
| Process Complexity | High (requires fermentation and biocatalysis expertise) | Moderate (well-established chemical transformations) | Moderate (requires careful optimization of catalytic conditions) |
| Environmental Impact | Low (biodegradable waste, mild conditions) | High (hazardous reagents and solvents, cryogenic conditions) | Low to Moderate (avoids heavy metals, but may use organic solvents) |
| Capital Expenditure | High (fermenters, downstream processing for enzymes) | Moderate (standard chemical synthesis equipment) | Low to Moderate (standard chemical synthesis equipment) |
| Overall Cost-Effectiveness | Potentially high for large-scale production due to low-cost starting materials and green credentials. | Can be high for smaller scales due to the cost of the starting material and reagents. | Promising for both lab and industrial scale due to its efficiency and use of affordable catalysts. |
Note: Cost estimations are relative and can vary significantly based on supplier, scale, and market fluctuations.
Signaling Pathways and Experimental Workflows
The synthesis of this compound does not directly involve signaling pathways. However, the logical workflow of the cost-benefit analysis can be visualized.
References
- 1. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Review of Synthetic Strategies for Key Prostaglandin Intermediates
For Researchers, Scientists, and Drug Development Professionals
Prostaglandins (B1171923) are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. Their complex stereochemistry and potent biological activity have challenged and inspired synthetic chemists for decades. The development of efficient and stereocontrolled synthetic routes to key prostaglandin (B15479496) intermediates is paramount for accessing these molecules and their analogues for therapeutic applications. This guide provides a comparative overview of three seminal and contemporary synthetic approaches to key intermediates for the synthesis of prostaglandins, particularly focusing on precursors to PGF2α. We will compare the classic Corey lactone approach, an innovative organocatalytic strategy, and a modern scalable synthesis, with supporting data and experimental protocols.
Comparison of Synthetic Approaches
The following table summarizes the key quantitative data for three distinct and influential synthetic routes to prostaglandin intermediates. This allows for a direct comparison of their efficiency and stereocontrol.
| Parameter | Corey Synthesis (1969) | Aggarwal Organocatalytic Synthesis (2012) | Zhang Scalable Synthesis (2021) |
| Key Intermediate | Corey Lactone Diol | Bicyclic Enal | Chiral Cyclopentenyl Acetal |
| Starting Material | 5-norbornene-2-carboxaldehyde | Succinaldehyde (B1195056) | 1,4-pentadien-3-ol |
| Number of Steps (to key intermediate) | ~8 steps | 1 step | ~5 steps |
| Overall Yield (to key intermediate) | Not explicitly stated in initial report, but generally moderate | 14% (later optimized to 29%) | High (multi-gram scale demonstrated) |
| Enantiomeric Excess (ee%) | Resolution-based | 98% ee | 98% ee |
| Key Transformation | Diels-Alder / Baeyer-Villiger | Proline-catalyzed aldol (B89426) cascade | Enyne cycloisomerization / Asymmetric hydrogenation |
| Scalability | Demonstrated on gram scale | Multi-gram scale demonstrated | 20-gram scale demonstrated |
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of each synthetic strategy, highlighting the key transformations and intermediates.
Caption: The Corey synthesis of the key lactone diol intermediate.
Caption: The Aggarwal organocatalytic approach to the bicyclic enal.[1]
Caption: The Zhang scalable synthesis of a chiral cyclopentenyl intermediate.[2]
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic approach are provided below.
Corey Synthesis: Baeyer-Villiger Oxidation
The bicyclic ketone intermediate is subjected to a Baeyer-Villiger oxidation to form the lactone core. A typical procedure involves dissolving the ketone in a suitable solvent such as dichloromethane. An excess of a peroxy acid, commonly m-chloroperoxybenzoic acid (m-CPBA), is then added portion-wise at a controlled temperature, often 0 °C to room temperature. The reaction is stirred until complete conversion of the starting material is observed by thin-layer chromatography. The reaction mixture is then worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to quench the excess peroxide, followed by an aqueous base (e.g., sodium bicarbonate) to remove the resulting carboxylic acid. The organic layer is then dried and concentrated to afford the crude lactone, which is purified by chromatography.[3]
Aggarwal Organocatalytic Synthesis: Aldol Cascade Reaction
The key step in this synthesis is a proline-catalyzed aldol cascade reaction of succinaldehyde to form the bicyclic enal.[1] In a representative procedure, succinaldehyde is added to a solution of L-proline in a suitable solvent, such as dimethylformamide (DMF). The reaction is typically stirred at room temperature for an extended period, for instance, 48 hours. The progress of the reaction is monitored by NMR spectroscopy. Upon completion, the reaction mixture is diluted with a solvent like ethyl acetate (B1210297) and washed with water to remove the catalyst and any unreacted starting material. The organic layer is then dried over a drying agent like sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched bicyclic enal.[1]
Zhang Scalable Synthesis: Enyne Cycloisomerization
The construction of the multiply substituted five-membered ring is achieved through a key enyne cycloisomerization.[2] A typical experimental setup involves the use of a rhodium catalyst, for example, [Rh(cod)Cl]2, with a chiral phosphine (B1218219) ligand. The enyne substrate is dissolved in a degassed solvent, such as 1,2-dichloroethane, in a reaction vessel under an inert atmosphere. The catalyst and ligand are then added, and the reaction mixture is heated to a specific temperature, for instance, 80 °C. The reaction is monitored for completion using techniques like TLC or GC-MS. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentene derivative with high diastereoselectivity and enantioselectivity.[2]
Conclusion
The synthesis of prostaglandins and their intermediates has evolved significantly since the pioneering work of E.J. Corey. While the Corey synthesis established a foundational and versatile route that is still conceptually important, it often involves multiple steps and a classical resolution to achieve enantiopurity. The Aggarwal organocatalytic approach represents a significant advancement in terms of step economy, utilizing a powerful cascade reaction to construct a complex intermediate in a single step with high enantioselectivity.[1] More recently, the Zhang synthesis demonstrates the power of modern catalytic methods to achieve a highly efficient, scalable, and stereocontrolled synthesis of a key prostaglandin intermediate, making it particularly attractive for industrial applications.[2] The choice of a particular synthetic route will depend on the specific goals of the research, balancing factors such as scalability, cost of starting materials and reagents, and the desired level of stereochemical purity.
References
Navigating the Labyrinth of Stereochemistry: A Comparative Guide to Isomeric Purity Analysis of Fluprostenol Lactone Diol
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. Fluprostenol lactone diol, a key precursor in the synthesis of potent prostaglandin (B15479496) analogs like Travoprost, presents a significant analytical challenge due to the potential for multiple isomeric impurities. This guide provides an objective comparison of analytical methodologies for the isomeric purity analysis of this compound, complete with detailed experimental protocols and illustrative data to inform your selection of the most appropriate quality control strategy.
This compound, with its multiple chiral centers, can exist in various stereoisomeric forms. The desired isomer, (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one, is the diastereomer that leads to the pharmacologically active final product.[1] Undesired isomers, which may arise during the synthetic process, can exhibit different pharmacological and toxicological profiles, making their detection and quantification critical. Common isomeric impurities in prostaglandin synthesis include diastereomers, such as the 5,6-trans isomer, and epimers at various chiral centers.
Comparative Analysis of Analytical Techniques
The accurate assessment of the isomeric purity of this compound necessitates high-resolution analytical techniques capable of separating structurally similar molecules. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely adopted technique for the analysis of prostaglandin intermediates due to its robustness and reliability. The selection of a suitable stationary phase is paramount for achieving the necessary resolution between the desired isomer and its impurities.
Alternative A: Chiral Stationary Phase (CSP) HPLC
Chiral columns are specifically designed to separate enantiomers and diastereomers. Polysaccharide-based chiral stationary phases, such as those coated with derivatives of cellulose (B213188) or amylose, are often effective for the separation of prostaglandin isomers.[2]
Alternative B: Reversed-Phase (RP) HPLC
While not inherently chiral, modern reversed-phase columns, particularly those with advanced surface chemistries like C18, can effectively separate diastereomers like the 5,6-trans isomer of prostaglandin analogs.[3] Method optimization, including mobile phase composition and temperature, is crucial for achieving baseline separation.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
For enhanced sensitivity and specificity, UHPLC coupled with mass spectrometry provides a powerful tool for isomer analysis. While mass spectrometry alone cannot differentiate between isomers with the same mass-to-charge ratio, the superior separation efficiency of UHPLC combined with MS detection allows for confident identification and quantification of impurities, even at trace levels.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for the isomeric purity analysis of a this compound sample using the described analytical techniques. This data is for illustrative purposes to highlight the comparative performance of each method.
| Analytical Technique | Parameter | Specification | Alternative A (Chiral HPLC-UV) | Alternative B (RP-HPLC-UV) | UHPLC-MS/MS |
| Purity (Area %) | Desired Isomer | ≥ 99.0% | 99.2% | 99.1% | 99.25% |
| Isomeric Impurities (Area %) | 5,6-trans Isomer | ≤ 0.15% | 0.12% | 0.14% | 0.11% |
| 15-R Epimer | ≤ 0.10% | 0.08% | Not Resolved | 0.07% | |
| Other Diastereomers | ≤ 0.10% | 0.09% | 0.15% (co-eluting) | 0.08% | |
| Limit of Quantification (LOQ) | Isomeric Impurities | - | ~0.05% | ~0.05% | ~0.01% |
| Resolution (Rs) | Desired Isomer and 5,6-trans Isomer | ≥ 1.5 | 2.1 | 1.8 | > 2.5 |
| Desired Isomer and 15-R Epimer | ≥ 1.5 | 1.9 | - | > 2.0 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.
Protocol 1: Chiral HPLC-UV Method
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase.
Protocol 2: Reversed-Phase HPLC-UV Method
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile/Water (1:1).
Protocol 3: UHPLC-MS/MS Method
-
UHPLC System:
-
Column: Acquity UPLC BEH C18 (or equivalent), 100 mm x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 80% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: Specific transitions for this compound and its potential isomers would need to be determined and optimized.
-
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the typical workflows for HPLC-UV and UHPLC-MS/MS analysis.
Caption: Workflow for Isomeric Purity Analysis by HPLC-UV.
Caption: Workflow for Isomeric Purity Analysis by UHPLC-MS/MS.
Conclusion
The choice of analytical method for the isomeric purity of this compound depends on the specific requirements of the analysis. Chiral HPLC offers excellent capabilities for separating key epimers, while a well-optimized RP-HPLC method can be sufficient for controlling diastereomeric impurities like the 5,6-trans isomer. For the highest sensitivity and specificity, particularly in a research or drug development setting where comprehensive impurity profiling is essential, UHPLC-MS/MS stands out as the superior technique. By carefully selecting and validating the appropriate analytical methodology, researchers and manufacturers can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
Safety Operating Guide
Navigating the Disposal of Fluprostenol Lactone Diol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical intermediates like fluprostenol (B1673476) lactone diol is a critical component of laboratory safety and regulatory compliance. The absence of explicit disposal protocols for every compound necessitates a thorough understanding of general principles for handling pharmaceutical waste. This guide provides a detailed, step-by-step operational plan for the safe disposal of fluprostenol lactone diol, ensuring the protection of personnel and the environment.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5][6] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[5][6] A key aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[6]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: In the absence of specific data to the contrary, treat all waste containing this compound as hazardous chemical waste. This includes pure or expired product, solutions, contaminated labware, and spill cleanup materials.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous waste streams such as regular trash or biohazardous waste.[3] Keep it separate from other chemical waste unless you have confirmed compatibility.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a designated, leak-proof, and chemically resistant container for collecting this compound waste. The container should have a secure, tight-fitting lid.[3][4]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its potential hazards (e.g., "Toxic," "Caution: Potent Pharmaceutical Compound"). Include the accumulation start date on the label.[3]
Step 3: Waste Accumulation and Storage
-
Designated Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Safe Storage Conditions: Keep the waste container in a secondary containment bin to prevent spills. Store it away from heat, sparks, and open flames. Ensure the storage area is well-ventilated.[3]
Step 4: Arranging for Disposal
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal.[3] Adhere to their specific procedures and requirements.
-
Licensed Waste Contractor: The disposal of hazardous waste must be handled by a licensed hazardous waste disposal contractor.[3] Your EHS department will have established procedures for scheduling a pickup.
-
Do Not Transport: Never attempt to transport hazardous waste yourself.[3]
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[4]
-
Contain and Absorb: Contain the spill and absorb it with an inert, non-combustible material such as vermiculite (B1170534) or sand.[4]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3][4]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for pharmaceutical waste.
| Waste Stream | Recommended Container Type | Key Disposal Considerations |
| Unused/Expired Product | Labeled hazardous waste container for solids or liquids | Treat as bulk chemical waste. Do not mix with other waste streams. |
| Contaminated Labware (solid) | Labeled hazardous waste container for solid chemical waste | Includes pipette tips, vials, gloves, and other disposable materials.[4] |
| Contaminated Labware (liquid) | Labeled hazardous waste container for liquid chemical waste | Includes solvent rinsate from cleaning reusable glassware.[4] |
| Aqueous Solutions | Labeled hazardous waste container for aqueous chemical waste | Do not dispose of down the drain.[4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


